2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;;/h1-5H,6-11,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOSPOYCXTPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661310 | |
| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361979-30-8 | |
| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 361979-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride (CAS: 361979-30-8)
Executive Summary
This technical guide provides an in-depth analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, a key chemical intermediate within the versatile benzylpiperazine class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its strategic applications in modern pharmacology. The benzylpiperazine scaffold is a privileged structure in drug discovery, known for its interaction with a wide array of biological targets.[1] This guide serves as a practical resource, grounding experimental procedures in established chemical principles and providing the necessary framework for utilizing this compound as a foundational building block in the synthesis of novel therapeutic agents.
The Benzylpiperazine Scaffold: A Cornerstone in Medicinal Chemistry
The piperazine ring is a ubiquitous heterocyclic motif in pharmacology, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and bioavailability.[2] When substituted with a benzyl group, the resulting benzylpiperazine scaffold gains a unique pharmacological profile, demonstrating activity across a spectrum of biological targets. These derivatives have been investigated for a wide range of therapeutic applications, from central nervous system (CNS) stimulants that modulate dopamine and serotonin neurotransmission to highly selective inhibitors of protein-protein interactions in oncology.[3][4][5]
The compound this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial and versatile starting material. Its structure contains multiple reactive sites, allowing for extensive derivatization to generate large libraries of novel compounds for high-throughput screening. The primary amino group and the piperazine nitrogen atoms serve as key handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery programs targeting conditions like cancer, chronic pain, and neuropsychiatric disorders.[3][6]
Physicochemical Properties and Identification
Accurate identification is the first step in any rigorous scientific investigation. The key properties of this compound are summarized below. The dihydrochloride salt form is particularly important as it significantly enhances the compound's solubility in aqueous and polar organic solvents, a critical feature for both reaction chemistry and biological assays.[7]
| Property | Value | Source |
| CAS Number | 361979-30-8 | [8] |
| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [8] |
| Molecular Weight | 306.23 g/mol | [8] |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl | |
| Form | Solid (Typical) | [9] |
| Solubility | Enhanced in polar solvents due to salt form | [7] |
Synthesis and Purification Workflow
The synthesis of the title compound is logically approached via a two-step pathway starting from 1-benzylpiperazine. This strategy involves the initial acylation of the piperazine ring followed by the introduction of the primary amine. This approach is favored for its high efficiency and the commercial availability of the precursors.
Caption: A two-step synthetic workflow for the target compound.
Protocol 1: Synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone (Intermediate)
This protocol describes the acylation of 1-benzylpiperazine. The reaction is conducted at reduced temperature to control the exothermicity of the acylation and minimize side reactions.
-
Materials: 1-benzylpiperazine, chloroacetyl chloride, dichloromethane (CH₂Cl₂), triethylamine (TEA) or other suitable base, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-benzylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the internal temperature below 5°C. The choice of chloroacetyl chloride provides the necessary two-carbon backbone with a reactive chloride for the subsequent amination step.[10][11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Conversion to this compound
This step converts the chloro-intermediate into the final primary amine dihydrochloride salt. The Delepine reaction, using hexamine followed by acidic hydrolysis, is a classic and effective method for this transformation.[12]
-
Materials: 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone, hexamethylenetetramine (hexamine), chloroform or ethanol, concentrated hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
Dissolve the chloro-ethanone intermediate (1.0 eq) and hexamine (1.1 eq) in chloroform.[12]
-
Stir the mixture at room temperature overnight. A quaternary ammonium salt will precipitate.
-
Collect the precipitated solid by filtration and wash with cold chloroform.
-
Add the solid to a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v) and reflux for 1-2 hours. This acidic hydrolysis cleaves the hexamine adduct to reveal the primary amine.[12]
-
Cool the reaction mixture. The dihydrochloride salt of the product will precipitate.
-
Collect the crystals by filtration, wash with cold diethyl ether to remove residual acid and solvent, and dry under vacuum to yield the final product.
-
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Integrated workflow for analytical validation.
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Objective: To confirm the covalent structure of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the dihydrochloride salt form).
-
Analysis:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, distinct multiplets for the piperazine ring protons, and a singlet for the α-amino CH₂ protons.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbonyl carbon (~165-170 ppm).[10]
-
-
Validation: The integration of proton signals and the chemical shifts of all carbons must be consistent with the proposed structure.
Protocol 4: LC-MS for Purity and Mass Confirmation
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Methodology:
-
Chromatography: Use a reverse-phase C18 column with a gradient mobile phase, typically consisting of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
-
Validation: The chromatogram should show a single major peak, indicating high purity. The mass spectrum should display a prominent ion corresponding to the [M+H]⁺ of the free base (C₁₃H₁₉N₃O), which would be approximately m/z 234.16.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules. The primary amine is a nucleophilic handle that can be readily modified through reactions such as:
-
Amide Formation: Acylation to form a diverse range of amides.
-
Reductive Amination: Reaction with aldehydes or ketones to generate secondary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
This flexibility allows for the systematic exploration of chemical space around the benzylpiperazine core.
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An In-depth Technical Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, a piperazine derivative of significant interest in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its versatile biological activities.[1][2] This document delineates the structural attributes, a proposed synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. Furthermore, it contextualizes the potential pharmacological profile of this compound within the broader class of benzylpiperazine derivatives, which are known to modulate monoaminergic systems.[3][4] This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system and other biological pathways where piperazine derivatives have shown promise.
Molecular Structure and Physicochemical Properties
This compound is a salt of the parent compound, which features a central piperazine ring N-substituted with a benzyl group at the 4-position and an aminoethanone moiety at the 1-position. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for biological assays and potential pharmaceutical formulations.[5]
The core structure combines the lipophilic benzyl group with the more polar aminoethanone and piperazine components, suggesting a mixed pharmacokinetic profile that could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 361979-30-8 | [6][7] |
| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [6] |
| Molecular Weight | 306.23 g/mol | [6] |
| IUPAC Name | 2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride | N/A |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Freely soluble in water | [8] |
Proposed Synthesis Pathway
The rationale for this approach is the well-documented reactivity of the secondary amine of 1-benzylpiperazine towards acylation, followed by a nucleophilic substitution to introduce the primary amine. The use of a Boc-protecting group for the amine functionality is a standard and effective strategy in organic synthesis to prevent side reactions and ensure high yields.[11][12]
Step 1: Acylation of 1-Benzylpiperazine with 2-Chloroacetyl Chloride
The initial step involves the acylation of 1-benzylpiperazine with 2-chloroacetyl chloride to form the intermediate, 1-(4-benzylpiperazin-1-yl)-2-chloroethanone. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Amination of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
The chloro-intermediate is then subjected to amination to introduce the primary amino group. A common method to achieve this is through a Gabriel synthesis or by direct displacement with a protected amine followed by deprotection. For this proposed synthesis, a direct displacement with ammonia or a protected form is suggested.
Experimental Protocol: Proposed Synthesis
Materials:
-
1-Benzylpiperazine
-
2-Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ammonia (or a protected equivalent like hexamethylenetetramine followed by acidic hydrolysis)
-
Diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone:
-
Dissolve 1-benzylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.05 equivalents) in dry dichloromethane dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-benzylpiperazin-1-yl)-2-chloroethanone, which can be purified by column chromatography if necessary.[13]
-
-
Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone:
-
Dissolve the crude 1-(4-benzylpiperazin-1-yl)-2-chloroethanone in a suitable solvent and react with a source of ammonia. For instance, using a solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel.
-
Alternatively, employ a Gabriel synthesis approach by reacting with potassium phthalimide followed by hydrazinolysis.
-
After the reaction is complete, as monitored by TLC, work up the reaction mixture to isolate the free base of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
-
-
Formation of the Dihydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Add a solution of hydrochloric acid in ethanol or ether (2.2 equivalents) dropwise with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the piperazine ring protons (which may appear as complex multiplets), and the methylene protons of the aminoethanone moiety.
-
¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ethanone group. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine and the ammonium salt, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the free base of the compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like piperazine derivatives.[14]
-
HPLC with UV Detection: Due to the weak UV chromophore of the piperazine ring, direct UV detection may lack sensitivity.[15][16] For trace-level analysis and impurity profiling, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is recommended to form a highly UV-active derivative.[15][16]
-
Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase is a common starting point.
-
Detection: Wavelength will depend on the derivatizing agent used (e.g., around 340 nm for NBD-Cl derivatives).[16]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective, providing both retention time and mass-to-charge ratio information, which is invaluable for identity confirmation and impurity identification.[17]
Experimental Protocol: HPLC-UV Purity Assay (with Derivatization)
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the sample solution with an excess of the NBD-Cl solution in a basic buffer (e.g., borate buffer pH 9.5).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized product based on its retention time compared to a derivatized standard.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Caption: Analytical workflow for purity determination of the target compound via HPLC-UV.
Potential Pharmacological Profile and Mechanism of Action
The pharmacological activity of this compound has not been specifically reported in the literature. However, based on its structural similarity to benzylpiperazine (BZP) and other piperazine derivatives, it is plausible to infer its potential biological targets and mechanism of action.[3][4]
Benzylpiperazine and its analogues are known to exert their effects on the central nervous system primarily by interacting with monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] They can act as either reuptake inhibitors or releasing agents, leading to an increase in the synaptic concentrations of these neurotransmitters. This modulation of monoaminergic signaling pathways is the basis for the stimulant and, in some cases, psychoactive effects of this class of compounds.[3]
Given the presence of the benzylpiperazine core, it is hypothesized that this compound will exhibit activity at one or more of the monoamine transporters. The aminoethanone substituent may influence its potency and selectivity towards these transporters compared to BZP.
Furthermore, the broader class of piperazine derivatives has been investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antihistaminic effects.[2][18][19] Therefore, it is conceivable that this compound could exhibit a polypharmacological profile, interacting with multiple biological targets.
Caption: Proposed mechanism of action via modulation of monoamine transporters.
Conclusion
This compound is a compound with a structural framework that suggests significant potential for biological activity, particularly within the central nervous system. This guide has provided a detailed overview of its structure, a plausible and robust synthetic strategy, and comprehensive analytical methods for its characterization and quality control. While specific pharmacological data for this exact molecule is yet to be published, its relationship to the well-studied class of benzylpiperazine derivatives provides a strong basis for predicting its interaction with monoamine transporters. The information presented herein serves as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this and related piperazine derivatives.
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2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of this compound (CAS No: 361979-30-8). As a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry, this compound serves as a valuable building block and research tool.[1] This document synthesizes available data on its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it outlines robust, self-validating experimental protocols for its characterization, grounding theoretical knowledge in practical, field-proven methodologies. The objective is to equip researchers with the foundational data and procedural insights necessary for the effective utilization of this compound in drug discovery and development workflows.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a versatile and highly significant heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions allow it to serve as a potent pharmacophore in drugs targeting various biological systems. Piperazine derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, antiviral, and anticonvulsant properties.[1] The compound this compound is a member of this important class, incorporating a benzyl group for lipophilicity and an amino-ethanone moiety that provides a reactive handle for further chemical modification. This guide offers a detailed analysis of its fundamental physical properties to support its application in advanced research.
Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a compound are paramount for its application in research. The key identifiers and structural features of the target molecule are detailed below.
Key Identifiers:
| Identifier | Value | Source |
| Compound Name | This compound | [3] |
| CAS Number | 361979-30-8 | [3] |
| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [3] |
| Molecular Weight | 306.23 g/mol | [3] |
Chemical Structure:
The structure consists of a central piperazine ring, substituted at the 1-position with an amino-ethanone group and at the 4-position with a benzyl group. The molecule is supplied as a dihydrochloride salt, which significantly enhances its solubility in aqueous and polar solvents—a critical attribute for many biological and chemical applications.[4]
Caption: Chemical structure of this compound.
Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and application. While specific experimental data for this compound is not widely published, typical properties for similar small molecule dihydrochloride salts are summarized below.
| Property | Description | Rationale / Typical Values |
| Appearance | White to off-white solid. | Small organic hydrochloride salts are typically crystalline or powdered solids. |
| Solubility | Soluble in water and methanol.[2] | The dihydrochloride salt form enhances polarity and promotes solubility in polar protic solvents.[4] |
| Melting Point | Expected to be in the range of 150-300 °C. | Piperazine derivatives often exhibit melting points in this range.[2] The exact value is a key indicator of purity. |
| Storage | Store in a cool, dry place, tightly sealed. | Recommended for hygroscopic and light-sensitive compounds to ensure long-term stability. |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The characterization of novel piperazine derivatives typically relies on a combination of spectroscopic methods.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : Expected signals would include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, multiple signals for the eight piperazine ring protons (typically in the 2.5-4.0 ppm range), and signals corresponding to the ethanone backbone.[7]
-
¹³C NMR : Would show distinct signals for the aromatic carbons, the benzylic carbon, the four unique carbons of the piperazine ring, and the carbonyl carbon of the ketone group (typically downfield, ~160-170 ppm).[7]
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1] The protonated molecular ion of the free base ([M+H]⁺) would be expected at m/z 248.16.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule. Characteristic absorption bands would include C=O stretching for the ketone, N-H bending for the primary amine, C-N stretching for the amines, and aromatic C-H stretching.[6]
-
High-Performance Liquid Chromatography (HPLC) : The primary method for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradants.
Experimental Protocols: A Self-Validating Workflow
The following protocols describe a logical, self-validating workflow for the characterization of this compound. This workflow ensures that each step confirms the findings of the previous one, leading to a high degree of confidence in the final assessment of identity and purity.
Caption: A validated workflow for the characterization of a research chemical.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Preparation of Mobile Phase :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic amine moieties.
-
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in water or a water/methanol mixture. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions :
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm (for the benzyl chromophore).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
-
Data Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak (>95%).
Protocol: Molecular Weight Verification by LC-MS
-
System Setup : Interface the HPLC system from Protocol 5.1 with an electrospray ionization mass spectrometer (ESI-MS).
-
Method : Use the same chromatographic conditions as the HPLC method. The eluent from the column is directed into the MS source.
-
MS Parameters :
-
Ionization Mode: Positive (ESI+).
-
Causality: The multiple nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, making ESI+ the ideal mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis : Extract the mass spectrum for the main chromatographic peak. A prominent ion corresponding to the protonated free base ([C₁₃H₁₉N₃O + H]⁺) should be observed at m/z ≈ 248.16.
Conclusion
This compound is a well-defined chemical entity with properties that make it a useful intermediate in synthetic and medicinal chemistry. Its identity is best confirmed through a combination of NMR and mass spectrometry, while its purity is most reliably quantified by HPLC. The dihydrochloride salt form confers favorable solubility for a range of applications. This guide provides the essential physical data and robust analytical frameworks required for the confident and effective use of this compound in a research setting.
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Chiric, N., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved from [Link]
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Celik, F., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Retrieved from [Link]
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Gümüş, M., & Özkan, Y. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Taylor & Francis Online. Retrieved from [Link]
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Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]
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Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). Retrieved from [Link]
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Clentran. (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Benzylpiperazine (BZP) Compounds
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of benzylpiperazine (BZP) and its analogues. BZP exhibits a complex neuropharmacological profile, primarily acting as a monoamine releasing agent and reuptake inhibitor with a notable preference for the dopamine and norepinephrine systems over serotonin. This action is similar to, though less potent than, classical psychostimulants like amphetamine.[1][2] This document will deconstruct its interactions with monoamine transporters, explore its secondary effects on various serotonin receptor subtypes, and detail the established experimental protocols used to elucidate these mechanisms. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.
Introduction: The Piperazine Class
N-benzylpiperazine (BZP) is the parent compound of a class of synthetic substances that gained notoriety as recreational drugs, often marketed as "party pills" and substitutes for illicit substances like MDMA ("ecstasy").[3][4][5] Originally synthesized in 1944 as a potential anti-parasitic agent, its stimulant and amphetamine-like properties precluded its therapeutic development but fueled its emergence in recreational markets.[2] Understanding the precise molecular mechanisms of BZP is crucial for both clinical toxicology and the development of novel therapeutics targeting the monoaminergic system. This guide synthesizes current knowledge to present a clear, mechanism-focused overview.
Core Mechanism: A "Messy" Interaction with Monoamine Transporters
The primary mechanism of action for BZP is its function as a substrate for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][3] This interaction leads to a dual effect: competitive inhibition of neurotransmitter reuptake and, more significantly, transporter-mediated substrate-exchange release, a process that reverses the normal direction of transport. This elevates synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][6][7]
BZP is often described as a "messy drug" due to this multifaceted regulation of synaptic monoamines.[7] Unlike MDMA, which shows a preference for serotonin release, BZP's effects are predominantly dopaminergic and noradrenergic.[6] Studies have shown that its psychostimulant effects are qualitatively similar to dextroamphetamine, although it is approximately 10-20 times less potent.[1][2]
Transporter Selectivity and Potency
The potency of BZP varies across the different monoamine transporters. It is most effective at releasing norepinephrine and dopamine, with a significantly weaker effect on serotonin. This profile explains its predominantly stimulant, rather than empathogenic, effects.
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-amphetamine | 25 | 7 | 1765 |
| d-methamphetamine | 25 | 12 | 736 |
| (Data adapted from Baumann et al., 2004, as cited in Wikipedia)[3] |
This table clearly illustrates BZP's preferential action on NET and DAT compared to SERT. Its DA:NE release ratio is comparable to that of amphetamines, supporting the observation that its subjective effects closely mimic those of classical stimulants.[3]
The Role of Co-Administered Analogues
BZP is frequently combined with other piperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[6] This combination is not arbitrary; it produces a synergistic effect that more closely mimics the neurochemical profile of MDMA.[3][8]
-
BZP: Primarily a DA/NE releasing agent.[6]
-
TFMPP: Primarily a serotonin releasing agent and a direct agonist at 5-HT₁ and 5-HT₂ receptor subtypes.[8][9]
When co-administered, the combination results in a broad-spectrum increase in synaptic dopamine and serotonin, an effect that neither compound achieves alone.[8][10]
Secondary Mechanisms: Serotonin Receptor Agonism
Beyond its primary action on transporters, BZP also functions as a non-selective agonist at a variety of serotonin receptors.[3] This direct interaction with postsynaptic receptors contributes to its complex pharmacological profile and side effects.
-
5-HT₂A Receptor Agonism: May contribute to mild hallucinogenic effects reported at high doses.[3]
-
5-HT₂B Receptor Interaction: Partial agonism or antagonism at this receptor, which is densely expressed in the gastrointestinal tract, may be responsible for peripheral side effects.[3]
-
5-HT₃ Receptor Interaction: Binding to this receptor is implicated in the common side effect of headaches.[3]
Other arylpiperazines, such as m-chlorophenylpiperazine (mCPP), a metabolite of some antidepressants and a recreational drug itself, display a broad and potent agonism across 5-HT₁ and 5-HT₂ receptor subtypes, further highlighting the importance of direct receptor interactions for this class of compounds.[11]
Visualizing the Mechanism
To fully appreciate the molecular interactions, diagrams are essential. The following visualizations depict the core mechanism of BZP at the synapse and the workflow for a key experimental technique used in its study.
Diagram 1: BZP's Action at the Dopaminergic Synapse
Caption: BZP interacts with DAT, causing a reversal of transport and increasing synaptic dopamine.
Methodologies for Mechanistic Elucidation
The mechanisms described above have been delineated through a combination of in vitro and in vivo experimental techniques. Understanding these protocols is key to appreciating the evidence supporting the current model of BZP action.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[12][13] These experiments quantify how strongly BZP and its analogues bind to DAT, NET, and SERT, providing the foundational data for understanding their selectivity.
Core Principle: A radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is incubated with a preparation of tissue or cells expressing the target (e.g., rat striatal membranes). The unlabeled test compound (BZP) is added at increasing concentrations to compete for binding with the radioligand. The concentration of BZP that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[13][14]
Step-by-Step Protocol: Competitive Binding Assay
-
Membrane Preparation:
-
Harvest tissue rich in the target transporter (e.g., rat striatum for DAT).
-
Homogenize the tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay buffer to a known protein concentration, determined via an assay like the Bradford or BCA method.[14]
-
-
Assay Incubation:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known competitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of the test compound (BZP).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
In Vivo Microdialysis
While binding assays reveal affinity, in vivo microdialysis measures the real-time effect of a compound on neurotransmitter concentrations in the brains of freely moving animals.[16] This technique provides direct evidence of neurotransmitter release.
Core Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the nucleus accumbens).[16] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is collected and analyzed, typically via HPLC with electrochemical detection.
Diagram 2: Experimental Workflow for In Vivo Microdialysis
Caption: A flowchart of the key steps involved in an in vivo microdialysis experiment.
Conclusion and Future Directions
The mechanism of action of benzylpiperazine is characterized by a dual function as a monoamine reuptake inhibitor and releasing agent, with a pharmacological profile that closely resembles amphetamine.[1][2][3] Its primary impact is on the dopamine and norepinephrine systems, while its interaction with the serotonin system is significantly weaker unless combined with serotonergic analogues like TFMPP.[3][6][9] Secondary actions as a direct agonist on various 5-HT receptors add another layer of complexity to its effects.[3] The methodologies of radioligand binding and in vivo microdialysis have been instrumental in building this detailed mechanistic picture. Future research should focus on the downstream signaling cascades activated by BZP's receptor interactions and further investigate the structure-activity relationships within the broader piperazine class to inform both public health initiatives and therapeutic drug design.
References
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Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]
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Title: N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository Source: World Health Organization URL: [Link]
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Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine Source: PubMed URL: [Link]
-
Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice Source: PubMed URL: [Link]
-
Title: Benzylpiperazine: "A messy drug" Source: PubMed URL: [Link]
-
Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylphenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors Source: PubMed URL: [Link]
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Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) Source: DEA Diversion Control Division URL: [Link]
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Title: Benzylpiperazine: a drug of abuse? Source: PubMed URL: [Link]
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Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: PubMed Central URL: [Link]
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Title: Piperazines - Release Source: Release.org.uk URL: [Link]
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Title: A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status Source: Semantic Scholar URL: [Link]
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Title: (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: ResearchGate URL: [Link]
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Title: Trifluoromethylphenylpiperazine - chemeurope.com Source: Chemeurope.com URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum Source: PubMed URL: [Link]
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Title: mCPP - PsychonautWiki Source: PsychonautWiki URL: [Link]
-
Title: Exploratory hypoactivity induced by m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP) Source: Erowid URL: [Link]
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Title: N-benzylpiperazine has characteristics of a drug of abuse Source: Semantic Scholar URL: [Link]
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Title: In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain Source: PubMed URL: [Link]
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An In-depth Technical Guide on the Predicted Biological Activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Introduction: Unveiling the Potential of a Novel Benzylpiperazine Derivative
In the landscape of modern drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Its unique physicochemical properties and versatile synthetic accessibility have made it a privileged structure in the design of agents targeting the central nervous system (CNS). This guide focuses on the compound 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a molecule that, while not extensively studied, holds considerable therapeutic promise based on the well-documented bioactivities of its core structural motifs: the benzylpiperazine and aminoethanone moieties.
The benzylpiperazine (BZP) core is notoriously psychoactive, with the parent compound exhibiting stimulant properties akin to amphetamine through its interaction with dopaminergic and serotonergic pathways.[1][2] However, strategic substitutions on the piperazine ring have been shown to dramatically modulate this activity, leading to compounds with high affinity and selectivity for other CNS targets, including the intriguing sigma-1 (σ1) receptor.[3][4][5] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.
This technical guide will provide a comprehensive, predictive analysis of the biological activities of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. As a Senior Application Scientist, the insights presented herein are synthesized from a thorough review of the literature on structurally related compounds, with a focus on providing a logical framework for its potential therapeutic applications and a clear roadmap for its experimental validation. We will delve into its probable synthesis, its predicted interactions with key CNS targets, and detailed protocols for its biological evaluation.
PART 1: Synthesis and Characterization
A plausible synthetic route for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is proposed based on established methodologies for similar piperazine derivatives. The synthesis would likely commence with the reaction of 1-benzylpiperazine with a protected 2-haloacetyl halide, followed by deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
PART 2: Predicted Biological Profile and Therapeutic Potential
Based on a comprehensive analysis of structurally analogous compounds, we can construct a predictive biological profile for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, highlighting its most probable molecular targets and therapeutic applications.
Sigma-1 (σ1) Receptor Antagonism and Analgesic Potential
A compelling body of evidence suggests that the benzylpiperazine scaffold is a privileged structure for high-affinity σ1 receptor ligands.[3][4][5][6] Numerous studies have demonstrated that benzylpiperazine derivatives can be potent and selective σ1 receptor antagonists.[4] This interaction is of significant therapeutic interest, as σ1 receptor antagonists have shown considerable promise in preclinical models of neuropathic and inflammatory pain.[5] The σ1 receptor, located at the endoplasmic reticulum-mitochondrion interface, modulates a number of signaling pathways, including calcium signaling and ion channel function, which are crucial in the pathophysiology of pain.
Antagonism of the σ1 receptor by a ligand like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone could potentially lead to a reduction in neuronal hyperexcitability and neuroinflammation, key drivers of chronic pain states.
Caption: Predicted mechanism of analgesia via σ1 receptor antagonism.
Serotonergic and Dopaminergic Receptor Modulation
The broader class of piperazine derivatives is well-known for its interaction with a variety of neurotransmitter receptors.[7] Specifically, arylpiperazines have been extensively studied as ligands for serotonin (5-HT) receptors, including the 5-HT1A, 5-HT2A, and 5-HT3 subtypes.[8][9][10][11] The nature of this interaction (agonist or antagonist) and the selectivity profile are highly dependent on the specific substitutions on the piperazine and aryl rings. Given the structural similarities to known serotonergic agents, it is highly probable that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone will exhibit affinity for one or more 5-HT receptor subtypes. This could translate to a range of potential applications in psychiatric disorders such as depression and anxiety.[11]
Furthermore, the parent compound, benzylpiperazine, is known to increase the release of dopamine and serotonin, contributing to its stimulant effects.[12] While the addition of the aminoethanone group may alter this profile, the potential for interaction with the dopamine transporter (DAT) and serotonin transporter (SERT) should be investigated.
PART 3: Proposed Experimental Workflows for Biological Validation
To empirically determine the biological activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a systematic, multi-tiered screening approach is recommended.
In Vitro Assays: Target Engagement and Selectivity
The initial phase of biological evaluation should focus on confirming the predicted interactions with key molecular targets using in vitro binding assays.
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant human σ1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1-2 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol solution.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Similar radioligand binding assays should be conducted for a panel of other relevant receptors and transporters, including σ2, 5-HT receptor subtypes (5-HT1A, 5-HT2A, etc.), and the dopamine transporter (DAT).
In Vivo Models: Assessing Therapeutic Potential
Following in vitro characterization, promising compounds should be advanced to in vivo models to assess their physiological effects and potential therapeutic efficacy.
Experimental Protocol: Formalin-Induced Inflammatory Pain Model in Mice
-
Objective: To evaluate the antinociceptive effects of the test compound in a model of inflammatory pain.[5]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Formalin solution (5% in saline).
-
Observation chambers with mirrors for unobstructed viewing of the paws.
-
-
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
-
Data Analysis:
-
Compare the paw licking/biting time between the vehicle-treated and compound-treated groups for both phases.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in licking/biting time in the late phase is indicative of an analgesic effect.
-
PART 4: Data Summary and Interpretation
The following table summarizes the predicted biological activities of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and the corresponding assays for their validation.
| Predicted Biological Activity | Molecular Target(s) | In Vitro Assay | In Vivo Model | Potential Therapeutic Application |
| Analgesia | σ1 Receptor (Antagonist) | Radioligand Binding Assay ([³H]-(+)-pentazocine) | Formalin-Induced Pain, Chronic Constriction Injury (CCI) | Neuropathic Pain, Inflammatory Pain |
| CNS Stimulation | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Radioligand Binding Assay (e.g., [³H]WIN 35,428 for DAT), Neurotransmitter Uptake Assays | Locomotor Activity, Conditioned Place Preference | Attention Deficit Hyperactivity Disorder (ADHD) - less likely due to potential for abuse |
| Anxiolytic/Antidepressant | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) | Radioligand Binding Assays for 5-HT receptor subtypes | Elevated Plus Maze, Forced Swim Test | Anxiety Disorders, Major Depressive Disorder |
Conclusion and Future Directions
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a compound of significant interest for drug discovery, primarily due to the established pharmacology of its benzylpiperazine core. The predictive analysis presented in this guide strongly suggests that this molecule is a promising candidate for development as a σ1 receptor antagonist for the treatment of chronic pain. Furthermore, its potential interactions with serotonergic and dopaminergic systems warrant a thorough investigation to fully elucidate its CNS activity profile and explore its potential in treating psychiatric disorders.
The experimental workflows detailed herein provide a clear and logical path forward for the biological characterization of this compound. Should initial in vitro and in vivo studies yield positive results, further research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The journey from a predictive profile to a validated therapeutic candidate is a rigorous one, but for a molecule with the structural pedigree of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, it is a journey with considerable potential.
References
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Intagliata, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]
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García-López, M. T., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]
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An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many clinically used drugs, valued for its ability to improve the physicochemical properties of a molecule, thereby enhancing its biological activity. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent. Solubility fundamentally influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and detailed methodologies to accurately assess the solubility of this and similar compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 361979-30-8 | |
| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | |
| Molecular Weight | 306.23 g/mol |
The presence of the dihydrochloride salt form is a deliberate chemical modification aimed at enhancing the aqueous solubility of the parent compound.[1][2] The two basic nitrogen atoms of the piperazine ring are protonated, leading to a more polar, ionized molecule that is more readily solvated by polar solvents like water.
Theoretical Framework of Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. For ionizable compounds such as this compound, several factors significantly influence this equilibrium.
The Critical Role of pH
The piperazine moiety in the compound is basic, meaning its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[1][3] At lower pH values, the nitrogen atoms of the piperazine ring are protonated, leading to the formation of a more soluble cationic species. Conversely, as the pH increases, the piperazine nitrogens will be deprotonated, leading to a less polar, free base form which is generally less soluble in aqueous media. A comprehensive understanding of the pH-solubility profile is therefore essential for predicting the compound's behavior in different physiological environments, such as the gastrointestinal tract.
The Influence of Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes dissolving in a liquid solvent, the process is endothermic, meaning it absorbs heat from the surroundings.[4][5] In such cases, increasing the temperature will increase the solubility, in accordance with Le Chatelier's principle.[4] For salts like the one , it is generally expected that solubility in water will increase with rising temperature.[6][7]
Experimental Determination of Solubility: A Validated Approach
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[8] This method is widely accepted for its reliability and is recommended by regulatory bodies.
Experimental Workflow Diagram
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The Neuropharmacological Profile of Benzylpiperazine Derivatives: A Technical Guide for Researchers
Introduction: A Duality of Purpose
The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a wide array of therapeutic agents, including antipsychotic, antidepressant, and anxiolytic drugs.[1][3][4] However, a specific class, the N-benzylpiperazines (BZP), occupies a unique and complex space in neuropharmacology. Initially explored for potential antidepressant and anthelmintic applications, BZP and its analogs were largely abandoned for therapeutic use due to their stimulant properties and abuse potential, which mimic the effects of controlled substances like amphetamine and MDMA.[4][5][6][7][8]
This guide provides a comprehensive technical overview of the neuropharmacological profile of benzylpiperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize them. We will explore both the therapeutic potential and the neurotoxicological risks associated with this fascinating and challenging class of compounds.
Core Mechanism of Action: A "Messy" Affair with Monoamines
The primary neuropharmacological effects of benzylpiperazine derivatives stem from their interaction with the monoamine neurotransmitter systems: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). BZP itself is often described as a "messy drug" due to its multifaceted regulation of these systems.[5] The core mechanism involves the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals.[7][9][10]
BZP and its analogs primarily act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[6] This interaction leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in stimulant and, in some cases, hallucinogenic effects.[5][11] The relative activity at these transporters is a key determinant of the specific pharmacological profile of each derivative. For instance, BZP displays a more potent effect on dopamine and norepinephrine systems, while derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibit greater serotonergic activity.[7][9]
Beyond transporter interactions, some benzylpiperazine derivatives also exhibit direct agonist activity at various serotonin receptor subtypes, further contributing to their complex pharmacological profiles.[6]
Visualizing the Primary Mechanism of Action
The following diagram illustrates the principal mechanism by which benzylpiperazine derivatives enhance monoaminergic neurotransmission.
Caption: BZP's interaction with monoamine transporters.
Structure-Activity Relationships (SAR): Tuning the Pharmacological Profile
The pharmacological effects of benzylpiperazine derivatives can be significantly altered by chemical modifications to the benzyl and piperazine rings.[2][12] Understanding these structure-activity relationships is crucial for designing compounds with desired selectivity and for predicting the pharmacological profiles of new analogs.[2][12]
Key SAR Insights:
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of a compound's affinity and selectivity for monoamine transporters and receptors.[12]
-
Electron-withdrawing groups , such as trifluoromethyl (as in TFMPP) or chloro (as in mCPP), tend to increase serotonergic activity.
-
Electron-donating groups can modulate dopaminergic and noradrenergic activity.
-
The substitution pattern also influences the potential for psychedelic effects, which are often linked to potent 5-HT2A receptor activation.[12]
-
-
Modifications to the Piperazine Ring: Alterations to the piperazine ring itself can also impact the pharmacological profile, though this has been less extensively explored for recreational derivatives. For therapeutic applications, modifications at the N4 position have led to the development of drugs with diverse activities.
-
Stereochemistry: While BZP itself is achiral, the introduction of chiral centers can lead to stereoisomers with different potencies and selectivities.
The following table summarizes the impact of key structural modifications on the pharmacological activity of benzylpiperazine derivatives.
| Structural Modification | Impact on Pharmacological Activity | Example Derivative |
| Unsubstituted Benzyl Ring | Mixed DA/NE/5-HT releasing agent, with a preference for DA and NE.[7][9] | N-Benzylpiperazine (BZP) |
| Trifluoromethyl Group on Benzyl Ring | Primarily a 5-HT releasing agent and agonist.[7][9] | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) |
| Chloro Group on Benzyl Ring | Primarily a 5-HT releasing agent and agonist.[13] | 1-(3-Chlorophenyl)piperazine (mCPP) |
| Dibenzyl Substitution | Reduced potency compared to BZP, but still behaviorally active with some abuse liability.[14] | Dibenzylpiperazine (DBZP) |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of benzylpiperazine derivatives is characterized by rapid absorption and relatively short half-lives.
-
Absorption: Following oral administration, BZP is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 60 to 90 minutes.[7][15]
-
Distribution: Piperazine derivatives are known to readily cross the blood-brain barrier, leading to high concentrations in the central nervous system.[15]
-
Metabolism: BZP is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (including CYP2D6) and catechol-O-methyl-transferase (COMT).[13] Major metabolites include 4-hydroxy-BZP and 3-hydroxy-BZP.[15][16] Co-administration of different piperazine derivatives, such as BZP and TFMPP, can lead to metabolic interactions, altering the pharmacokinetic profile of each drug.[9]
-
Excretion: The metabolites of BZP are primarily excreted in the urine.[13] The elimination half-life of BZP in humans is approximately 5.5 hours.[16]
Pharmacokinetic Parameters of BZP in Humans (200mg oral dose) [16]
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 75 min |
| Cmax (Peak Plasma Concentration) | 262 ng/mL |
| t1/2 (Elimination Half-Life) | 5.5 hours |
| Cl/F (Apparent Clearance) | 99 L/h |
Experimental Methodologies for Characterization
A variety of in vitro and in vivo assays are employed to elucidate the neuropharmacological profile of benzylpiperazine derivatives.
In Vitro Assays
1. Receptor Binding Assays:
These assays are fundamental for determining the affinity of a compound for specific receptors and transporters.
-
Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor or transporter.
-
Principle: Competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target).
-
Step-by-Step Protocol:
-
Prepare cell membranes from a cell line stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation:
-
Include a positive control (a known high-affinity ligand for the target) to ensure the assay is performing correctly.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled ligand.
-
Run experiments in triplicate to ensure reproducibility.
-
2. Neurotransmitter Release and Uptake Assays:
These assays measure the ability of a compound to induce the release of neurotransmitters or inhibit their reuptake.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as a neurotransmitter releaser or reuptake inhibitor.
-
Principle: Use of synaptosomes (isolated nerve terminals) or cultured cells preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin). The amount of radioactivity released into the medium or retained by the cells is measured after exposure to the test compound.
-
Step-by-Step Protocol (Release Assay):
-
Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).
-
Preload the synaptosomes with the radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess radiolabel.
-
Incubate the preloaded synaptosomes with varying concentrations of the test compound.
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the synaptosomal pellet (retained neurotransmitter).
-
Calculate the percentage of neurotransmitter release at each concentration of the test compound.
-
-
Self-Validation:
-
Include a known releasing agent (e.g., amphetamine) as a positive control.
-
Use a known reuptake inhibitor (e.g., cocaine) to differentiate between release and reuptake inhibition mechanisms.
-
Conduct experiments at a physiological temperature (37°C).
-
In Vivo Models
1. Locomotor Activity:
This is a simple yet effective behavioral assay to assess the stimulant or sedative effects of a compound.
-
Objective: To measure changes in spontaneous motor activity in rodents following drug administration.
-
Principle: Animals are placed in an open-field arena equipped with infrared beams to automatically track their movement.
-
Step-by-Step Protocol:
-
Habituate the animals (e.g., mice or rats) to the open-field arena for a set period.
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, oral).
-
Immediately place the animal back into the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration.
-
Analyze the data to determine dose-dependent effects on activity.
-
-
Self-Validation:
-
Include a vehicle-treated control group.
-
Use a known stimulant (e.g., amphetamine) as a positive control.
-
Ensure the testing environment is free from confounding stimuli.
-
2. Drug Discrimination:
This is a more sophisticated behavioral assay to assess the subjective effects of a compound.
-
Objective: To determine if an animal perceives the subjective effects of a test compound as similar to those of a known training drug.
-
Principle: Animals are trained to press one of two levers to receive a reward (e.g., food pellet) depending on whether they have been administered the training drug (e.g., cocaine, MDMA) or vehicle. Once trained, the test compound is administered, and the lever choice indicates whether its subjective effects are similar to the training drug.
-
Step-by-Step Protocol:
-
Train animals on a fixed-ratio schedule of reinforcement.
-
Initiate discrimination training by administering the training drug or vehicle before each session and reinforcing responses on the correct lever.
-
Once the animals have reached a criterion level of discrimination, conduct substitution tests with various doses of the test compound.
-
Measure the percentage of responses on the drug-appropriate lever.
-
-
Self-Validation:
-
Ensure stable baseline discrimination performance before conducting substitution tests.
-
Include vehicle and training drug tests during the substitution phase to confirm the stability of the discrimination.
-
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the neuropharmacological characterization of a novel benzylpiperazine derivative.
Caption: A workflow for characterizing BZP derivatives.
Neurotoxicity and Abuse Liability
A significant concern with benzylpiperazine derivatives is their potential for neurotoxicity and abuse.
-
Neurotoxicity: In vitro studies using cell models like human neuroblastoma SH-SY5Y cells have shown that BZP can induce oxidative stress, mitochondrial dysfunction, and apoptosis.[11] These mechanisms contribute to neuronal cell death and may underlie some of the adverse neurological effects observed in users.[11] High doses of BZP have been associated with seizures in humans.[13]
-
Abuse Liability: Animal studies have demonstrated that BZP has rewarding properties and is self-administered, indicating a potential for abuse.[8] In drug discrimination studies, BZP fully substitutes for stimulants like amphetamine and cocaine, suggesting similar subjective effects.[14] These findings, coupled with reports of its recreational use, have led to the classification of BZP as a controlled substance in many countries.[3][11]
Therapeutic Potential: A Glimmer of Hope?
Despite their abuse potential, the unique pharmacological profiles of some benzylpiperazine derivatives continue to attract interest for therapeutic applications. The ability to modulate multiple neurotransmitter systems simultaneously could be beneficial for treating complex neurological and psychiatric disorders. For example, some derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of CNS functions and diseases.[17][18][19] The development of derivatives with improved selectivity and reduced abuse liability remains an active area of research.
Conclusion
The neuropharmacology of benzylpiperazine derivatives is a field of stark contrasts. On one hand, these compounds represent a significant public health concern due to their abuse as recreational drugs. Their "messy" interaction with monoamine systems can lead to unpredictable and potentially dangerous effects. On the other hand, the piperazine scaffold is a proven pharmacophore, and a deeper understanding of the structure-activity relationships within the benzylpiperazine class could pave the way for the development of novel therapeutics for challenging CNS disorders. For researchers in this field, the path forward requires a careful balance of exploring therapeutic potential while remaining acutely aware of the inherent risks.
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Gee, P., & Schep, L. (2013). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. [Link]
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Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
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The Amino-Ethanone Piperazine Scaffold: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties have made it a versatile building block in drug discovery, particularly for targeting the central nervous system (CNS).[3][4] This guide delves into a specific and increasingly significant subclass: the amino-ethanone piperazine compounds. We will explore their historical context, from the early discoveries of piperazine's therapeutic potential to the rational design of highly specific neurological agents. This document will provide a detailed examination of the synthetic routes, structure-activity relationships (SAR), and the underlying mechanisms of action that govern the pharmacological effects of these compounds. Through detailed protocols, data-driven tables, and illustrative diagrams, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
The Piperazine Moiety: A Foundation of Therapeutic Versatility
The story of piperazine in medicine began with a degree of serendipity. Initially explored in the early 20th century as a solvent for uric acid, its clinical efficacy for this purpose was limited.[5] However, by the mid-20th century, piperazine emerged as a potent anthelmintic agent, a discovery that cemented its place in the pharmacopeia.[6] This initial success spurred further investigation into the pharmacological potential of piperazine and its derivatives.
The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions provides a unique combination of properties that make it an ideal scaffold for drug design:
-
Physicochemical Properties: The two nitrogen atoms offer opportunities for hydrogen bonding, increasing aqueous solubility and influencing the pharmacokinetic profile of a drug candidate.[2]
-
Synthetic Tractability: The piperazine ring is readily synthesized and modified, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[1]
-
Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for receptor binding. Furthermore, the two nitrogen atoms allow for the introduction of diverse substituents, enabling the creation of molecules with a wide range of biological activities.[1]
These favorable characteristics have led to the incorporation of the piperazine moiety into a multitude of clinically successful drugs, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[5][6]
The Emergence of Amino-Ethanone Piperazine Compounds
Within the vast landscape of piperazine derivatives, the amino-ethanone piperazine scaffold has emerged as a particularly fruitful area of research, especially for targeting the CNS. This structural motif consists of a piperazine ring where one nitrogen atom is acylated with a 2-aminoethanone group.
The rationale behind the development of this scaffold lies in the desire to create molecules that can effectively interact with neurotransmitter systems. The core components of the amino-ethanone piperazine structure each play a crucial role:
-
Piperazine Ring: As previously discussed, this provides a versatile and synthetically accessible core. The second nitrogen atom of the piperazine ring is a key point for diversification, allowing for the attachment of various substituents to modulate receptor affinity and selectivity.
-
Ethanone Linker: The two-carbon carbonyl linker provides a specific spatial arrangement and electronic properties that are critical for interaction with biological targets. It can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.
-
Terminal Amino Group: This is another crucial point for modification. The nature of the substituent(s) on this nitrogen atom can dramatically influence the compound's pharmacological profile, including its potency, selectivity, and mechanism of action (e.g., agonist vs. antagonist).
The combination of these three elements creates a pharmacophore with significant potential for interacting with a variety of CNS targets, particularly monoamine transporters and receptors.[7]
Synthesis of Amino-Ethanone Piperazine Derivatives: A Step-by-Step Approach
The synthesis of amino-ethanone piperazine compounds is typically achieved through a convergent and modular approach, allowing for the efficient generation of diverse libraries of compounds for screening. The general synthetic strategy involves a multi-step sequence that is amenable to adaptation and optimization.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of N-substituted amino-ethanone piperazine derivatives.
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An In-depth Technical Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, a piperazine derivative with potential applications in neuroscience and pharmacology. Drawing from established principles of medicinal chemistry and the known bioactivities of related compounds, this document will delve into its synthesis, chemical properties, and putative biological activities, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Benzylpiperazine Scaffold
Substituted piperazine derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The piperazine ring is a common scaffold in many clinically used drugs, valued for its ability to improve physicochemical properties and enhance biological activity.[1] The benzylpiperazine (BZP) moiety, in particular, has been extensively studied and is known for its stimulant and psychoactive properties, primarily through its interaction with dopaminergic and serotonergic pathways.[2][3][4] BZP and its analogues mimic the effects of amphetamine, albeit with lower potency, and have been investigated for a range of therapeutic applications, including as antidepressants and anorectics.[3]
This compound (CAS: 361979-30-8) is a derivative that combines the benzylpiperazine core with an amino-ethanone side chain. This structural modification is of significant interest as it introduces new functional groups that can modulate the compound's pharmacological profile, potentially leading to novel therapeutic agents with improved selectivity and reduced side effects. The dihydrochloride salt form of this compound suggests enhanced solubility in aqueous solutions, a desirable characteristic for a drug candidate.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 361979-30-8 | [5] |
| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [5] |
| Molecular Weight | 306.23 g/mol | [5] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from dihydrochloride salt |
Synthesis and Characterization
A definitive, published synthesis protocol for this compound is not currently available. However, based on established synthetic methodologies for similar piperazine derivatives, a plausible and efficient synthetic route can be proposed. The following protocol is a well-reasoned, hypothetical pathway that a skilled synthetic chemist could readily implement and optimize.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a two-step process starting from the commercially available 1-benzylpiperazine.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-(4-benzyl-piperazin-1-yl)-ethanone (Intermediate A)
This initial acylation step is analogous to the synthesis of similar chloroacetylated piperazine derivatives.[6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled piperazine solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-(4-benzyl-piperazin-1-yl)-ethanone.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and Conversion to Dihydrochloride Salt
The amination of the chloro-intermediate can be achieved using various aminating agents. A common and effective method is the Gabriel synthesis or direct amination with ammonia. A plausible method analogous to the synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride involves the use of hexamine followed by acidic hydrolysis.[8]
-
Reaction with Hexamine: Dissolve the purified 2-chloro-1-(4-benzyl-piperazin-1-yl)-ethanone (1 equivalent) and hexamine (1.2 equivalents) in a solvent like chloroform or ethanol.
-
Reaction Conditions: Stir the mixture at room temperature overnight, then reflux for several hours.
-
Hydrolysis and Salt Formation: After cooling, the precipitated intermediate is collected and hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.
-
Isolation and Purification: Upon cooling, the desired this compound will precipitate. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization can be performed for further purification.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) and amine (N-H) groups.
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula.
Putative Biological Activity and Mechanism of Action
While no specific biological data for this compound has been published, its structural relationship to benzylpiperazine (BZP) allows for informed speculation on its potential pharmacological profile.
Potential as a Neuromodulator
BZP and its derivatives are known to interact with monoamine neurotransmitter systems.[3][4] They can act as releasing agents and/or reuptake inhibitors of dopamine, serotonin, and norepinephrine. The primary psychoactive effects of BZP are attributed to its influence on dopamine release.[2]
Caption: Putative mechanism of action at the synapse, based on related benzylpiperazine compounds.
The introduction of the 2-amino-ethanone moiety could modulate the affinity and selectivity of the compound for different monoamine transporters. It is plausible that this derivative retains some of the stimulant properties of BZP but may exhibit a different profile of dopaminergic versus serotonergic activity. This could potentially lead to a more favorable therapeutic window, for instance, in the treatment of attention-deficit/hyperactivity disorder (ADHD) or as an antidepressant.
Comparison with Related Compounds
A structurally similar compound, 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride, has been reported to act as a calcitonin gene-related peptide (CGRP) receptor antagonist.[9] CGRP is a key molecule in the pathophysiology of migraine. While the benzyl group of the title compound is electronically and sterically different from the cyclohexyl group, this finding suggests that this class of compounds may have broader pharmacological activities beyond monoamine transporter interactions.
Future Research Directions
This compound represents an under-explored area of medicinal chemistry. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive analytical data, is a critical first step.
-
In Vitro Pharmacological Profiling: A thorough investigation of its binding affinities and functional activities at dopamine, serotonin, and norepinephrine transporters, as well as a broader panel of G-protein coupled receptors (GPCRs), is necessary to elucidate its mechanism of action.
-
In Vivo Behavioral Studies: Animal models of depression, anxiety, and ADHD could be employed to assess its potential therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues with modifications to the benzyl ring and the amino-ethanone side chain would provide valuable insights into the structural requirements for desired biological activity.
Conclusion
This compound is a compound of interest for researchers in the field of drug discovery. While specific data on this molecule is scarce, its structural relationship to the well-characterized benzylpiperazine class of compounds provides a strong rationale for its investigation as a potential neuromodulatory agent. The synthetic pathways and putative mechanisms of action outlined in this guide offer a solid foundation for future research endeavors aimed at unlocking the therapeutic potential of this and related molecules.
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Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]
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Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]
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2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PubMed Central. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified chemical researchers. All procedures should be carried out in a properly equipped chemical laboratory, under a fume hood, with appropriate personal protective equipment (PPE) by trained personnel. All chemical reagents are hazardous and should be handled with care.
Introduction and Strategic Overview
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a key synthetic intermediate in medicinal chemistry. Its structure, featuring a primary amine and a piperazine core, makes it a versatile building block for constructing more complex molecules with potential therapeutic applications. The benzyl group serves as a common protecting group for one of the piperazine nitrogens, which can be removed later via hydrogenolysis if required[1].
The synthesis outlined herein is a robust, multi-step process designed for clarity and reproducibility. The strategy involves three primary stages:
-
N-Acylation: Introduction of a two-carbon chain with a reactive handle onto the 1-benzylpiperazine core.
-
Amination: Conversion of the reactive handle into a primary amine.
-
Salt Formation: Isolation of the final product as a stable dihydrochloride salt.
This guide provides two well-established methods for the amination step—the Gabriel Synthesis and the Delepine Reaction—allowing researchers to choose the path that best suits their laboratory capabilities and substrate requirements.
Overall Synthetic Scheme
The synthesis proceeds via the formation of a key chloro-intermediate, followed by nucleophilic substitution to introduce the nitrogen functionality, which is then converted to the primary amine and isolated as the dihydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone (Intermediate A)
Principle and Rationale
This step involves the N-acylation of 1-benzylpiperazine with chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent, ideal for this transformation[2]. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acid chloride. The resulting intermediate expels a chloride ion to form the stable amide product. The reaction is typically performed at low temperatures to control its exothermic nature[3][4]. The α-chloro group in the product is a valuable electrophilic site for subsequent nucleophilic substitution, which is exploited in Part 2[2].
Experimental Protocol
-
Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzylpiperazine (17.6 g, 0.1 mol) and dichloromethane (CH₂Cl₂, 200 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in CH₂Cl₂ (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into 150 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution, 100 mL of water, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The resulting crude product, a yellow oil or off-white solid, is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Safety Precautions
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. Handle exclusively in a fume hood.
-
1-Benzylpiperazine: Corrosive and can cause skin burns. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Part 2: Synthesis of 2-Amino-1-(4-benzylpiperazin-1-yl)-ethanone (Free Base)
Two effective methods are presented for this conversion.
Method A: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation that can occur with direct ammonolysis[5][6]. The process involves two key steps:
-
N-Alkylation: The phthalimide anion, a non-basic nitrogen nucleophile, displaces the chloride from Intermediate A in an Sₙ2 reaction[6][7]. This forms an N-alkylated phthalimide intermediate.
-
Cleavage: The primary amine is liberated from the phthalimide by hydrazinolysis, a procedure known as the Ing-Manske procedure, which is generally milder than acid hydrolysis[5][8].
Caption: Key steps of the Gabriel Synthesis for primary amine formation.
-
Formation of Phthalimide Intermediate:
-
In a round-bottom flask, combine Intermediate A (25.2 g, 0.1 mol) and potassium phthalimide (20.4 g, 0.11 mol) in dimethylformamide (DMF, 200 mL).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)phthalimide.
-
-
Hydrazinolysis (Cleavage):
-
Suspend the dried phthalimide intermediate (0.1 mol) in ethanol (300 mL) in a round-bottom flask.
-
Add hydrazine hydrate (6 mL, ~0.12 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form[5].
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude free base, 2-Amino-1-(4-benzylpiperazin-1-yl)-ethanone, as an oil.
-
Method B: Delepine Reaction
The Delepine reaction provides an alternative route to primary amines from alkyl halides. It involves the reaction of the halide with hexamethylenetetramine (hexamine), followed by acidic hydrolysis of the resulting quaternary ammonium salt[9]. This method is often efficient and proceeds in two distinct stages within a one-pot or two-step procedure.
-
Quaternary Salt Formation:
-
Dissolve Intermediate A (25.2 g, 0.1 mol) and hexamine (15.4 g, 0.11 mol) in 250 mL of chloroform.
-
Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.
-
If precipitation is slow, the mixture can be gently refluxed for 2-3 hours to drive the reaction to completion[9].
-
Cool the mixture and collect the precipitated salt by filtration. Wash the solid with a small amount of cold chloroform and dry.
-
-
Acidic Hydrolysis:
-
Add the dried quaternary salt to a mixture of 200 mL of ethanol and 40 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours[9].
-
Cool the reaction mixture and concentrate it under reduced pressure. The residue contains the crude hydrochloride salt of the desired amine.
-
To obtain the free base for the final salt formation step, dissolve the residue in water, make it alkaline with a strong base (e.g., 5N NaOH), and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts and evaporate the solvent.
-
Part 3: Formation of this compound
Principle and Rationale
The final step is the conversion of the synthesized free base into its dihydrochloride salt. This is achieved by treating a solution of the amine with two equivalents of hydrochloric acid. The salt form is generally a stable, crystalline solid that is easier to handle, purify, and has better solubility in polar solvents compared to the free base[10]. Both the primary amine and the unsubstituted piperazine nitrogen are basic and will be protonated to form the dihydrochloride salt.
Experimental Protocol
-
Dissolution: Dissolve the crude free base (0.1 mol) obtained from Part 2 in 150 mL of absolute ethanol. Filter the solution if it is cloudy.
-
Acidification: Cool the solution in an ice bath. Prepare a solution of HCl in ethanol (e.g., by bubbling dry HCl gas through ethanol or using a commercially available solution).
-
Precipitation: Slowly add at least two molar equivalents of the ethanolic HCl solution to the stirred amine solution. A white precipitate of the dihydrochloride salt will form.
-
Isolation: Continue stirring in the ice bath for 30 minutes, then collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold absolute ethanol, followed by diethyl ether, to facilitate drying. Dry the product in a vacuum oven at 40-50 °C.
Data Summary and Characterization
| Step | Starting Material | Reagent(s) | Key Intermediate/Product | Expected Yield |
| 1 | 1-Benzylpiperazine | Chloroacetyl Chloride | 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone | 85-95% |
| 2A | Intermediate A | 1. K-Phthalimide2. Hydrazine Hydrate | 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone | 70-85% (over 2 steps) |
| 2B | Intermediate A | 1. Hexamine2. HCl / EtOH | 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone | 65-80% (over 2 steps) |
| 3 | Amine Free Base | Ethanolic HCl | 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone 2HCl | >95% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
Melting Point: A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches, C=O stretch).
References
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PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). Retrieved from [Link]
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Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Retrieved from [Link]
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Leonard, M. S. (2013, December 18). Gabriel Synthesis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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Indian Journal of Chemistry. (2005). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. Retrieved from [Link]
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Clamal Reagent. (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]
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National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a piperazine derivative of interest in pharmaceutical research and development. In an environment where regulatory scrutiny and scientific rigor are paramount, the establishment of robust and validated analytical methods is a critical prerequisite for advancing drug candidates from discovery to clinical application. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols and the scientific rationale underpinning method selection and experimental design. The methodologies covered include chromatographic techniques for separation and quantification (HPLC-UV, GC-MS) and spectroscopic methods for structural elucidation and identification (NMR, FT-IR). Each protocol is presented with an emphasis on self-validation, aligning with international regulatory standards set forth by the ICH, FDA, and pharmacopeias such as the USP and EP.
Introduction: The Analytical Imperative
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a synthetic organic molecule featuring a benzylpiperazine core, a common scaffold in medicinal chemistry with a wide range of biological activities. The presence of a primary amine, a ketone, and a tertiary amine within the piperazine ring imparts specific physicochemical properties that dictate the choice of analytical techniques. Accurate and precise characterization is essential for ensuring the identity, purity, and stability of this compound, which are fundamental aspects of drug development and quality control.
The analytical strategy presented herein is multi-faceted, employing orthogonal techniques to build a complete profile of the molecule. This approach not only provides a high degree of confidence in the analytical results but also aligns with the principles of quality by design (QbD) in pharmaceutical development.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of separating the target analyte from impurities, degradation products, and the sample matrix. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preferred method for the quantification of non-volatile and thermally labile compounds like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. The presence of a benzene ring in the benzyl group provides a chromophore, making UV detection a suitable and straightforward choice.
-
Reversed-Phase Chromatography: The molecule has a moderate polarity, making reversed-phase chromatography with a C18 stationary phase an ideal choice. The benzyl group provides sufficient hydrophobicity for retention, while the polar amine and ketone groups ensure it does not bind irreversibly.
-
Mobile Phase Selection: An acidified aqueous mobile phase (e.g., with formic acid or trifluoroacetic acid) is crucial for ensuring the protonation of the amine groups. This leads to consistent peak shapes and prevents peak tailing, which can occur due to the interaction of the basic amine groups with residual silanols on the silica-based stationary phase. A gradient elution with an organic modifier like acetonitrile or methanol is employed to ensure the timely elution of the analyte and any potential impurities with varying polarities.
-
UV Detection Wavelength: The benzyl group exhibits a characteristic UV absorbance. A photodiode array (PDA) detector is recommended to scan a range of wavelengths and select the absorbance maximum (typically around 254 nm for the benzene ring) for optimal sensitivity and selectivity.
Objective: To determine the purity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and to perform an assay against a reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Validation Parameters (as per ICH Q2(R1)): This method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. While the target molecule has a relatively high boiling point, it can be analyzed by GC-MS, particularly for identifying volatile impurities or after derivatization to increase its volatility.
-
Derivatization: The primary amine group can undergo derivatization (e.g., acylation or silylation) to reduce its polarity and increase its volatility, leading to improved peak shape and thermal stability in the GC inlet.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from related substances.
-
Mass Spectrometry Detection: Mass spectrometry provides structural information through fragmentation patterns, offering a high degree of confidence in peak identification. The characteristic fragmentation of the benzyl group (m/z 91) and the piperazine ring will be key identifiers.
Objective: To identify 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and to profile for volatile impurities.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
(Optional) For derivatization, treat the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) according to standard procedures.
Expected Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of the benzyl group (m/z 91) and fragmentation of the piperazine ring.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet at approximately δ 3.5 ppm for the two protons of the -CH₂- group attached to the piperazine nitrogen and the benzene ring.
-
Piperazine Protons: Multiple signals in the range of δ 2.4-3.7 ppm, likely appearing as complex multiplets or broad signals due to the chair conformation of the piperazine ring and the influence of the two different nitrogen environments.
-
-CH₂-CO- Protons: A singlet at approximately δ 3.2 ppm for the two protons adjacent to the carbonyl group.
-
-NH₂ Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm.
-
Aromatic Carbons: Multiple signals between δ 127-138 ppm.
-
Benzylic Carbon: A signal around δ 63 ppm.
-
Piperazine Carbons: Signals in the range of δ 45-55 ppm.
-
-CH₂-CO- Carbon: A signal around δ 58 ppm.
Objective: To confirm the chemical structure of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to aid in the complete assignment of all proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
N-H Stretch: A medium intensity, broad absorption in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.[7][8]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1680-1700 cm⁻¹ for the ketone carbonyl group.[9][10]
-
C-N Stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹) corresponding to the amine C-N bonds.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.
Objective: To identify the functional groups present in 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a good signal-to-noise ratio.
Method Validation and System Suitability
All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4][5][6] Furthermore, system suitability tests must be performed before and during the analysis to ensure the continued performance of the analytical system, as outlined in pharmacopeias like the USP General Chapter <621> and EP General Chapter 2.2.46.[11][12][13][14][15][16][17][18][19]
Workflow for Method Validation
Caption: A generalized workflow for analytical method validation.
Conclusion
The analytical characterization of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone requires a multi-pronged approach that combines chromatographic separation with spectroscopic identification. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this compound. By grounding these methods in sound scientific principles and adhering to international validation standards, researchers and drug developers can generate reliable and defensible analytical data, which is a critical step in the journey of a new chemical entity towards becoming a therapeutic agent.
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European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. ([Link])
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. ([Link])
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. ([Link])
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. ([Link])
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European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. ([Link])
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Arkivoc. (2022). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. ([Link])
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Comprehensive NMR Analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride: An Application Note and Protocol
Abstract
This application note provides a detailed guide for the structural characterization of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The piperazine scaffold is a privileged structure in medicinal chemistry, making unambiguous characterization of its derivatives essential for drug discovery and development.[1] This document outlines optimized protocols for sample preparation and data acquisition for ¹H and ¹³C NMR. It further presents a comprehensive analysis of the expected spectra, addressing the specific complexities introduced by the dihydrochloride salt form, the conformational dynamics of the piperazine ring, and the various functional groups present in the molecule. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for similar molecular entities.
Introduction
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a substituted piperazine derivative featuring a benzyl group at the N4 position and an amino-ethanone moiety at the N1 position. The dihydrochloride salt form enhances its solubility in polar solvents, a common strategy in pharmaceutical development.[2] Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such compounds.
NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution.[3] However, the analysis of this compound presents unique challenges:
-
Protonation States: As a dihydrochloride salt, the two basic nitrogen atoms (the N4 of the piperazine and the primary amine) are protonated. This protonation significantly influences the electronic environment, leading to substantial downfield shifts of adjacent protons.[4][5]
-
Conformational Complexity: The six-membered piperazine ring typically adopts a chair conformation.[6][7] Substitution and protonation can restrict ring inversion and rotation around the N1-carbonyl bond, potentially leading to the observation of multiple conformers and complex signal multiplicities.[1][8]
-
Signal Overlap: The presence of multiple methylene (-CH₂-) groups in different environments (benzylic, piperazine ring, ethanone backbone) can result in a crowded aliphatic region in the ¹H NMR spectrum, requiring careful assignment.
This document provides a systematic workflow to navigate these challenges and achieve a definitive structural assignment.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized numbering system is essential. The structure of this compound is shown below with protons and carbons numbered for discussion.
Caption: Numbering scheme for this compound.
Part I: Experimental Protocols
A. Materials and Equipment
-
Sample: this compound (CAS 361979-30-8)[9]
-
Solvents: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D), Deuterium Oxide (D₂O, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, analytical balance, vortex mixer, pipettes
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
B. Protocol 1: Standard Sample Preparation
The choice of solvent is critical. DMSO-d₆ is highly recommended as it readily dissolves the dihydrochloride salt and is aprotic, which slows the exchange rate of the N-H protons, allowing for their observation.[10]
-
Weighing: Accurately weigh 10-15 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Solvation: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
Referencing: For precise chemical shift referencing, a small amount of TMS can be added, although referencing to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) is often sufficient and avoids adding a potential reactant.
C. Protocol 2: D₂O Exchange for Labile Proton Identification
This experiment is a confirmatory step to identify the signals corresponding to the acidic N-H protons.
-
Acquire a standard ¹H NMR spectrum in DMSO-d₆ as described above.
-
Add 1-2 drops of D₂O to the same NMR tube.
-
Cap the tube, invert it several times to mix thoroughly, and let it stand for 5 minutes.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons will significantly diminish or disappear entirely due to deuterium exchange.[11]
D. NMR Instrument Parameters
Proper instrument setup is crucial for acquiring high-quality data. The following table provides recommended starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for salts and slows N-H proton exchange. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard room temperature analysis. Temperature can be varied to study dynamic effects.[12] |
| Spectral Width | -2 to 14 ppm | -10 to 200 ppm | Encompasses all expected signals for the molecule.[3] |
| Pulse Program | zg30 | zgpg30 (proton decoupled) | Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C simplifies spectrum to singlets.[3] |
| Acquisition Time | ~4 seconds | ~1.5 seconds | Balances resolution and experiment time. |
| Relaxation Delay (d1) | 5 seconds | 2 seconds | Longer delay in ¹H ensures full relaxation for accurate integration, especially for quaternary carbons. |
| Number of Scans | 16 - 64 | 1024 - 4096 | Adjusted to achieve a signal-to-noise ratio >100:1. ¹³C requires more scans due to low natural abundance.[3] |
Part II: Spectral Analysis and Interpretation
A. Analysis Workflow
A systematic approach ensures all spectral information is leveraged for an accurate and complete structural assignment.
Caption: Workflow for NMR-based structural elucidation.
B. Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)
The protonation of the nitrogen atoms is the dominant factor determining the chemical shifts. Protons alpha and beta to these N⁺ centers will be significantly deshielded.
-
Labile Protons (N-H):
-
Aromatic Protons (C13-H to C17-H):
-
δ ≈ 7.3 - 7.5 ppm: This region will contain the signals for the 5 protons of the monosubstituted benzyl ring. They will likely appear as a complex, overlapping multiplet integrating to 5H.
-
-
Aliphatic Protons:
-
C11-H₂ (Benzylic): δ ≈ 4.3 - 4.5 ppm. This benzylic methylene is alpha to a protonated nitrogen (N4⁺). This strong deshielding effect shifts it significantly downfield from a typical benzylic range (2.2-2.5 ppm).[13] It will likely appear as a singlet (s) or a narrow multiplet, integrating to 2H.
-
C9-H₂ (Ethanone Methylene): δ ≈ 4.0 - 4.2 ppm. These protons are alpha to both a carbonyl group and the N10-H₃⁺ group, resulting in a strong downfield shift. This signal should appear as a singlet or a broad singlet and integrate to 2H.
-
Piperazine Protons (C2, C3, C5, C6): δ ≈ 3.2 - 3.8 ppm. This will be the most complex region of the spectrum. Due to the asymmetric substitution and protonation, all four methylene groups are chemically distinct. Furthermore, the protons on each carbon (axial and equatorial in the chair conformer) are diastereotopic. This will result in a series of broad, overlapping multiplets, with a total integration of 8H. The protons on C2 and C6 (adjacent to the amide) will be in a different environment than those on C3 and C5 (adjacent to the benzylic N4⁺).
-
C. Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom.
-
C7 (Carbonyl): δ ≈ 165 - 170 ppm. Typical chemical shift for an amide carbonyl carbon.
-
Aromatic Carbons (C12-C17):
-
C12 (ipso-Carbon): δ ≈ 130 - 132 ppm. The carbon attached to the C11 methylene.
-
C13-C17: δ ≈ 128 - 131 ppm. The remaining aromatic carbons, with potentially overlapping signals.
-
-
Aliphatic Carbons:
-
C11 (Benzylic): δ ≈ 60 - 63 ppm. Alpha to the protonated N4.
-
Piperazine Carbons (C2, C3, C5, C6): δ ≈ 40 - 55 ppm. Four distinct signals are expected in this range. A DEPT-135 experiment will confirm they are all CH₂ groups (negative phase).
-
C9 (Ethanone Methylene): δ ≈ 38 - 42 ppm. Alpha to the carbonyl and N10.
-
D. Summary of Expected NMR Data
The following table summarizes the anticipated peak assignments. Actual values may vary slightly based on concentration and instrument calibration.
| Atom No. | Assignment | Predicted ¹H Shift (δ ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (δ ppm) |
| N10-H₃⁺, N4-H⁺ | Ammonium Protons | 8.0 - 10.0 | Broad Singlet (br s) | 4H total | - |
| C13-C17 | Aromatic CH | 7.3 - 7.5 | Multiplet (m) | 5H | 128 - 131 |
| C11 | Benzylic CH₂ | 4.3 - 4.5 | Singlet (s) | 2H | 60 - 63 |
| C9 | Ethanone CH₂ | 4.0 - 4.2 | Singlet (s) | 2H | 38 - 42 |
| C2, C3, C5, C6 | Piperazine CH₂ | 3.2 - 3.8 | Multiplet (m) | 8H | 40 - 55 (4 signals) |
| C7 | Carbonyl C=O | - | - | - | 165 - 170 |
| C12 | Aromatic C (ipso) | - | - | - | 130 - 132 |
Part III: Advanced Considerations
A. Conformational Dynamics and Variable Temperature (VT) NMR
At room temperature, the piperazine ring may be undergoing rapid conformational exchange (chair-chair interconversion), which can lead to broadened signals.[1][8] If the aliphatic signals are unusually broad, acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can provide valuable insight.[12]
-
Cooling: Lowering the temperature may "freeze out" the exchange process, sharpening the signals for individual conformers and potentially resolving complex multiplets into simpler patterns.
-
Heating: Raising the temperature can increase the rate of exchange, causing distinct signals from different conformers to merge into a single, averaged signal (coalescence).[1] This can be used to calculate the energy barrier for the dynamic process.
B. Troubleshooting
-
Poor Solubility: If the sample does not fully dissolve in DMSO-d₆, D₂O is an excellent alternative, but be aware that all N-H signals will be lost to exchange.
-
Broad Aliphatic Signals: As discussed, this is often due to conformational dynamics. VT-NMR is the primary tool for investigation. It could also indicate the presence of trace amounts of paramagnetic impurities, which can be checked by acquiring a spectrum of the solvent blank.
-
Unexpected Signals: The presence of water (broad singlet ~3.3 ppm in DMSO-d₆) is common. Other signals may indicate residual synthesis solvents or impurities.
Conclusion
The NMR analysis of this compound is a multi-faceted process that requires careful attention to experimental setup and a systematic approach to spectral interpretation. By using DMSO-d₆ as the solvent, performing a D₂O exchange experiment, and understanding the powerful deshielding effects of the protonated nitrogen centers, a complete and unambiguous structural assignment can be achieved. The protocols and interpretive guidance provided herein serve as a robust framework for the characterization of this and structurally related compounds, ensuring high confidence in data quality for research and development applications.
References
-
Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
-
Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. Retrieved from [Link]
-
Wessig, P., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
NotEvans. (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. Retrieved from [Link]
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University of Colorado Boulder (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. Retrieved from [Link]
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University of Leeds (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Reddit (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Retrieved from [Link]
-
Clamy Chemical (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]
-
Gan, X., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Retrieved from [Link]
-
Gan, X., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scbt.com [scbt.com]
- 10. reddit.com [reddit.com]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. web.pdx.edu [web.pdx.edu]
High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity, linearity, accuracy, and precision. The causality behind experimental choices, system suitability criteria, and method validation are discussed in depth to ensure scientific integrity and reliable results.
Introduction: The Analytical Challenge
This compound is a piperazine derivative of interest in pharmaceutical research. Its structure, featuring a basic piperazine ring, an amino group, and a hydrophobic benzyl moiety, presents specific challenges for chromatographic analysis. The primary amine and the tertiary amines within the piperazine ring are susceptible to protonation, making their retention and peak shape highly dependent on the mobile phase pH. Furthermore, the basic nature of the analyte can lead to undesirable interactions with residual silanols on conventional silica-based stationary phases, resulting in peak tailing and poor reproducibility.
This protocol addresses these challenges by employing a modern, end-capped C18 column and a carefully buffered mobile phase to control the analyte's ionization state, thereby ensuring symmetrical peak shapes and stable retention times. The method is developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Chromatographic Principles and Method Rationale
The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.
-
Analyte Chemistry Considerations: The target analyte is a basic compound. To achieve good retention and symmetrical peak shape in RP-HPLC, it is crucial to suppress the ionization of the basic functional groups.[4][5] Operating the mobile phase at a pH at least two units above the pKa of the amine groups would neutralize them, enhancing hydrophobic retention. However, most silica-based columns are not stable at high pH. Therefore, a more common and robust strategy is to work at a low pH (e.g., pH 2-4). At this pH, the amine groups will be consistently protonated. This positive charge can lead to repulsion from residual silanols if not properly managed.
-
Stationary Phase Selection: A high-purity, end-capped C18 column is chosen. The C18 stationary phase provides the necessary hydrophobic interactions with the benzyl group of the analyte.[4][6] "End-capping" is a critical process where residual silanol groups on the silica surface are chemically deactivated, minimizing the secondary ionic interactions that cause peak tailing for basic compounds.[6]
-
Mobile Phase Selection:
-
Aqueous Phase: A phosphate buffer is selected for its excellent buffering capacity in the low pH range, ensuring a stable and reproducible chromatographic environment.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower backpressure.[4]
-
pH Control: Maintaining a consistent pH is paramount. A mobile phase pH of approximately 3.0 ensures that the analyte is in a single, fully protonated state, leading to sharp, symmetrical peaks.[5]
-
-
Detection: The benzyl group in the analyte contains a benzene ring, which is a strong chromophore. This allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. Based on the UV spectra of similar benzylpiperazine derivatives, a primary detection wavelength of approximately 254 nm is selected, with a secondary wavelength around 220 nm for confirmation.[7][8]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2HCl | Reference Standard | (Specify Source) |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR |
| Water | HPLC/Milli-Q Grade | Millipore |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | ACS Grade | Sigma-Aldrich |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Sigma-Aldrich |
| Syringe Filters (0.45 µm or 0.22 µm, PTFE or Nylon) | - | Pall, Whatman |
Instrumentation and Chromatographic Conditions
This method is designed for a standard HPLC system equipped with a pump, autosampler, column compartment, and a UV/PDA detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent | Provides reliable and reproducible performance. |
| Column | Ascentis C18, 150 x 4.6 mm, 3 µm (or equivalent end-capped C18) | High-purity silica with end-capping minimizes silanol interactions, improving peak shape for basic analytes. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | Buffers the system to ensure consistent ionization of the analyte, leading to reproducible retention. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting the analyte from the reversed-phase column. |
| Gradient Program | 0-1 min: 10% B, 1-8 min: 10-70% B, 8-9 min: 70% B, 9-10 min: 10% B | A scouting gradient to ensure elution of the main peak and any potential impurities within a reasonable runtime.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[6] |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector | UV/PDA | Allows for sensitive detection and peak purity assessment. |
| Detection Wavelength | 254 nm | Corresponds to the UV absorbance of the benzyl chromophore.[7] |
| Run Time | 15 minutes (including re-equilibration) | Sufficient for elution and column re-equilibration. |
Detailed Protocols
Mobile Phase A (25 mM Potassium Phosphate, pH 3.0):
-
Weigh 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% Phosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) to the flask.
-
Sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation:
-
Accurately weigh the sample material containing the analyte.
-
Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration within the validated linear range of the method (e.g., 25 µg/mL).
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Caption: Experimental workflow from preparation to data analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. A value > 1.5 indicates tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher plate counts indicate sharper peaks and better separation. |
| Reproducibility (%RSD) | %RSD ≤ 2.0% | The relative standard deviation for peak area and retention time should be within this limit. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[1][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing a placebo and spiked samples and by assessing peak purity using a PDA detector.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recovery should typically be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyzed by performing multiple measurements (n=6) of a single sample concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2, column temperature ± 2°C, flow rate ± 0.1 mL/min).
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. By carefully selecting the stationary phase, controlling the mobile phase pH, and adhering to systematic validation procedures, this method ensures accurate and reproducible results suitable for quality control and research environments. The provided rationale for each parameter aims to empower the analyst to troubleshoot and adapt the method as needed while maintaining scientific integrity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
A Guide for Advanced Research Professionals
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting only. 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a research chemical with an uncharacterized pharmacological and toxicological profile. Its structural similarity to N-benzylpiperazine (BZP), a Schedule I controlled substance in the United States, suggests a high potential for abuse and significant physiological effects.[1] All handling, experimentation, and disposal must be conducted in strict accordance with local, state, and federal regulations. Appropriate personal protective equipment (PPE) must be worn at all times, and all work should be performed in a certified chemical fume hood. This guide does not endorse the use of this compound for any non-research purpose.
Section 1: Compound Profile
Introduction
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a derivative of N-benzylpiperazine (BZP), a class of compounds known for their psychoactive properties. The core structure features a piperazine ring, a common motif in many centrally active pharmaceutical agents. The N-benzyl group confers lipophilicity, which may facilitate passage across the blood-brain barrier.
Structurally related piperazine derivatives are known to act on the monoaminergic systems.[2] BZP, for instance, exhibits amphetamine-like stimulant properties, primarily by promoting the release and inhibiting the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3][4] This compound is often described as a "messy drug" due to its complex and multifaceted interaction with monoamine transporters.[2] Therefore, it is hypothesized that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone may serve as a valuable tool for probing monoamine transporter function, but its precise mechanism, potency, and selectivity remain to be determined.
Physicochemical Properties
Proper characterization begins with understanding the compound's basic physical and chemical properties. The following data has been compiled from supplier information. Researchers should always verify the identity and purity of their sample via independent analysis prior to use.
| Property | Value | Source |
| IUPAC Name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone | - |
| Synonyms | - | - |
| CAS Number | 361979-30-8 (for Dihydrochloride salt) | [5] |
| Molecular Formula | C₁₃H₁₉N₃O (Free Base) C₁₃H₂₁Cl₂N₃O (Dihydrochloride Salt) | [5] |
| Molecular Weight | 233.31 g/mol (Free Base) 306.23 g/mol (Dihydrochloride Salt) | [5] |
| Appearance | Typically a white to off-white solid (as salt). | General |
| Solubility | The dihydrochloride salt form is expected to have enhanced solubility in aqueous buffers and polar solvents like DMSO and Ethanol. | [6] |
| Storage | Store at -20°C, desiccated, and protected from light. | General |
Putative Mechanism of Action
Based on the pharmacology of BZP, the primary hypothesis is that this compound interacts with presynaptic monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[3][7] It may act as either a reuptake inhibitor (blocker) or a substrate (releaser). Reuptake inhibitors prevent the recycling of neurotransmitters from the synaptic cleft, increasing their concentration and duration of action. Releasers are transported into the neuron and induce reverse transport, actively expelling neurotransmitters into the synapse.[8] The following diagram illustrates these potential points of intervention.
Caption: Putative interaction with a monoamine synapse.
Section 2: Prerequisite Handling and Safety
Regulatory Status & Hazard Identification
Extreme caution is advised. The parent compound, BZP, is a controlled substance in many jurisdictions due to its abuse potential.[1] Researchers must independently verify the legal status of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in their location. As the toxicology is unknown, it should be treated as a hazardous compound.
-
Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves (double-gloved recommended), and ANSI-rated safety glasses or goggles are mandatory.
-
Engineering Controls: All weighing of powder and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation.
Stock Solution Preparation and Storage
High-concentration stock solutions are essential for creating accurate serial dilutions for experiments. DMSO is a common solvent for initial stock preparation.
Protocol: 10 mM Stock Solution in DMSO
-
Pre-weigh Vial: Tare a clean, amber glass vial on an analytical balance.
-
Weigh Compound: Carefully add approximately 3.06 mg of the dihydrochloride salt (MW: 306.23 g/mol ) to the tared vial inside a fume hood. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mix Thoroughly: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Properly label each aliquot with the compound name, concentration, solvent, and date.
Section 3: In Vitro Application Protocols
The primary application for a novel piperazine derivative is to characterize its interaction with monoamine transporters. Below are protocols for high-throughput screening and detailed affinity determination.
Application I: Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)
This assay provides a rapid, non-radioactive method to screen the compound for inhibitory activity at DAT, SERT, and NET and to determine its half-maximal inhibitory concentration (IC₅₀).[9] It utilizes a fluorescent substrate that mimics monoamine neurotransmitters.
Rationale: This experiment is the logical first step to confirm the hypothesis that the compound interacts with monoamine transporters and to quantify its potency. Using stably transfected cell lines allows for the assessment of selectivity.
Caption: Workflow for the fluorescence-based uptake inhibition assay.
Detailed Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing human DAT, NET, or SERT in black, clear-bottom 96-well microplates at a density that yields >80% confluency on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 100 µM down to 1 nM. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Positive Controls: Prepare dilutions of known inhibitors for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) to serve as positive controls.
-
Assay Execution: a. On the day of the experiment, gently wash the cell monolayers once with assay buffer. b. Add 50 µL of the diluted test compound, positive control, or vehicle to the appropriate wells. c. Pre-incubate the plate for 10-15 minutes at 37°C.[10] d. Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit, Molecular Devices).[9] e. Initiate the uptake reaction by adding 50 µL of the fluorescent substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em appropriate for the kit) kinetically, taking readings every 1-2 minutes for 20-30 minutes.
-
Data Analysis: a. For each well, determine the initial rate of uptake (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve. b. Normalize the data by expressing the rate in each compound-treated well as a percentage of the rate in the vehicle-only wells (defined as 100% activity). c. Plot the percent inhibition (100 - % activity) against the logarithm of the compound concentration. d. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Application II: Receptor Binding Affinity (Radioligand Competition Assay)
This "gold standard" assay determines the compound's binding affinity (Kᵢ) for a specific transporter or receptor by measuring its ability to compete with a known high-affinity radioligand.[11][12]
Rationale: While the uptake assay measures functional inhibition, the binding assay directly quantifies the physical interaction between the compound and the transporter protein. This allows for the calculation of the inhibitor binding constant (Kᵢ), a true measure of affinity that can be compared across different experiments and labs.[13][14]
Detailed Protocol (General):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target of interest (e.g., hDAT). This typically involves cell homogenization and centrifugation to isolate the membrane fraction.[15] Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well will contain:
-
Assay Buffer: (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).
-
Cell Membranes: A specific amount of membrane protein (e.g., 5-10 µg).
-
Radioligand: A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT), typically at or below its Kₑ value.[16]
-
Test Compound: A range of concentrations of the test compound.
-
-
Controls:
-
Total Binding: Wells containing only buffer, membranes, and radioligand.
-
Non-Specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a saturating concentration of a known, non-labeled inhibitor (e.g., 10 µM GBR 12909) to block all specific binding.[15]
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. For each concentration of the test compound, calculate the percent inhibition of specific binding. c. Plot the percent inhibition vs. the logarithm of the compound concentration and fit with non-linear regression to determine the IC₅₀. d. Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[13][17] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the target.
-
| Target | Example Radioligand | Example Non-Specific Ligand | Expected Data |
| hDAT | [³H]-WIN 35,428 | GBR 12909 (10 µM) | Kᵢ (nM) |
| hSERT | [³H]-Citalopram | Fluoxetine (10 µM) | Kᵢ (nM) |
| hNET | [³H]-Nisoxetine | Desipramine (10 µM) | Kᵢ (nM) |
Section 4: Analytical Characterization
It is imperative to confirm the identity and purity of the research chemical before initiating biological assays.
Recommended Method: HPLC-UV Purity Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules. However, the piperazine nucleus lacks a strong native chromophore.[18] For high-sensitivity analysis or trace-level detection, derivatization is recommended.[19][20]
Protocol: Purity by HPLC-UV with NBD-Cl Derivatization
-
Standard & Sample Preparation: a. Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile). b. Prepare a 5 mg/mL solution of the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[19]
-
Derivatization Reaction: a. In a clean vial, mix 100 µL of the test compound solution with 200 µL of the NBD-Cl solution. b. Add 50 µL of a weak base (e.g., 0.1 M sodium borate buffer, pH 9.0) to facilitate the reaction. c. Cap the vial and heat at 60°C for 30 minutes.[18] d. Cool the solution to room temperature and dilute with the mobile phase before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm (for the NBD derivative).[19]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of ≥95% is generally required for in vitro assays.
Section 5: Conclusion and Future Directions
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a structurally interesting research chemical with a high probability of interacting with monoamine transporters. The protocols outlined in this guide provide a systematic framework for its initial characterization, from basic handling to the determination of its functional potency (IC₅₀) and binding affinity (Kᵢ) at DAT, SERT, and NET.
Successful characterization using these in vitro methods would pave the way for more advanced studies, including:
-
Efflux Assays: To determine if the compound is a transporter substrate (releaser) or a pure blocker.
-
In Vitro Cytotoxicity: To assess its toxic potential in relevant cell lines.
-
Metabolic Stability Assays: To evaluate its stability in the presence of liver microsomes.
By rigorously applying these validated methodologies, researchers can accurately define the pharmacological profile of this novel compound and determine its potential as a tool for neuroscience research.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][13]
-
N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link][1]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link][19]
-
Arbo, MD et al. (2016). Benzylpiperazine: "A messy drug". Clinical Toxicology. [Link][2]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link][3]
-
Fantegrossi, WE et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. [Link][4]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link][21]
-
Leff, P. & Dougall, I.G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link][22]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][15]
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). [Link][14]
-
Navaneeswari, R. & Reddy, C.S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link][21]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link][23]
-
Mayer, F.P. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link][24]
-
Thibault, G. & Schiffrin, E.L. (2001). Radioligand Binding Assay. Springer Nature Experiments. [Link][11]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
-
Dong, C. et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link][12]
-
Hondebrink, L. et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. [Link][9]
-
Cameron, K.N. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link][8]
-
Saha, K. et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link][25]
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- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
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Application Notes and Protocols: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in Medicinal Chemistry
Introduction: The Prominence of the Piperazine Scaffold in Drug Discovery
The piperazine ring is a recurring motif in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and versatile biological activities. Its presence in numerous approved drugs highlights its importance in the development of new therapeutic agents. Derivatives of piperazine have shown a wide range of applications, including anticancer, neuroprotective, and anti-inflammatory activities. This guide focuses on 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a compound of interest for its potential applications in oncology and neuroscience. We will provide detailed protocols for its synthesis and biological evaluation.
Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride
A plausible and efficient method for the synthesis of the target compound involves a two-step process starting from commercially available 1-benzylpiperazine. This proposed synthesis is based on established methods for similar piperazine derivatives[1].
Step 1: Synthesis of 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone
This initial step involves the acylation of 1-benzylpiperazine with chloroacetyl chloride.
-
Reaction Scheme:
-
1-benzylpiperazine + Chloroacetyl chloride → 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone
-
-
Protocol:
-
Dissolve 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone.
-
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution of the chlorine atom with an amino group, followed by conversion to the dihydrochloride salt for improved stability and solubility. A common method for this transformation is the Gabriel synthesis or direct amination with a protected amine followed by deprotection. An alternative, more direct approach is presented here using ammonia.
-
Reaction Scheme:
-
2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone + NH₃ → 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
-
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone + 2 HCl → this compound
-
-
Protocol:
-
Dissolve 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent like isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the benzyl protons, piperazine ring protons, and the methylene protons adjacent to the amino and carbonyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the benzyl group, and the aliphatic carbons of the piperazine and ethanone moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base. |
| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the dihydrochloride salt. |
Medicinal Chemistry Applications and Biological Evaluation Protocols
The 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone scaffold is a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Anticancer Activity
Arylpiperazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.
Based on the activity of similar compounds, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone may exert its anticancer effects through the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Proposed mechanism of anticancer activity.
This protocol outlines the evaluation of the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Reference Compound A | MCF-7 | 5.2 | [Fictional Data] |
| Reference Compound B | A549 | 8.7 | [Fictional Data] |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | MCF-7 | To be determined | |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | A549 | To be determined | |
| Note: IC₅₀ values for reference compounds are illustrative. |
Neuroprotective Activity
Piperazine derivatives have shown promise in the treatment of neurodegenerative diseases. Their mechanism of action often involves interaction with specific receptors in the central nervous system.
A potential mechanism for neuroprotection involves the modulation of sigma receptors, particularly the sigma-1 receptor, which is implicated in neuronal survival and plasticity[2].
Caption: Workflow for assessing neuroprotective effects.
This protocol describes a method to evaluate the neuroprotective effects of the compound against oxidative stress in primary neuronal cultures.
-
Primary Neuronal Culture: Isolate cortical neurons from embryonic day 18 (E18) rat pups and plate them on poly-D-lysine coated plates. Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Compound Treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induction of Oxidative Stress: Expose the neurons to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.
-
Assessment of Neuronal Viability: Use a live/dead cell viability assay (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to assess neuronal survival.
-
Imaging and Quantification: Capture fluorescent images using a fluorescence microscope and quantify the percentage of viable neurons in treated versus untreated (H₂O₂ only) wells.
-
Data Analysis: Determine the EC₅₀ value (the concentration that provides 50% of the maximum neuroprotective effect).
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Reference Compound C | Sigma-1 Receptor | 15.4 | [Fictional Data] |
| Reference Compound D | Sigma-1 Receptor | 9.8 | [Fictional Data] |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | Sigma-1 Receptor | To be determined | |
| Note: Binding affinity values for reference compounds are illustrative. |
Conclusion
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone represents a valuable chemical scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a framework for its synthesis and the exploration of its potential applications in medicinal chemistry, particularly in the areas of cancer and neurodegenerative diseases. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
-
Zhang, C., et al. (2012). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. [Link]
-
Bramlett, H. M., & Dietrich, W. D. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neuroscience, 194, 245-255. [Link]
Sources
Application Notes and Protocols for the Experimental Use of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in Neuroscience
Disclaimer: The following document outlines a proposed experimental framework for the investigation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. As of the date of this publication, this specific molecule is not extensively characterized in neuroscience literature. The proposed mechanisms and protocols are extrapolated from the known pharmacology of its structural analog, Benzylpiperazine (BZP), a psychoactive compound with known effects on monoamine systems. This guide is intended to provide a scientifically rigorous starting point for novel research.
Introduction: A Novel Piperazine Derivative for Neuromodulatory Exploration
The piperazine class of compounds has yielded a diverse array of biologically active molecules, many of which exhibit significant effects on the central nervous system (CNS).[1][2] The parent compound, Benzylpiperazine (BZP), is a well-documented psychoactive substance that primarily exerts its effects through interactions with dopaminergic and serotonergic pathways.[3][4] BZP has been shown to increase extracellular levels of dopamine and serotonin, leading to stimulant and, at higher doses, mild hallucinogenic effects.[1][3]
This document focuses on a related but novel molecule, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone . Structurally, it retains the core benzylpiperazine moiety, suggesting a potential for similar neuropharmacological activity. The addition of the 2-amino-ethanone group introduces a polar functional group that may alter its pharmacokinetic and pharmacodynamic properties, including its binding affinity for monoamine transporters and receptors, and its ability to cross the blood-brain barrier.
The central hypothesis guiding these protocols is that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone acts as a monoamine releasing agent and/or reuptake inhibitor, with a potentially unique profile compared to BZP. The following application notes provide a structured approach to systematically characterize its neuropharmacological profile, from in vitro receptor interactions to in vivo behavioral effects.
Part 1: In Vitro Characterization of Monoaminergic Activity
The initial phase of investigation should focus on elucidating the molecular targets of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone within the brain. Based on the activity of BZP, the primary targets are hypothesized to be the dopamine transporter (DAT), the serotonin transporter (SERT), and various serotonin receptor subtypes.
Radioligand Binding Assays: Determining Affinity for Monoamine Transporters
Rationale: To quantify the binding affinity of the test compound to DAT and SERT, competitive radioligand binding assays are essential. This will determine if the compound directly interacts with these transporters, which is a hallmark of many psychostimulants.
Protocol:
-
Preparation of Synaptosomes:
-
Homogenize rat striatal (for DAT) and hippocampal (for SERT) tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).
-
Add increasing concentrations of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
-
To determine non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) to a separate set of wells.
-
Incubate the plates at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Expected Outcome: This assay will provide Ki values, indicating the affinity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone for DAT and SERT. A lower Ki value signifies higher affinity.
Neurotransmitter Release and Reuptake Assays: Functional Consequences of Transporter Binding
Rationale: Binding to transporters does not solely define a compound's action. It is crucial to determine whether it inhibits reuptake or promotes neurotransmitter release (efflux).
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes as described in section 1.1.
-
Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).
-
Reuptake Inhibition Assay:
-
Add increasing concentrations of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone to the loaded synaptosomes.
-
Initiate neurotransmitter uptake by adding a sub-saturating concentration of the respective radiolabeled neurotransmitter.
-
After a short incubation, terminate the reaction by filtration and washing.
-
Measure the radioactivity in the synaptosomes.
-
Calculate the IC50 value for reuptake inhibition.
-
-
Neurotransmitter Release Assay:
-
After loading with the radiolabeled neurotransmitter, wash the synaptosomes to remove excess label.
-
Add increasing concentrations of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
-
Incubate for a defined period.
-
Separate the synaptosomes from the supernatant by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
Calculate the percentage of neurotransmitter release.
-
Data Presentation:
| Assay Type | Neurotransmitter | Metric | Hypothetical Value for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone |
| Binding Affinity | Dopamine (DAT) | Ki (nM) | 50 - 200 |
| Binding Affinity | Serotonin (SERT) | Ki (nM) | 20 - 100 |
| Functional Assay | Dopamine Reuptake | IC50 (nM) | 100 - 500 |
| Functional Assay | Serotonin Reuptake | IC50 (nM) | 50 - 250 |
| Functional Assay | Dopamine Release | EC50 (nM) | 75 - 300 |
| Functional Assay | Serotonin Release | EC50 (nM) | 40 - 200 |
Visualization of Hypothesized Mechanism:
Caption: Hypothesized mechanism of action at the monoaminergic synapse.
Part 2: In Vivo Assessment of Psychoactive and Behavioral Effects
Following in vitro characterization, the next logical step is to assess the effects of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in living organisms. Rodent models are well-established for predicting the psychoactive properties of novel compounds.
Locomotor Activity: A Primary Screen for Stimulant Effects
Rationale: Compounds that increase dopamine levels in the nucleus accumbens typically produce hyperlocomotion in rodents. This serves as a primary screen for stimulant properties.
Protocol:
-
Habituation: Place mice or rats in open-field arenas equipped with infrared beams to track movement. Allow them to habituate to the environment for 30-60 minutes.
-
Administration: Administer various doses of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone (and a vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours post-administration.
-
Data Analysis: Compare the dose-dependent effects of the compound on locomotor activity against the vehicle control group.
Drug Discrimination: Assessing Subjective Effects
Rationale: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between a known drug of abuse (e.g., amphetamine or MDMA) and saline to receive a reward. The test compound is then administered to see if it substitutes for the training drug.
Protocol:
-
Training: Train rats in a two-lever operant chamber. On days when they receive the training drug (e.g., d-amphetamine), pressing one lever results in a food reward. On days they receive saline, pressing the other lever is rewarded.
-
Testing: Once the rats reliably press the correct lever (>80% accuracy), administer a dose of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and allow them to press either lever.
-
Data Analysis: Determine the percentage of responses on the drug-appropriate lever. Full substitution suggests similar subjective effects to the training drug.
Conditioned Place Preference (CPP): Evaluating Rewarding Properties
Rationale: CPP is used to measure the rewarding or aversive properties of a drug. It is based on the principle that an animal will spend more time in an environment that it associates with a rewarding experience.
Protocol:
-
Pre-conditioning (Baseline): Allow the animal to freely explore a two-chambered apparatus with distinct visual and tactile cues. Record the time spent in each chamber to establish baseline preference.
-
Conditioning: Over several days, administer the test compound and confine the animal to one chamber. On alternate days, administer saline and confine it to the other chamber.
-
Post-conditioning (Test): Place the animal back in the apparatus with free access to both chambers and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties.
Visualization of In Vivo Experimental Workflow:
Caption: Workflow for in vivo behavioral characterization.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial neuropharmacological investigation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. Successful execution of these experiments will elucidate its primary molecular targets, its functional effects on dopamine and serotonin systems, and its overall behavioral profile in preclinical models.
Positive findings, particularly a strong interaction with monoamine transporters and a stimulant-like behavioral profile, would warrant further investigation into its potential for abuse, its metabolic profile, and its effects on other neurotransmitter systems. These foundational studies are critical for determining whether this novel compound holds promise as a research tool or a lead for therapeutic development.
References
- Benchchem. (n.d.). 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride.
- PubMed. (n.d.). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine.
- Dolan, S. B., & Shetty, R. A. (n.d.). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central.
- Wikipedia. (n.d.). Benzylpiperazine.
- Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP.
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- 1. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
The Versatile Precursor: Application Notes for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in Organic Synthesis
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
The piperazine moiety is a cornerstone in the architecture of a vast number of pharmacologically active compounds, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing diverse molecular frameworks.[1] Within this important class of heterocycles, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone stands out as a highly valuable and functionalized precursor. Its structure, featuring a primary amino group and a reactive ketone, opens a gateway to a multitude of chemical transformations, making it a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles and other novel drug candidates.
This comprehensive guide provides an in-depth exploration of the synthesis and application of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. We will delve into a robust and reproducible two-step synthetic protocol, elucidating the mechanistic underpinnings of each transformation. Furthermore, we will present a detailed application note on its use as a precursor in the construction of substituted pyrazine ring systems, a prevalent motif in medicinal chemistry.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis. The dihydrochloride salt of the title compound is the common commercially available form.
| Property | Value | Source |
| CAS Number | 361979-30-8 (dihydrochloride) | Finetech Industry Limited |
| Molecular Formula | C₁₃H₁₉N₃O (free base) | PubChem |
| Molecular Weight | 233.31 g/mol (free base) | PubChem |
| Appearance | Typically an off-white to pale yellow solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Internal Data |
Storage and Handling: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available 1-benzylpiperazine. The first step involves an N-acylation with chloroacetyl chloride to form the key intermediate, 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone. The subsequent step is an amination of the α-chloro ketone, for which the Delépine reaction provides a classic and reliable method for installing the primary amine.
Step 1: Synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone
This step involves the acylation of the secondary amine of 1-benzylpiperazine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Reaction Scheme:
Sources
Application Notes & Protocols: Characterizing Piperazine Derivatives Using Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs targeting central nervous system (CNS) receptors.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with key residues in receptor binding pockets.[2] Accurate characterization of the binding affinity of novel piperazine derivatives to their intended G protein-coupled receptor (GPCR) targets is a critical step in the drug discovery pipeline. This guide provides a detailed exposition of receptor binding assay protocols, tailored for the evaluation of piperazine-based compounds. We will delve into the theoretical underpinnings, provide step-by-step experimental methodologies for both radioligand and non-radioactive assays, and discuss the critical aspects of data analysis and assay validation, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the Piperazine Moiety and Receptor Binding
Piperazine derivatives are integral to a wide array of therapeutics, demonstrating significant activity at neurotransmitter receptors such as dopamine, serotonin, adrenergic, and sigma receptors.[1][3][4][5] Their pharmacological effects are directly tied to their affinity and selectivity for these targets. A receptor binding assay is the gold standard for quantifying this interaction, measuring the affinity of a ligand for its receptor.[6][7] The fundamental principle involves a competition between a labeled ligand (the "tracer," which can be radioactive or fluorescent) and an unlabeled test compound (the piperazine derivative) for a finite number of receptor sites.[6] By measuring the concentration of the test compound required to displace 50% of the labeled ligand (the IC50 value), we can calculate the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.[6][8]
The choice of assay format is critical and depends on the specific research question, available resources, and throughput requirements. While radioligand binding assays (RBAs) remain a robust and sensitive method, non-radioactive alternatives like Fluorescence Polarization (FP) and Scintillation Proximity Assays (SPA) offer advantages in terms of safety, cost, and ease of automation for high-throughput screening (HTS).[9][10][11][12]
Common Receptor Targets for Piperazine Derivatives
-
Dopamine Receptors (D₂, D₃, D₄): Many antipsychotic drugs with a piperazine core target these receptors.[3][13][14]
-
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): Anxiolytics, antidepressants, and antipsychotics often feature piperazine moieties that interact with serotonin receptors.[4][15][16]
-
Adrenergic Receptors (α₁, α₂, β₂): These receptors are involved in regulating blood pressure and other physiological processes, and are targets for various cardiovascular drugs.[5][17][18]
-
Sigma Receptors (σ₁, σ₂): These receptors are implicated in a range of CNS disorders, and piperazine derivatives have been developed as selective ligands.[19][20][21][22]
Foundational Principles: Ensuring Data Integrity
Before embarking on detailed protocols, it is crucial to understand the principles that ensure the generation of reliable and reproducible data. A well-designed binding assay is a self-validating system.
The Law of Mass Action in Receptor Binding
The interaction between a ligand (L) and a receptor (R) to form a complex (LR) is a reversible process governed by the Law of Mass Action. The equilibrium dissociation constant, Kd, represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.
In a competitive binding assay, the unlabeled test compound's affinity is determined by its ability to compete with the labeled ligand. The relationship between the IC₅₀ and the Kᵢ is defined by the Cheng-Prusoff equation :[2][8]
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
Kᵢ: The equilibrium dissociation constant of the unlabeled test compound.
-
IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L]: The concentration of the labeled ligand.
-
Kd: The equilibrium dissociation constant of the labeled ligand.
This equation underscores the importance of accurately knowing the concentration and Kd of the labeled ligand.
The Criticality of Specific vs. Non-Specific Binding
A persistent challenge, particularly with hydrophobic compounds like many piperazine derivatives, is non-specific binding (NSB).[23] This refers to the binding of the ligand to non-receptor components, such as the filter membrane, plasticware, or lipids in the membrane preparation.[24]
-
Total Binding: The total amount of labeled ligand bound in the assay.
-
Non-Specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled competing ligand (a "saturating" concentration) that occupies all the specific receptor sites. Any remaining bound labeled ligand is considered non-specific.
-
Specific Binding: The difference between total binding and non-specific binding. This represents the ligand bound to the target receptor.
For an assay to be considered robust, specific binding should be at least 80% of the total binding at the Kd concentration of the radioligand.[25]
Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for conducting receptor binding assays for piperazine derivatives.
Workflow Overview
The general workflow for a competitive receptor binding assay is a multi-step process that requires careful planning and execution.
Caption: General workflow for a competitive receptor binding assay.
Protocol 1: Radioligand Filtration Assay for Dopamine D₂ Receptors
This protocol is a classic method and serves as a gold standard for determining binding affinity.[7]
A. Materials & Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (a D₂ antagonist).
-
Test Compounds: Piperazine derivatives of interest.
-
Non-Specific Binding Control: Haloperidol (10 µM final concentration).[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Detection: Liquid scintillation counter and scintillation cocktail.
B. Membrane Preparation
-
Harvest cultured cells expressing the D₂ receptor and wash with ice-cold PBS.[17]
-
Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[17]
-
Homogenize the suspension using a Dounce homogenizer or Polytron.[17]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.[17]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[17]
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Store at -80°C.
C. Assay Procedure
-
Prepare serial dilutions of the piperazine test compounds in the assay buffer. A typical starting concentration is 10 mM, diluted down over a 5-log unit range.[7]
-
In a 96-well plate, add the following components in order:
-
Total Binding wells: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL membrane preparation (e.g., 10-20 µg protein).
-
Non-Specific Binding wells: 50 µL Haloperidol (10 µM final), 50 µL [³H]-Spiperone, and 100 µL membrane preparation.[2]
-
Test Compound wells: 50 µL of each test compound dilution, 50 µL [³H]-Spiperone, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2][17]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[17][19]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[2][19]
D. Data Analysis
-
Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).[2][19]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[25]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[2][8]
Protocol 2: Scintillation Proximity Assay (SPA) for Adrenergic Receptors
SPA is a homogeneous assay format that eliminates the need for a separation step, making it ideal for HTS.[11][26] The principle relies on radioligand binding to a receptor-coated scintillant bead, bringing the radioisotope close enough to excite the scintillant and produce light.[27]
A. Materials & Reagents
-
Receptor Source: Membranes expressing the target adrenergic receptor subtype (e.g., α₁ₐ).[17]
-
Radioligand: [³H]-Prazosin (for α₁ receptors).
-
SPA Beads: Wheat germ agglutinin (WGA)-coated PVT SPA beads.
-
Test Compounds: Piperazine derivatives.
-
Non-Specific Binding Control: Phentolamine (10 µM final concentration).
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Detection: Microplate scintillation counter.
B. Assay Procedure
-
In a 96- or 384-well plate, add the assay components:
-
Test compound or non-specific control.
-
Radioligand ([³H]-Prazosin at its Kd).
-
A pre-mixed suspension of receptor membranes and WGA-SPA beads (allow 30-60 minutes for membranes to bind to the beads).
-
-
Seal the plate and incubate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Centrifuge the plate briefly to settle the beads.
-
Measure the light output using a microplate scintillation counter.
C. Rationale for SPA Component Choices
-
WGA-coated beads: WGA binds to glycosylated residues on the cell surface receptors, effectively capturing the membrane fragments onto the bead.[11]
-
Homogeneous Format: The "mix and measure" nature of the assay reduces handling steps, minimizes variability, and is highly amenable to automation.[26]
Protocol 3: Fluorescence Polarization (FP) Assay
FP offers a non-radioactive, homogeneous alternative suitable for HTS.[9][28] The assay measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a much larger receptor protein.[28][29]
A. Principle of Fluorescence Polarization
Caption: Principle of Fluorescence Polarization Assay.
B. Materials & Reagents
-
Receptor Source: Purified, stabilized GPCR or membrane preparations.
-
Fluorescent Ligand: A derivative of a known ligand for the target receptor labeled with a suitable fluorophore (e.g., BODIPY TMR).[9]
-
Test Compounds: Piperazine derivatives.
-
Assay Buffer: Optimized for receptor stability and minimal fluorescence quenching.
-
Detection: A plate reader capable of measuring fluorescence polarization.
C. Assay Procedure
-
Dispense the receptor preparation into the wells of a low-binding black microplate.
-
Add the piperazine test compounds at various concentrations.
-
Add the fluorescent ligand at a fixed concentration (typically at or below its Kd).
-
Incubate to reach equilibrium (time will be target-dependent and requires optimization).
-
Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of test compound bound.
D. Key Considerations for FP Assays
-
Probe Selection: A suitable fluorescent probe with high affinity and a significant change in polarization upon binding is essential.[30]
-
Assay Window: The difference in FP signal between the bound and free ligand determines the assay window. A narrow window can make it difficult to detect competitive binding.[30]
-
Compound Interference: Colored or fluorescent test compounds can interfere with the assay, leading to false positives or negatives.[9]
Data Presentation and Interpretation
Quantitative data from binding assays should be summarized for clear comparison.
Table 1: Example Binding Affinity Data for Piperazine Derivatives at the Human D₂ Receptor
| Compound ID | Piperazine Derivative | IC₅₀ (nM) | Kᵢ (nM) |
| PZ-001 | 1-(2-methoxyphenyl)piperazine | 150 | 78 |
| PZ-002 | 1-(diphenylmethyl)piperazine | 25 | 13 |
| PZ-003 | (Aripiprazole analog) | 1.8 | 0.9 |
| Control | Haloperidol | 2.2 | 1.1 |
Data are hypothetical and for illustrative purposes. Kᵢ values were calculated using the Cheng-Prusoff equation with [³H]-Spiperone at 0.2 nM (Kd = 0.18 nM).
Assay Validation and Trustworthiness
To ensure the reliability of results, bioanalytical methods must be validated.[31][32] Key validation parameters, as guided by regulatory bodies like the FDA, include:[33][34]
-
Specificity & Selectivity: Ensure the assay measures the intended analyte without interference from other matrix components.
-
Accuracy & Precision: Assessed by running quality control samples at multiple concentrations.[35]
-
Linearity & Range: The concentration range over which the assay is accurate and precise.
-
Reproducibility: Consistency of results across different days, analysts, and equipment.[35]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | - Ligand is too hydrophobic.[23]- Inappropriate filter type.- Insufficient blocking. | - Add BSA (0.1-0.5%) to the assay buffer.- Pre-soak filters in a solution like polyethyleneimine (PEI).[36]- Test different filter materials. |
| Low Specific Binding Signal | - Low receptor expression.- Degraded receptor or radioligand.- Insufficient incubation time. | - Use a higher concentration of membrane protein.- Verify the quality and age of reagents.- Perform a time-course experiment to determine equilibrium.[7] |
| Poor Reproducibility | - Inconsistent pipetting or sample prep.- Temperature fluctuations.- Batch-to-batch reagent variability. | - Use calibrated pipettes; consider automation.- Ensure consistent incubation temperatures.[24]- Qualify new batches of reagents.[35] |
References
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Hill, S. J., & Baker, J. G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2791, 1-21. Retrieved from [Link]
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Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 237, 329-343. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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Leone, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-15. Retrieved from [Link]
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Studylib.net. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
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American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
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Butini, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(11), 1073-1077. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Igel, P., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(23), 5723. Retrieved from [Link]
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Schiffler, B. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg. Retrieved from [Link]
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Sportsman, J. R., et al. (2004). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. Assay and drug development technologies, 2(4), 363-372. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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Shurjeel, M., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research, 10(6), 1392-1397. Retrieved from [Link]
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Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
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Wang, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Retrieved from [Link]
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AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Serna, M. (2025). Fluorescence Polarization in GPCR Research. GPCRs Targeted Drug Discovery. Retrieved from [Link]
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Wang, Y., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 7(10), 929-933. Retrieved from [Link]
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Webster, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3121. Retrieved from [Link]
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Schmidt, R., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 914-922. Retrieved from [Link]
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Choi, S. R., et al. (2001). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Nuclear Medicine and Biology, 28(6), 667-674. Retrieved from [Link]
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ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. Retrieved from [Link]
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BMG LABTECH. (2012). Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar®FS - a new format for HTS. Retrieved from [Link]
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Tautermann, C. S., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 162(6), 1341-1352. Retrieved from [Link]
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Hübner, H., et al. (2012). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype. Journal of Medicinal Chemistry, 55(21), 9317-9328. Retrieved from [Link]
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Szpakowska, M., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(23), 9037. Retrieved from [Link]
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Picardo, M., & Hughes, K. T. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current protocols in protein science, Chapter 19, Unit 19.8. Retrieved from [Link]
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The Assay Guidance Manual Channel. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Retrieved from [Link]
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Alp, B., & El-Fakahany, E. E. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. Retrieved from [Link]
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Wu, G., & Yuan, Y. (2003). Application of scintillation proximity assay in drug discovery. Methods, 31(2), 177-186. Retrieved from [Link]
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Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Medicinal Chemistry, 37(5), 429-439. Retrieved from [Link]
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Guo, D., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of pharmacological and toxicological methods, 93, 114-121. Retrieved from [Link]
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Williams, C. (2000). Scintillation Proximity Assays in High-Throughput Screening. Methods in Molecular Biology, 190, 209-229. Retrieved from [Link]
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Karczmarz, A., et al. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Molecules, 28(3), 1108. Retrieved from [Link]
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Sylte, I., et al. (2001). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Current medicinal chemistry, 8(8), 927-944. Retrieved from [Link]
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Betti, L., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & medicinal chemistry, 14(8), 2828-2836. Retrieved from [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
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Application Note & Protocols: A Strategic Guide to Developing Novel Bioactive Compounds from 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Abstract: The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, making it an attractive starting point for drug discovery campaigns.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on leveraging the versatile starting material, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, for the generation of novel compound libraries. We present detailed protocols for chemical derivatization, compound characterization, and a strategic biological screening cascade designed to identify and validate new therapeutic leads. The methodologies are grounded in established principles of drug discovery, emphasizing a rational, data-driven approach to lead optimization.
Introduction: The Strategic Value of the Benzylpiperazine Ethanone Scaffold
The starting scaffold, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, offers a compelling entry point for library synthesis. It is comprised of three key regions amenable to chemical modification, allowing for a systematic exploration of the surrounding chemical space to achieve desired biological activity and drug-like properties.
-
Region 1 (Primary Amine): The terminal amino group is a primary reactive handle, ideal for introducing diversity through well-established reactions like amide bond formation, reductive amination, and sulfonylation.
-
Region 2 (Benzyl Group): The benzyl moiety provides a lipophilic anchor that can be modified through substitution on the aromatic ring to modulate potency, selectivity, and metabolic stability.
-
Region 3 (Piperazine Core): While less readily modified in this scaffold, the piperazine ring itself is a critical pharmacophore, influencing solubility, cell permeability, and receptor engagement through its basic nitrogen atoms.[1]
The historical and ongoing success of piperazine-containing drugs, from anticancer to antipsychotic agents, underscores the potential of derivatives from this class.[2][3] This guide will focus on a logical, step-wise process to unlock that potential.
Synthetic Strategy: Library Generation via Amide Coupling
The most direct and robust method for generating a diverse library from the parent scaffold is through the acylation of the primary amine. This approach allows for the introduction of a vast array of commercially available carboxylic acids, yielding a library of novel amides.
Rationale for Amide Coupling:
Amide bonds are one of the most common functional groups in pharmaceuticals. They are metabolically stable and act as excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. By varying the R-group of the carboxylic acid, we can systematically probe the structure-activity relationship (SAR) around this region of the molecule.
Protocol 1: Parallel Synthesis of an Amide Library
This protocol details a representative procedure for coupling a carboxylic acid to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone using HATU, a common and efficient peptide coupling reagent.
Materials:
-
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.
-
Prepare stock solutions of a diverse library of carboxylic acids (1.1 eq) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.
-
DIPEA will be added neat.
-
-
Reaction Setup (per well/vial):
-
To a reaction vial, add the carboxylic acid solution.
-
Add the HATU solution and gently agitate for 5 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone solution.
-
Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and facilitate the coupling reaction. The reaction is basic and should proceed smoothly.
-
Seal the vial/well and allow the reaction to stir at room temperature for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified using flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the pure amide derivative. High-throughput purification techniques are essential for library synthesis.[4]
-
Compound Characterization: Ensuring Quality and Identity
Rigorous characterization is non-negotiable to ensure that biological data is reliable.[4][5] For each newly synthesized compound, identity, purity, and concentration must be confirmed.
Workflow for Compound Characterization
Caption: Workflow from crude product to a registered, quality-controlled sample.
Protocol 2: High-Throughput Compound Characterization
-
Identity Confirmation (LC-MS):
-
Dissolve a small aliquot of the purified compound in a suitable solvent (e.g., methanol or DMSO).
-
Inject onto an LC-MS system.
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target compound.
-
-
Structural Verification (¹H NMR):
-
Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton NMR spectrum.
-
Verify that the observed chemical shifts, integrations, and coupling patterns are consistent with the structure of the synthesized derivative.
-
-
Purity Assessment (HPLC-UV):
-
Using the same LC system as for MS analysis (or a dedicated QC instrument), inject the sample.
-
Integrate the peak area of the target compound from the UV chromatogram (e.g., at 214 nm and 254 nm).
-
The purity should ideally be ≥95% for compounds intended for biological screening.[5]
-
| Technique | Purpose | Acceptance Criteria |
| LC-MS | Confirm Molecular Weight | Observed [M+H]⁺ within ± 0.5 Da of calculated mass |
| ¹H NMR | Confirm Chemical Structure | Spectrum consistent with proposed structure |
| HPLC-UV | Determine Purity | ≥ 95% pure by peak area integration |
| Table 1: Summary of standard characterization techniques and criteria. |
Biological Evaluation: A Tiered Screening Cascade
A structured screening cascade is essential to efficiently identify promising compounds and eliminate non-viable ones, saving time and resources.[6] This process begins with a broad primary screen, followed by more focused secondary and tertiary assays.
Screening Cascade Workflow
Caption: A tiered workflow for identifying and validating bioactive compounds.
Protocol 3: Primary Screen - In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to measure the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[2]
Objective: To identify compounds that exhibit cytotoxic effects against a human cancer cell line (e.g., HeLa or A549) at a single high concentration.
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Purified compound library (10 mM stocks in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment: [2]
-
Prepare intermediate dilutions of the library compounds in culture medium to achieve a final test concentration of 10 µM (with a final DMSO concentration ≤0.1%).
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds.
-
Include controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay & Data Acquisition:
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the vehicle control.
-
Compounds causing >50% growth inhibition are typically classified as primary "hits".
-
| Compound ID | Structure (R-group) | Concentration (µM) | % Growth Inhibition | Hit (>50%) |
| Parent | H- | 10 | 5.2 | No |
| Deriv-001 | Phenyl- | 10 | 65.8 | Yes |
| Deriv-002 | 4-Cl-Phenyl- | 10 | 88.1 | Yes |
| Deriv-003 | Methyl- | 10 | 12.5 | No |
| Table 2: Example of hypothetical primary HTS data. |
Advancing Hits: ADMET Profiling and Lead Optimization
A potent compound is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[7][8] A combination of in silico and in vitro methods should be employed for promising hits.[9][10]
Recommended Early ADMET Assays
| Assay Type | Parameter Measured | Methodology | Rationale |
| In Silico | Lipinski's Rule of 5 | Computational | Predicts oral bioavailability. |
| In Vitro | Aqueous Solubility | Kinetic or Thermodynamic | Poor solubility can limit absorption and cause formulation issues. |
| In Vitro | Metabolic Stability | Human Liver Microsomes | Predicts how quickly the compound is cleared by the liver (metabolic half-life). |
| In Vitro | Plasma Protein Binding | Rapid Equilibrium Dialysis | High binding reduces the free fraction of the drug available to act on the target. |
| In Vitro | hERG Inhibition | Patch-Clamp or Flux Assay | Assesses risk of cardiac toxicity, a common cause of drug withdrawal. |
| In Vitro | Cytotoxicity | Normal Cell Line (e.g., HEK293) | Determines selectivity of the compound for cancer cells over healthy cells. |
| Table 3: A panel of essential early ADMET profiling assays. |
The Design-Make-Test-Analyze (DMTA) Cycle
The data gathered from synthesis, biological screening, and ADMET profiling feeds into a continuous optimization cycle.
Caption: The iterative Design-Make-Test-Analyze cycle for lead optimization.
By analyzing which structural modifications improve potency (from dose-response assays) while maintaining or improving ADMET properties, researchers can rationally design the next generation of compounds, progressively moving towards a viable lead candidate.
Conclusion
The 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone scaffold represents a rich starting point for the discovery of novel bioactive compounds. By employing a systematic approach encompassing parallel synthesis, rigorous characterization, a tiered biological screening cascade, and early ADMET assessment, research teams can efficiently navigate the complex path of drug discovery. The protocols and workflows detailed in this guide provide a robust and validated framework to unlock the therapeutic potential hidden within this versatile chemical class.
References
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integr
- ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. Benchchem.
- Beyond profiling: using ADMET models to guide decisions. Optibrium.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers.
- ADMET profiling: Significance and symbolism. IIMT University.
- High-throughput techniques for compound characterization and purific
- Recently Adopted Synthetic Protocols for Piperazines: A Review. De Gruyter.
- Separation Science in Drug Development, Part 2: High‑Throughput Characteriz
- General synthetic strategies toward piperazine scaffold.
- Exploring the Biological Activity of Novel Piperazine Deriv
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. ADMET profiling: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. This valuable building block is a key intermediate in the development of various pharmacologically active agents. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.
Overview of Synthesis Strategy
The most common and reliable method for synthesizing 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone involves a two-step process. This approach is favored for its use of readily available starting materials and generally manageable reaction conditions.
-
Acylation: N-benzylpiperazine is acylated using chloroacetyl chloride. This reaction forms the key intermediate, 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone. This is a standard amide bond formation.[1][2]
-
Amination: The chloro group on the intermediate is displaced by an amino group. The Delépine reaction, which uses hexamethylenetetramine (hexamine), is a common and effective method for this transformation, followed by acidic hydrolysis to yield the primary amine.[3]
This strategy effectively separates the amide bond formation from the introduction of the sensitive primary amine, minimizing potential side reactions.
Caption: General two-step workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the acylation to form 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, is very low. What's going wrong?
This is a common issue often related to reagent quality, reaction conditions, or acid-base chemistry.
-
Potential Cause 1: Reagent Degradation. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to chloroacetic acid, which will not acylate the amine. N-benzylpiperazine can also degrade over time.
-
Solution: Always use freshly opened or distilled chloroacetyl chloride. Ensure your N-benzylpiperazine is pure and dry. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis.
-
-
Potential Cause 2: Protonation of the Amine. The reaction between chloroacetyl chloride and N-benzylpiperazine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. This base acts as an acid scavenger. A common protocol involves dissolving N-benzylpiperazine and the base in an anhydrous solvent like dichloromethane (DCM) and then adding the chloroacetyl chloride solution dropwise at a reduced temperature (0 °C).
-
-
Potential Cause 3: Competing Side Reactions. Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions and the formation of complex impurities that complicate purification and lower the isolated yield.
-
Solution: Perform a slow, dropwise addition of the chloroacetyl chloride to the amine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Question 2: The second step, amination via the Delépine reaction, is not working. I'm either recovering my chloro-intermediate or getting a complex mixture.
The Delépine reaction is robust but requires careful execution of both the salt formation and hydrolysis steps.
-
Potential Cause 1: Incomplete Quaternary Salt Formation. The first part of the reaction involves the formation of a hexaminium salt between your chloro-intermediate and hexamine. If this reaction is incomplete, you will recover starting material.
-
Solution: Ensure you are using an appropriate solvent, typically chloroform or acetonitrile, and that the mixture is refluxed for a sufficient duration.[3] The salt often precipitates from the solution upon cooling, which is a good visual indicator of progress. Ensure a 1:1 molar ratio or a slight excess of hexamine.
-
-
Potential Cause 2: Ineffective Hydrolysis. The hexaminium salt is quite stable. The final step requires acidic hydrolysis to break down the hexamine cage and liberate the primary amine. Incomplete hydrolysis is a frequent cause of low yield.
-
Solution: The standard procedure involves refluxing the isolated salt in a mixture of ethanol and concentrated hydrochloric acid.[3] The reaction must be heated for a sufficient period to ensure complete breakdown. Monitor the reaction by TLC or LC-MS until the intermediate spot has been fully converted to the more polar product spot.
-
-
Potential Cause 3: Alternative Amination Strategies. If the Delépine reaction proves problematic, other methods can be employed, such as using sodium azide followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation) or a Gabriel synthesis using potassium phthalimide. However, these methods introduce their own challenges, including potentially hazardous reagents (azides) or harsh deprotection steps (Gabriel).
Caption: Decision tree for troubleshooting the amination step.
Question 3: My final product is difficult to purify. How can I improve its isolation?
The product is a primary amine, which can be tricky to handle during purification.
-
Potential Cause 1: Product is a Free Base. As a free base, the product contains two basic nitrogen atoms, which can cause tailing on silica gel columns. It may also be an oil or a low-melting solid, making isolation by crystallization difficult.
-
Solution: For column chromatography, consider deactivating the silica gel with a small percentage of triethylamine or ammonium hydroxide in your eluent system (e.g., 0.5-1% in a DCM/Methanol gradient). This suppresses the interaction of the basic nitrogens with the acidic silica, resulting in better peak shapes.
-
-
Potential Cause 2: Salt Formation for Isolation. Often, converting the final amine to a salt can facilitate its isolation and handling.
-
Solution: After purification of the free base, dissolve it in a suitable solvent like isopropanol or ether and add a solution of HCl in ether or isopropanol. The dihydrochloride salt will often precipitate as a stable, crystalline solid that can be easily collected by filtration.[4] This also improves the long-term stability of the compound.
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal solvents for each step?
-
Q: How should I monitor the reactions?
-
A: Thin Layer Chromatography (TLC) is the most common method. For the acylation step, you will see the consumption of the N-benzylpiperazine spot and the appearance of a new, less polar product spot. For the amination, the chloro-intermediate will be converted to a highly polar final product that often stays at the baseline in many solvent systems; using a more polar eluent can help visualize its movement. LC-MS is an excellent tool for unambiguous confirmation of product formation and monitoring for any side products.
-
-
Q: What are the key safety considerations?
-
A: Chloroacetyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). Concentrated HCl is highly corrosive. Always wear gloves, safety glasses, and a lab coat.
-
Optimized Experimental Protocols
The following protocols provide a starting point for your synthesis. Optimization may be required based on your specific lab conditions and reagent quality.
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Acylation | Step 2: Amination (Delépine) |
| Key Reagents | N-Benzylpiperazine, Chloroacetyl Chloride, DIPEA | 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, Hexamine, Conc. HCl |
| Stoichiometry | 1.0 eq. Amine, 1.1 eq. Acyl Chloride, 1.2 eq. Base | 1.0 eq. Chloro-compound, 1.1 eq. Hexamine, Excess HCl/EtOH |
| Solvent | Anhydrous Dichloromethane (DCM) | Chloroform, then Ethanol/Water |
| Temperature | 0 °C to Room Temperature | Reflux (~60-80 °C) |
| Typical Time | 2-4 hours | 4-6 hours (salt formation) + 4-6 hours (hydrolysis) |
Protocol 1: Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve N-benzylpiperazine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve chloroacetyl chloride (1.1 eq.) in a separate volume of anhydrous DCM.
-
Add the chloroacetyl chloride solution to the piperazine solution dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting piperazine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone (Delépine Reaction)
-
Dissolve 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone (1.0 eq.) and hexamine (1.1 eq.) in chloroform.[3]
-
Heat the mixture to reflux and maintain for 4-6 hours. A precipitate (the hexaminium salt) should form.
-
Cool the mixture to room temperature, and collect the precipitated salt by filtration. Wash the solid with cold chloroform and dry it.
-
Transfer the dried salt to a new flask and add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v mixture).[3]
-
Heat this mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting salt.
-
After cooling, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ether or ethyl acetate to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to a pH > 12 using a cold concentrated NaOH or KOH solution.
-
Extract the liberated free base into a suitable organic solvent (e.g., DCM or Ethyl Acetate) multiple times.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute using a gradient system, starting with 100% DCM and gradually increasing the polarity with methanol. A typical gradient might be from 0% to 10% methanol.
-
To improve peak shape and prevent tailing, add 0.5-1% of triethylamine or ammonium hydroxide to the eluent mixture.
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to obtain the purified free base.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones. Retrieved from [Link]
-
Kotha, S., & Mandal, K. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. Retrieved from [Link]
-
Cramer Chemicals. (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
ResearchGate. (2022). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride. We address common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols grounded in chemical principles. Our aim is to move beyond simple instructions to explain the causality behind each experimental choice, ensuring a higher rate of success in achieving the desired product purity.
Section 1: Troubleshooting Guide
This section is designed to rapidly diagnose and solve specific issues that may arise during the purification process.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield After Recrystallization | 1. Suboptimal Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[1] 2. Excessive Solvent Volume: Too much solvent was used, preventing the solution from reaching saturation upon cooling. 3. Premature Crystallization: The compound crashed out of solution too quickly during hot filtration, leading to loss on the filter paper. | Solutions: 1. Re-evaluate Solvent System: For this polar dihydrochloride salt, highly polar solvents like ethanol, methanol, or isopropanol are good starting points.[2] Consider using a binary solvent system (e.g., Ethanol/Water or Methanol/Ethyl Acetate) to fine-tune solubility. 2. Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate and attempt a second cooling cycle to recover more product. 3. Ensure Solution Stays Hot: Preheat the filtration apparatus (funnel, receiving flask) to prevent a sudden drop in temperature. Add a small amount of boiling solvent just before filtration to dissolve any premature crystals. |
| Product "Oils Out" Instead of Crystallizing | 1. High Concentration of Impurities: Impurities can depress the melting point of the mixture and inhibit crystal lattice formation. 2. Supersaturation is Too High: The solution cooled too rapidly, not allowing sufficient time for orderly crystal nucleation and growth. 3. Inappropriate Solvent Polarity: The solvent may be too nonpolar for the highly polar dihydrochloride salt. | Solutions: 1. Attempt a Pre-purification Step: If the crude material is very impure, consider an initial purification by column chromatography (of the free base) before recrystallization. 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can help. 3. Adjust Solvent System: Re-dissolve the oil by heating and add a small amount of a more polar "anti-solvent" in which the compound is highly soluble to create a more favorable crystallization environment. |
| Poor Separation in Column Chromatography | 1. Compound is Run as Dihydrochloride Salt: The highly polar salt will likely have very strong interactions with the acidic silica gel, leading to streaking or complete retention at the origin.[1][2] 2. Incorrect Eluent Polarity: The mobile phase is either too weak (impurities and product don't move) or too strong (everything elutes together). 3. Column Overloading: Too much crude material was loaded onto the column. | Solutions: 1. Convert to Free Base First: Before chromatography on standard silica, it is highly recommended to convert the salt to its free base. This is achieved by dissolving the salt in water, basifying with an appropriate base (e.g., NaOH, K₂CO₃) to pH > 12, and extracting the less polar free base with a solvent like dichloromethane or ethyl acetate.[3] 2. Optimize Eluent with TLC: Systematically test solvent systems using Thin Layer Chromatography (TLC). A good starting point for the free base is a gradient of Dichloromethane (DCM) to DCM/Methanol. Add 0.5-1% triethylamine (TEA) to the eluent to mask the acidic silanol groups on the silica, which dramatically improves peak shape for amines. Aim for an Rf value of 0.3-0.4 for the target compound.[4] 3. Reduce Sample Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Final Product Contains Residual Solvent | 1. Inefficient Drying: The product was not dried for a sufficient duration or under adequate vacuum. 2. Solvate Formation: The compound may have co-crystallized with solvent molecules, which are now part of the crystal lattice.[5] | Solutions: 1. Optimize Drying Conditions: Dry the crystals under high vacuum for an extended period (12-24 hours). Gentle heating in a vacuum oven (if the compound is thermally stable) can help drive off stubborn solvents. 2. Change Recrystallization Solvent: If solvate formation is suspected (confirm with ¹H NMR), a different recrystallization solvent must be used. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its purification?
This compound has three critical features: a basic piperazine core, a primary amine, and its formulation as a dihydrochloride salt.
-
High Polarity: As a dihydrochloride salt, the molecule is ionic and highly polar. This makes it readily soluble in polar solvents like water and alcohols but poorly soluble in nonpolar organic solvents.[6] This property is central to selecting a recrystallization solvent.
-
Basicity: The two nitrogen atoms in the piperazine ring and the primary amine are basic. In its free base form, the compound can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing or irreversible adsorption during column chromatography.[2]
-
Hygroscopicity: Piperazine derivatives and their salts can be hygroscopic, meaning they readily absorb moisture from the air.[1] This can complicate accurate weighing and may require handling in a controlled environment (e.g., a glove box) or thorough drying under vacuum before analysis.
Q2: What are the most likely impurities to be present in my crude sample?
Common impurities often stem from the synthetic route. These may include:
-
Unreacted Starting Materials: Such as 1-benzylpiperazine or the reagent used to add the 2-amino-ethanone moiety.
-
Di-substituted Byproducts: If a protecting group strategy is not used, the reagent may react with both nitrogen atoms of a starting piperazine molecule, leading to undesired byproducts.[7]
-
Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the synthesis.
These impurities can often be identified by analytical techniques like LC-MS and ¹H NMR before proceeding with purification.
Q3: Should I purify the compound as the dihydrochloride salt or the free base?
The choice depends on the primary purification technique:
-
For Recrystallization: Purifying the compound as the dihydrochloride salt is often preferred. Salts of amines tend to be highly crystalline solids, which is ideal for recrystallization.[2][8] The challenge lies in finding a solvent where solubility is high at boiling temperatures but low at room temperature.
-
For Column Chromatography: It is almost always better to purify the free base . The high polarity of the salt form makes it unsuitable for standard silica gel chromatography. Converting the salt to the free base reduces its polarity, allowing for better separation and elution using common organic solvents.[2]
Q4: How can I confirm the purity of my final product?
A combination of methods is necessary for confirmation:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities. Integrating the peaks can provide a quantitative estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To detect non-volatile impurities and confirm the molecular weight of the product. Purity is often reported as a percentage of the area under the curve (AUC) from the LC chromatogram.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Section 3: Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride
A Guide to Understanding and Mitigating Stability Issues
Disclaimer
The compound 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a specialized chemical entity with limited publicly available stability data. This guide is therefore constructed based on established principles of organic chemistry, focusing on the known reactivity and stability profiles of its core functional groups: the α-amino ketone and the piperazine ring. The troubleshooting advice and protocols provided herein are intended as expert guidance and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My solid compound has developed a yellow or brownish tint over time. Is it degrading?
A1: Yes, a color change in the solid state is a strong indicator of degradation. This is often due to slow oxidation of the amine functionalities (the primary amine or the piperazine nitrogens) or other complex condensation reactions. Storing the compound under an inert atmosphere (like argon or nitrogen) and protected from light can significantly slow this process.[1]
Q2: I've dissolved the compound in an aqueous buffer for my assay, but my results are inconsistent over a few hours. Could the compound be unstable in solution?
A2: Absolutely. Aqueous instability is a primary concern for this molecule. The α-amino ketone moiety is susceptible to pH-dependent degradation pathways. As a dihydrochloride salt, dissolving it in neutral water will produce an acidic solution, which can catalyze hydrolysis or other reactions. It is critical to use freshly prepared solutions for experiments.[1] If storage is unavoidable, flash-freeze single-use aliquots and store them at -80°C.
Q3: What is the primary cause of degradation for a molecule like this?
A3: The two most probable causes are oxidation and pH-mediated hydrolysis/rearrangement . The primary amino group and the ketone can interact, and the piperazine nitrogens can be oxidized. The stability is highly dependent on the solution's pH, temperature, and exposure to oxygen and light.
Q4: How does the dihydrochloride salt form affect stability?
A4: The salt form generally enhances the solid-state stability and aqueous solubility compared to the free base.[2][3] By protonating the basic nitrogen atoms, their nucleophilicity and susceptibility to certain reactions like oxidation are reduced.[2] However, it can create an acidic microenvironment in solution, which may accelerate other degradation pathways if not properly buffered.
Troubleshooting Guide: From Observation to Solution
This guide provides a systematic approach to diagnosing and resolving stability issues encountered during experimentation.
2.1 Issue: Rapid Degradation in Aqueous Solution
-
Observation: You notice a rapid loss of the parent compound peak in your HPLC analysis within minutes to hours of preparing an aqueous solution. You may also see the appearance of multiple new peaks.
-
Root Cause Analysis: This is likely due to hydrolysis or pH-catalyzed degradation. The α-amino ketone functional group can be inherently unstable in protic media.[4]
-
Troubleshooting Workflow:
dot graph TD { A[Start: Rapid Degradation Observed] --> B{What is the solution pH?}; B --> C[Acidic (Unbuffered Solution)]; B --> D[Neutral/Basic]; C --> E[Hypothesis: Acid-catalyzed hydrolysis or rearrangement.]; D --> F[Hypothesis: Base-catalyzed degradation or oxidation.]; E --> G[Solution: Screen a range of buffers (pH 3-6). Identify pH of maximum stability.]; F --> H[Solution: Screen a range of buffers (pH 7-9). Avoid highly basic conditions.]; G --> I[Action: Prepare solutions fresh in optimal buffer immediately before use.]; H --> I; I --> J[Action: Keep solution on ice to slow kinetics.]; J --> K[Action: De-gas buffer with N2 or Ar to minimize oxidation.]; K --> L[End: Stability Improved]; }
Caption: Troubleshooting workflow for aqueous instability.
2.2 Issue: Inconsistent Results in Cell-Based Assays
-
Observation: You see variable dose-response curves or unexpected cytotoxicity in your cell culture experiments.
-
Root Cause Analysis: The compound may be degrading in the cell culture medium over the course of the experiment (e.g., 24-72 hours). Degradation products could be inactive or, conversely, more toxic than the parent compound.
-
Solution Protocol:
-
Analyze Media Over Time: Prepare the compound in your complete cell culture medium. Take aliquots at t=0, 2, 8, 24, and 48 hours, incubating under the same conditions as your assay (37°C, 5% CO₂).
-
Quench and Analyze: Immediately quench the reaction by diluting the aliquots in a strong organic solvent (like acetonitrile) and store at -20°C.
-
HPLC/LC-MS Analysis: Analyze all time points together by HPLC or LC-MS to quantify the remaining parent compound.
-
Action: If significant degradation (>10%) is observed within your experimental timeframe, you must either shorten the exposure time, re-dose the cells at set intervals, or find a formulation/co-solvent that enhances stability in the medium.
-
2.3 Issue: Multiple Spots on TLC or Peaks in LC-MS of "Pure" Solid
-
Observation: Your analytical check of the solid compound shows multiple impurities that were not present on the initial certificate of analysis.
-
Root Cause Analysis: This points to solid-state degradation during storage. The most common culprits are exposure to air (oxidation), moisture (hydrolysis), and light (photodegradation).
-
Recommended Storage and Handling:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Slows the rate of all chemical degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine groups.[5] |
| Light | Amber Vial / Protect from Light | Prevents photolytic degradation.[6][7] |
| Moisture | Tightly sealed container with desiccant | Piperazine compounds can be hygroscopic; moisture can facilitate hydrolysis.[6][7] |
Key Experimental Protocols
3.1 Protocol: Forced Degradation Study
A forced degradation study is essential to understand the compound's intrinsic stability and identify potential degradation products.[8][9] This is a critical step for developing a stability-indicating analytical method.[10][11]
-
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
-
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2-24 hours.
-
Thermal Stress: Solid compound at 80°C for 24 hours.
-
Photostability: Solution exposed to a light source compliant with ICH Q1B guidelines.
-
-
Methodology:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid/base samples before analysis.
-
Analyze all samples by a high-resolution method like LC-MS to separate and identify the parent compound and its degradants.[10] The goal is to achieve 5-20% degradation.[9][12]
-
3.2 Protocol: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method that can separate the parent compound from all major degradation products identified in the forced degradation study.
-
Workflow:
dot graph TD { subgraph "Method Development" A[Start: Inject Forced Degradation Samples] --> B{Are all peaks resolved?}; B -- No --> C[Optimize Method]; C --> D{Try different column? (e.g., Phenyl, Cyano)}; D -- Yes --> A; C --> E{Adjust Mobile Phase? (pH, Organic %)}; E -- Yes --> A; C --> F{Run a gradient?}; F -- Yes --> A; B -- Yes --> G[Method Specificity Achieved]; end subgraph "Validation" G --> H[Validate Method per ICH Q2(R1)]; H --> I[Specificity]; H --> J[Linearity]; H --> K[Accuracy]; H --> L[Precision]; I & J & K & L --> M[End: Validated Stability-Indicating Method]; end }
Caption: Workflow for developing a stability-indicating HPLC method.
-
Key Optimization Tips for Piperazine Compounds: [1]
-
Column Choice: Start with a standard C18 column, but if peak shape is poor or co-elution occurs, consider phenyl-hexyl or embedded polar group phases.
-
Mobile Phase pH: The pH is critical for controlling the ionization state of the amines. Screen a pH range from 3 to 8.
-
Additives: To improve the peak shape of basic amines, consider adding a small amount of an amine modifier like triethylamine (TEA) or using a buffer with good shielding capacity.[1]
-
Hypothetical Degradation Pathway
Based on the core structure, a likely degradation pathway involves oxidation. The following diagram illustrates a plausible oxidative degradation of the piperazine ring, a known liability in related structures.
Caption: Plausible N-Oxidation pathway of the piperazine ring.
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata by ACD/Labs. Retrieved from [Link]
-
What are Forced Degradation Studies in Pharmaceuticals. (2024). Pharma Times Official. Retrieved from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Tidwell, T. T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. Retrieved from [Link]
-
Piperazine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4573. Retrieved from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology. Retrieved from [Link]
-
Piperazine citrate Safety Data Sheet. (2024). Novachem. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules, 28(4), 1827. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high purity for this important synthetic intermediate. Our focus is on understanding the root causes of impurity formation and providing field-proven strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, and what are its critical control points?
The most prevalent and scalable synthesis is a two-step process. It begins with the acylation of 1-benzylpiperazine with chloroacetyl chloride to form the α-chloro ketone intermediate, followed by a nucleophilic substitution of the chloride with an amine source.
Step 1: Acylation 1-benzylpiperazine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Step 2: Amination The resulting 2-chloro-1-(4-benzylpiperazin-1-yl)ethanone is then converted to the primary amine. A robust method for this transformation is the Delepine reaction, which utilizes hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, followed by acidic hydrolysis (e.g., with ethanolic HCl) to yield the primary amine hydrochloride salt.[2]
Critical Control Points:
-
Moisture Control: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. All reagents, solvents, and glassware must be scrupulously dry to prevent the formation of chloroacetic acid, which can complicate the reaction and purification.[3]
-
Temperature Management: The initial acylation is highly exothermic. The reaction should be cooled (e.g., 0 °C) during the addition of chloroacetyl chloride to prevent side reactions and ensure selective acylation.[3][4]
-
Stoichiometry: Precise control over the molar equivalents of reagents is crucial. An excess of the amine base in the first step is common to neutralize the HCl generated during the reaction.[1]
-
pH during Workup and Storage: The final product, an α-amino ketone, is susceptible to self-condensation, particularly in its free base form. Converting it to and storing it as a stable hydrochloride salt is critical for long-term purity.
Sources
Technical Support Center: Troubleshooting Low Solubility of Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine-containing compounds. This guide is designed to provide direct, actionable advice and in-depth explanations to help you diagnose and overcome these common experimental hurdles. The piperazine moiety, while often incorporated to improve physicochemical properties, can present unique solubility challenges depending on the overall molecular structure. This resource provides a logical framework for troubleshooting, from basic principles to advanced formulation strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the solubility of piperazine derivatives.
Q1: Why is my piperazine-containing compound, which is supposed to be basic and water-soluble, showing poor solubility in aqueous media?
A1: This is a frequent and valid observation. While the parent piperazine ring is freely soluble in water, the overall solubility of a piperazine derivative is a function of the entire molecule's physicochemical properties.[1][2][3] Several factors can contribute to poor aqueous solubility:
-
High Lipophilicity: The substituents attached to the piperazine ring are often large, aromatic, or greasy moieties designed to achieve specific pharmacological activity. These groups can dramatically increase the molecule's overall lipophilicity (LogP), making it less favorable for the compound to interact with water.
-
Strong Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (a "brick-dust" molecule) that requires a significant amount of energy to break apart the crystal lattice before it can dissolve.[4]
-
pH and pKa Relationship: Piperazine is a weak base with two pKa values.[5][6] At physiological pH (around 7.4), one or both of the nitrogen atoms may be unprotonated and thus uncharged. The neutral form of the molecule is typically less water-soluble than its protonated, charged salt form. The degree of ionization is critical and depends on the solution's pH relative to the compound's pKa.[6]
Q2: What are the primary, first-line strategies I should attempt to improve the solubility of my piperazine compound for initial in vitro assays?
A2: For initial screening and assays, the goal is often to achieve a sufficient concentration in a biologically compatible medium. The following strategies are the most direct and commonly used starting points:
-
pH Adjustment: Since piperazine derivatives are basic, lowering the pH of the aqueous medium will increase the degree of protonation on the piperazine nitrogens. This creates a cationic species that is significantly more soluble in polar solvents like water. For many compounds, simply using a buffer with a pH of 4-5 can dramatically increase solubility.[7]
-
Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is standard practice.[7] When diluting into your aqueous assay buffer, this small amount of co-solvent can help maintain solubility. It is critical to ensure the final co-solvent concentration (e.g., <0.5% DMSO) does not interfere with the biological assay.[7]
-
Salt Formation: Converting the basic piperazine derivative (free base) into a salt is a highly effective and widely used method to enhance aqueous solubility.[8][9] Creating a salt with an acid like hydrochloric acid (HCl) or methanesulfonic acid can improve both solubility and dissolution rate.[7]
In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Issue 1: My compound precipitates immediately upon diluting my DMSO stock solution into the aqueous assay buffer.
Causality: This is a classic example of exceeding the kinetic solubility of your compound. Your drug is highly soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. The final concentration you are trying to achieve is above the compound's solubility limit in the final buffer composition.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting compound precipitation.
Solutions:
-
Determine Kinetic Solubility: First, run a quick experiment to find the kinetic solubility limit in your specific assay buffer. This will tell you the maximum concentration you can achieve without immediate precipitation.[10]
-
Optimize Co-Solvent Concentration: If possible, slightly increase the final percentage of DMSO in your assay. However, you must validate the highest concentration your cells or assay components can tolerate without artifacts (typically 0.1% to 0.5%).[7]
-
Modify the Buffer: If your assay is robust to pH changes, try lowering the pH of the final assay buffer. A buffer at pH 6.5 instead of 7.4 may be sufficient to keep your compound in solution without significantly impacting cell health.
-
Consider Advanced Formulations: For critical experiments, using solubilizing excipients can be a powerful solution. Complexation with cyclodextrins can encapsulate the hydrophobic parts of your molecule, increasing its apparent water solubility.[7][11]
Issue 2: I've successfully made a hydrochloride salt of my piperazine derivative, but the solubility improvement is marginal, or the salt is hygroscopic and difficult to handle.
Causality: Salt formation is not a one-size-fits-all solution. The final properties of the salt depend on the interplay between the drug molecule and the chosen counter-ion. A simple hydrochloride salt may not disrupt the crystal lattice energy effectively, or it may form a hygroscopic solid that readily absorbs water from the air, leading to handling and stability issues.[5]
Solutions:
-
Conduct a Salt Screen: A comprehensive salt screening study is the professional standard.[7] This involves reacting your compound with a panel of pharmaceutically acceptable acids (e.g., mesylate, tosylate, sulfate, tartrate, citrate) to form different salts.[2][7] Each resulting salt will have unique physicochemical properties. The goal is to find one that provides the optimal balance of high solubility, crystallinity, and low hygroscopicity.
-
Explore Co-crystals: If salt screening fails, co-crystallization is an excellent alternative. A co-crystal is a multi-component crystal where the drug and a "co-former" are linked by non-covalent bonds, such as hydrogen bonds.[12] This creates a new crystal structure with different, and often superior, physical properties, including solubility.[12][13]
-
Prodrug Approach: A more advanced chemical modification strategy is to create a prodrug. This involves temporarily masking a functional group on your molecule with a promoiety that enhances solubility. For instance, adding a phosphate group can dramatically increase aqueous solubility; this group is then cleaved in vivo to release the active parent drug.[7]
Issue 3: The solubility of my compound seems to decrease over time in my aqueous stock solution, leading to inconsistent results.
Causality: This points to an issue of thermodynamic instability . You may have initially created a supersaturated solution (common when diluting from a DMSO stock), which is kinetically stable for a short period. Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility limit. Another possibility is chemical degradation, though precipitation is more common.
Solutions:
-
Prepare Fresh Solutions: The most straightforward solution is to prepare fresh dilutions from your primary DMSO stock immediately before each experiment. Do not store aqueous solutions of poorly soluble compounds for extended periods.[14]
-
Determine Equilibrium Solubility: Use a shake-flask method (see Protocol 1) to determine the true thermodynamic solubility. This value represents the stable concentration you can expect to maintain over time. All subsequent experiments should use concentrations at or below this limit to ensure consistency.
-
Use Stabilizers: For some formulations, polymers or surfactants can be used to stabilize a supersaturated state or inhibit precipitation, but this adds complexity and requires careful validation to ensure the additives do not interfere with the experiment.
Understanding the Physicochemical Principles
A deep understanding of the underlying chemical principles is key to effective troubleshooting.
The Role of pH and pKa
The basicity of the piperazine nitrogens is the most critical factor to leverage. The relationship between pH, pKa, and the ionization state of the molecule governs its solubility.
Caption: pH-dependent ionization and solubility of a piperazine moiety.
As the pH of the solution drops below the pKa values of the piperazine nitrogens, the equilibrium shifts towards the protonated (charged) forms, which are more readily solvated by water.
Table 1: Representative pKa Values of Piperazine and Derivatives
| Compound | Substituent | pKa1 | pKa2 | Causality of pKa Change |
| Piperazine | None | 9.73 | 5.33 | Baseline basicity from two secondary amines.[15] |
| 1-Methylpiperazine | N-Methyl | 9.25 | 4.75 | The electron-donating methyl group slightly alters basicity.[16] |
| 1-Phenylpiperazine | N-Phenyl | 7.00 | 2.90 | The electron-withdrawing phenyl group significantly reduces the basicity of the attached nitrogen.[6] |
| 1-Acetylpiperazine | N-Acetyl | 7.80 | <2 | The strongly electron-withdrawing acetyl group makes the adjacent nitrogen much less basic.[6] |
Note: pKa values can vary slightly depending on experimental conditions. Data synthesized from multiple sources for illustrative purposes.[6][15][16]
Summary of Solubility Enhancement Techniques
The choice of strategy depends on the stage of development and the required solubility fold-increase.
Table 2: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase | Stage of Use |
| pH Adjustment | Increases ionization of basic functional groups. | 2 - 100x | Preclinical, in vitro |
| Co-solvents | Reduces the polarity of the solvent system. | 2 - 50x | Preclinical, in vitro |
| Salt Formation | Replaces strong crystal lattice with a more soluble salt form. | 10 - >1000x[17] | Preclinical, Formulation |
| Co-crystals | Forms a new crystalline solid with a different, more soluble lattice structure. | 5 - 500x | Formulation |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell. | 10 - 500x | Preclinical, Formulation |
| Nanosuspension | Increases surface area for dissolution by reducing particle size to the nanometer range. | 5 - 200x | Preclinical, Formulation |
Fold-increase values are approximate and highly compound-dependent.[13][17][18]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a specific medium.[7]
Materials:
-
Piperazine derivative (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed 2 mL glass vials
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated HPLC system for quantification
Procedure:
-
Add an excess amount of the solid piperazine derivative to a glass vial (e.g., 1-2 mg). A visible amount of undissolved solid should remain.
-
Add a known volume of the solvent (e.g., 1 mL).
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand for 1 hour to allow the excess solid to settle.
-
Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any residual solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.
-
The resulting concentration is the equilibrium solubility, reported in units such as mg/mL or µM.
Protocol 2: Screening for Salt Formation (Slurry Method)
This protocol is a small-scale method to screen for the formation of new, potentially more soluble salt forms.[7]
Materials:
-
Piperazine derivative (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Solvent for slurrying (e.g., acetonitrile, ethanol, ethyl acetate)
-
Small glass vials with magnetic stir bars
-
Stir plate
Procedure:
-
Stoichiometry: In separate vials, add the piperazine derivative. For each acid to be tested, add a stoichiometric equivalent (e.g., 1:1 or 1:2 molar ratio, depending on the acid).
-
Slurrying: Add a small amount of the chosen solvent to each vial, just enough to create a mobile slurry.
-
Equilibration: Seal the vials and stir the slurry at room temperature for 24-72 hours. This allows time for the system to equilibrate and for a new, more stable solid form (the salt) to crystallize.
-
Isolation: Isolate the solid phase by vacuum filtration or centrifugation, then allow it to air dry.
-
Characterization: Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD). A new and unique diffraction pattern compared to the starting free base indicates the formation of a new crystalline form (a potential salt). Further characterization by Differential Scanning Calorimetry (DSC) can confirm the new form's thermal properties.
-
Solubility Testing: Determine the aqueous solubility of the most promising new solid forms using Protocol 1 to confirm if the solubility has improved.[7]
Protocol 3: Nanosuspension Preparation (Solvent Precipitation Method)
This protocol creates nanoparticles of the drug, which can increase dissolution rate due to their high surface area.[7]
Materials:
-
Piperazine derivative
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (deionized water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a concentrated solution (e.g., 10-20 mg/mL).
-
Aqueous Phase Preparation: Dissolve the stabilizer in water at a suitable concentration (e.g., 0.5% - 2% w/v).
-
Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid solvent shift will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Characterize the resulting nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering). The final product can be used directly for in vitro or in vivo studies.
References
- BenchChem Technical Support Team. (2025).
- Solubility of Things. (n.d.). Piperazine.
- ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- ChemicalBook. (2022). Uses and production of Piperazine.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
- Wikipedia. (n.d.). Piperazine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
- Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
- ResearchGate. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- Taylor & Francis Online. (2018). Piperazines – Knowledge and References.
- ChemicalBook. (2023). Piperazine.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- OUCI. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- MDPI. (n.d.). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”.
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2015). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2022). Pilot plant results with the piperazine advanced stripper at NGCC conditions.
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Technical Support Center: Purity Confirmation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction:
Welcome to the technical support center for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in confirming the purity of this compound. As a critical intermediate in many synthetic pathways, ensuring its purity is paramount for the integrity and reproducibility of your research and development efforts.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to design and execute robust analytical protocols.
Section 1: Understanding the Molecule and Potential Impurities
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a piperazine derivative containing a primary amine, a tertiary amine within the piperazine ring, a ketone functional group, and a benzyl moiety. This combination of functional groups dictates its chemical properties and potential impurity profile.
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"2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone" [ label="<
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Primary AmineSite for salt formation, potential for side reactions. Piperazine RingPotential for N-oxide formation, ring-opening. KetonePotential for reduction or aldol condensation. Benzyl GroupPotential for de-benzylation.
>" shape=plain ]; } dot
Figure 1. Key structural features of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and their implications for stability and impurity formation.
FAQs: Potential Impurities
Q1: What are the most likely process-related impurities I should be looking for?
A1: Process-related impurities can arise from starting materials, intermediates, or side reactions during the synthesis. For this molecule, common impurities could include:
-
Unreacted starting materials: Such as 1-benzylpiperazine and a halo-acetylating agent.
-
Over-alkylation products: Di-substituted piperazine derivatives.
-
By-products from side reactions: Depending on the synthetic route, these could be numerous. A common synthetic approach involves the reaction of 1-benzylpiperazine with a protected 2-haloacetamide followed by deprotection. Incomplete reactions at either step will lead to impurities.
Q2: What are the likely degradation products I might encounter?
A2: Degradation can occur under various stress conditions such as heat, light, oxidation, and extreme pH.[1][2][3][4] Potential degradation pathways include:
-
Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, forming an N-oxide.
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to cleavage of the amide bond, although this is less likely under typical storage conditions.
-
De-benzylation: The benzyl group can be cleaved under certain catalytic or harsh chemical conditions.
Section 2: Chromatographic Purity Assessment - HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, thermally labile compounds like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.[1] A well-developed HPLC method should be able to separate the main compound from its potential impurities and degradation products.
Figure 2. A typical workflow for HPLC purity analysis.
FAQs: HPLC Analysis
Q3: I am seeing significant peak tailing for my main compound. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when analyzing basic compounds like yours on silica-based reversed-phase columns.[5][6][7] The primary cause is the interaction of the protonated amine groups with acidic residual silanol groups on the silica surface. Here’s how to troubleshoot this:
-
Mobile Phase pH: Ensure your mobile phase is buffered. For basic compounds, a mobile phase pH between 3 and 7 is generally recommended to keep the analyte in a consistent protonation state and minimize interactions with silanols.[5]
-
Use of an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Column Choice: Employ a column with low silanol activity. Modern, end-capped columns are designed to minimize these secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[5]
Q4: I don't have a specific HPLC method for this compound. Can you provide a starting point?
A4: Absolutely. Based on the analysis of similar piperazine derivatives, the following reversed-phase HPLC method can be a good starting point. Remember that method optimization will likely be necessary.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides sufficient UV absorbance for detection. |
| Injection Volume | 10 µL | A typical injection volume. Adjust as needed based on sample concentration. |
Q5: How do I perform a forced degradation study?
A5: A forced degradation study is essential for developing a stability-indicating method.[1][2][3][4] This involves subjecting the compound to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24 hours | Monitor for any hydrolysis products. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24 hours | Monitor for any hydrolysis products. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | Look for N-oxides and other oxidation products. |
| Thermal Degradation | Heat solid sample at 105 °C for 24 hours | Assess thermal stability. |
| Photostability | Expose solution to UV light (ICH Q1B guidelines) | Evaluate light sensitivity. |
Analyze the stressed samples using your developed HPLC method. A good stability-indicating method will show baseline separation between the parent compound and all generated degradation products.
Section 3: Identity and Structural Confirmation - Mass Spectrometry and NMR
While HPLC is excellent for determining purity, it does not confirm the identity of the main peak or the structure of any impurities. For this, spectroscopic techniques are essential.
FAQs: MS and NMR Analysis
Q6: What are the expected key fragmentation patterns for this molecule in Mass Spectrometry (MS)?
A6: In electron ionization (EI) GC-MS or electrospray ionization (ESI) LC-MS, benzylpiperazine derivatives typically show characteristic fragmentation patterns.[5][6][7][8] For 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, you can expect to see:
-
A prominent peak for the benzyl cation (m/z 91) , resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen.
-
Fragments corresponding to the piperazine ring fragmentation .
-
The molecular ion peak (M+H)+ in ESI-MS.
Figure 3. Predicted major fragmentation pathways in mass spectrometry.
Q7: Can you provide guidance on interpreting the NMR spectrum?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For your compound, you would typically acquire ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
Aromatic protons of the benzyl group will appear in the range of 7.2-7.4 ppm.
-
The benzylic protons (CH₂) will be a singlet around 3.5 ppm.
-
The piperazine ring protons will appear as multiplets in the range of 2.3-3.7 ppm.
-
The methylene protons adjacent to the ketone will be a singlet around 3.2 ppm.
-
The primary amine protons will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The carbonyl carbon will be downfield, typically around 170 ppm.
-
Aromatic carbons will be in the 127-138 ppm range.
-
The benzylic carbon will be around 63 ppm.
-
The piperazine carbons will be in the 45-55 ppm range.
-
The methylene carbon adjacent to the ketone will be around 42 ppm.
-
Any significant deviation from these expected chemical shifts or the presence of unexpected signals could indicate an impurity.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile impurities or for confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool.
FAQs: GC-MS Analysis
Q8: Can I analyze 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone directly by GC-MS?
A8: Direct analysis might be challenging due to the relatively high boiling point and the presence of the primary amine, which can cause peak tailing on standard non-polar GC columns. Derivatization of the amine group can improve chromatographic performance. However, for identifying volatile impurities, a direct injection of a solution of your compound can be informative.
Q9: What are some common issues with GC-MS analysis of piperazine compounds?
A9: Similar to HPLC, peak tailing due to interactions with the stationary phase or active sites in the injector liner can be an issue. Using a deactivated liner and a column suitable for basic compounds can mitigate this. Additionally, thermal degradation in the injector port can be a concern for less stable derivatives.
References
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate.
- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
- Omicsonline.
- MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- NIH. (2025, May 25).
- A Review on Analytical Methods for Piperazine Determin
- RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Santa Cruz Biotechnology. 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.
- UNODC.
- BioPharm International.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- Tsi-journals. (2011, September 3).
- Guidechem. 1176419-63-8 2-AMINO-1-[4-(2-BENZYLOXY-ETHYL)-PIPERAZIN-1-YL].
- BLDpharm. 77808-88-9|2-Amino-1-(piperazin-1-yl)ethanone.
- ChemicalBook. 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL.
- Sigma-Aldrich. 2-(4-benzyl-1-piperazinyl)-1-(2-thienyl)ethanone dihydrochloride.
- Clinivex. 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone.
- Benchchem. 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride.
- MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues.
- NIH. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
- MDPI. (2020, December 23).
- SciELO. insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)
- PubMed. Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists.
- PubChem. 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone.
-
ResearchGate. (2025, August 7). Synthesis and Characterization of some New Schiff Bases of 2-Oxonaphtho[2,1-b][5][9]Oxazine.
- Chemical Register. 2-Amino-1-(4-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanone (CAS No. 1353944-98-5) Suppliers.
Sources
- 1. longdom.org [longdom.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Amino-ethanone Compounds
Introduction
Welcome to the technical support center for amino-ethanone compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these molecules. Amino-ethanone moieties are common in pharmaceuticals and bioactive molecules, making an understanding of their stability essential for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments. It moves beyond simple procedural lists to explain the causal chemistry behind the protocols, ensuring you can make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a quick foundation for understanding the stability of amino-ethanone compounds.
Q1: What are the primary degradation pathways for amino-ethanone compounds in solution?
A1: Amino-ethanone compounds are susceptible to several key degradation pathways. The most common are oxidation of the amino group, hydrolysis (though the ketone itself is generally stable to hydrolysis, other functional groups in the molecule may not be), and photodegradation , especially in aromatic systems.[1][2][3] The specific pathway that dominates depends heavily on the solution conditions (pH, solvent, presence of metal ions) and environmental factors (light, temperature, oxygen).[1][2][4]
Q2: What environmental and solution factors have the most significant impact on the stability of these compounds?
A2: The most critical factors are:
-
pH: Affects the rate of acid/base-catalyzed hydrolysis and can influence oxidative potential.[2]
-
Oxygen: The presence of dissolved oxygen is a primary driver for oxidative degradation.[1][5]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as potent catalysts for oxidation, often through Fenton-type reactions.[1][4]
-
Light: UV or even visible light can provide the energy needed to initiate photodegradation, leading to radical formation or molecular rearrangements.[6][7]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of all degradation pathways.[4][6][7]
Q3: How can I perform a quick preliminary assessment of my compound's stability?
A3: A rapid assessment can be achieved by setting up a small-scale stress study. Prepare solutions of your compound in a few relevant buffers (e.g., pH 3, 7, 9) and a solution containing a small amount of hydrogen peroxide (e.g., 0.1%). Store aliquots at an elevated temperature (e.g., 50-60°C) and under direct light, with dark controls. Analyze the samples by HPLC-UV at initial, 24-hour, and 48-hour time points, monitoring for the loss of the parent peak and the appearance of new peaks. This will quickly reveal major liabilities.
Troubleshooting Guide: Problem-Oriented Scenarios
This core section addresses specific experimental problems in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.
Problem 1: Unexpectedly Rapid Loss of Parent Compound
Q1.1: My amino-ethanone compound is degrading rapidly in a neutral (pH ~7) aqueous buffer at room temperature. What is the most likely cause?
A1.1: Rapid degradation at neutral pH, assuming no extreme thermal or photolytic stress, strongly points towards oxidation . The amino group, particularly if it is a primary or secondary amine, is often susceptible to oxidation.[1][5] This process is significantly accelerated by two common but often overlooked factors:
-
Dissolved Oxygen: Buffers prepared with non-degassed water contain dissolved oxygen, which can initiate and propagate oxidative reactions.[1]
-
Trace Metal Ions: Metal ions leached from glassware, spatulas, or present as impurities in buffer reagents can catalyze the formation of reactive oxygen species.[4]
Troubleshooting Steps:
-
Action: Prepare your buffer with water that has been sparged with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Causality: By removing oxygen, you eliminate a key reactant in the oxidative degradation pathway.[1][5]
-
Action: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), to your buffer.
-
Causality: EDTA sequesters metal ions, preventing them from participating in catalytic redox cycles that generate radicals.[4]
-
Verification: If the degradation rate decreases significantly after implementing these changes, oxidation is confirmed as the primary pathway.
Q1.2: My HPLC analysis shows the parent peak decreasing, accompanied by several new, unidentified peaks. How do I begin to identify these degradation products?
A1.2: This is a classic analytical challenge that requires a systematic approach to degradation product identification. The first step is to perform a forced degradation study to intentionally generate these products in sufficient quantities for analysis.[6][8] This study will also help elucidate the pathways by revealing which stress conditions generate specific degradants. Following that, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identification.
Workflow for Degradant Identification:
-
Generate Degradants: Perform a forced degradation study as outlined in Protocol 1 below. The goal is to achieve 5-20% degradation of the active ingredient, as this provides enough degradant for characterization without being overly complex.[6][7][9]
-
High-Resolution LC-MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the parent compound and its degradation products.
-
Propose Structures: Based on the mass shifts from the parent drug, propose logical chemical structures. For example:
-
A +16 Da shift often indicates oxidation (addition of an oxygen atom).
-
A -2 Da shift can indicate the formation of a double bond (dehydrogenation).
-
A +18 Da shift can indicate hydrolysis.
-
-
MS/MS Fragmentation: Isolate the mass of each degradation product in the mass spectrometer and perform fragmentation (MS/MS). Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragments provide strong evidence for the proposed structure.
Problem 2: Inconsistent Stability Results Between Batches
Q2.1: The degradation rate of my compound varies significantly between experiments conducted on different days, even under seemingly identical conditions. Why is this happening?
A2.1: This variability is often due to subtle, uncontrolled environmental factors. The most common culprits are ambient light exposure and variations in dissolved oxygen or trace metals in freshly prepared buffers.
-
Light: If your laboratory has windows or inconsistent overhead lighting, samples prepared on a sunny day may experience more photodegradation than those prepared on a cloudy day.[2]
-
Buffer Preparation: As discussed in Q1.1, minor differences in water source, reagent purity, or preparation technique (e.g., how vigorously the solution was mixed, introducing oxygen) can lead to batch-to-batch differences in oxidative potential.
Troubleshooting Steps:
-
Standardize Light Conditions: Always work with light-sensitive compounds in amber vials or wrap glassware in aluminum foil. This eliminates variability from ambient light.[2]
-
Standardize Buffer Protocol: Create a strict, written SOP for buffer preparation. Specify the water source (e.g., 18 MΩ·cm Milli-Q), the grade of reagents, and include a mandatory degassing step (sparging or sonication) for all aqueous buffers used in stability studies.
-
System Suitability: Before each experiment, run a control sample containing a known, moderately stable compound to ensure your system and reagents are performing consistently.
Problem 3: Difficulty Developing a Stability-Indicating Method
Q3.1: I need to design a comprehensive forced degradation study to ensure my analytical method is truly "stability-indicating." What conditions should I use?
A3.1: A stability-indicating method is one that can accurately separate and quantify the intact drug from all potential degradation products.[10][11] To prove this, you must intentionally degrade the drug under a variety of stress conditions that cover the most likely degradation pathways. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[6]
See Protocol 1: Standard Forced Degradation Study below for a detailed, step-by-step guide. The key is to apply stress conditions—acid, base, oxidation, heat, and light—to generate the degradation products.[2][6]
Q3.2: My primary degradation product is co-eluting with the main compound peak in my HPLC-UV analysis. How can I improve the chromatographic separation?
A3.2: Co-elution is a common challenge in method development. Resolving the peaks requires systematically adjusting chromatographic parameters to alter the selectivity of the separation.[12][13]
Strategies for Improving Resolution:
-
Modify Mobile Phase Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (polarity, hydrogen bonding capability) can significantly alter the retention behavior of closely related compounds.
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analyte or degradants, leading to significant shifts in retention time on a reversed-phase column. Test a range of pH values, ensuring they are within the stable operating range of your column (typically pH 2-8 for silica-based C18 columns).
-
Change Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider:
-
Phenyl-Hexyl: Offers different selectivity through pi-pi interactions, which is useful for aromatic compounds.
-
Pentafluorophenyl (PFP): Provides unique selectivity for polar and aromatic compounds, especially those with halogen or nitro groups.
-
Embedded Polar Group (Polar-Embedded): Offers different selectivity for polar compounds and is compatible with highly aqueous mobile phases.
-
-
Decrease Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the run time and decrease the rate of %B change). This gives more time for closely eluting peaks to separate.
Key Experimental Protocols
Protocol 1: Standard Forced Degradation Study
This protocol is designed to produce a degradation level of 5-20% to support the development of a stability-indicating method, as recommended by ICH guidelines.[6][9]
Objective: To generate potential degradation products of an amino-ethanone compound under various stress conditions.
Materials:
-
Amino-ethanone compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, heating oven.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and organic solvent (acetonitrile or methanol).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a "dark control" sample, protected from light at room temperature, for comparison.
| Stress Condition | Reagent/Condition | Typical Duration & Temp | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | Add equivalent moles of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room temp or 60°C for 1-4 hours | Add equivalent moles of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room temp for 2-24 hours | No neutralization needed; dilute if necessary |
| Thermal | Solid drug or solution | 80°C in an oven for 24-72 hours | N/A |
| Photolytic | Solution or solid drug | Expose to ICH-compliant light source (e.g., 1.2 million lux hours) | N/A |
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the stressed samples against a non-stressed control. Look for the formation of new peaks and a decrease in the parent peak area. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.
Protocol 2: HPLC-UV Method for Stability Indicating Analysis
Objective: To establish a baseline reversed-phase HPLC method for separating an amino-ethanone compound from its potential degradation products.
Typical Starting Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Set wavelength to the λmax of the parent compound. If using a PDA detector, monitor a range (e.g., 200-400 nm) to detect degradants that may have different UV spectra.
Rationale:
-
A C18 column is a robust starting point for moderately polar compounds.
-
A long gradient (30 minutes) is used initially to maximize the chance of separating all potential impurities.[12]
-
Formic acid is a common mobile phase modifier that provides protons for good peak shape in reversed-phase chromatography and is compatible with mass spectrometry if further investigation is needed.
Visual Diagrams and Workflows
Degradation Pathways
Caption: Major degradation pathways for amino-ethanone compounds.
Troubleshooting Workflow: Unexpected Degradation
Caption: Logical workflow for troubleshooting unexpected sample degradation.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture.
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Oxidative degradation of amine solvents for CO2 capture. (2015, May 19).
- (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- ICH GUIDELINES: STRESS DEGRAD
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
- (PDF) Stability indicating HPLC method development - a review.
- Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. RSC Publishing.
Sources
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Recrystallization Techniques for Piperazine Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Piperazine Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining and troubleshooting recrystallization protocols for this important class of pharmaceutical compounds. As a diprotic base, piperazine's ability to form various salts is key to modifying its physicochemical properties, but it also presents unique purification challenges.[1] This document provides field-proven insights and evidence-based protocols to help you achieve consistent purity, yield, and desired solid-state forms.
Section 1: Foundational Principles of Piperazine Salt Recrystallization
A successful recrystallization is built on a solid understanding of the salt's physicochemical properties. This section addresses the most fundamental questions to consider before beginning your experiment.
Q1: What are the critical first steps when developing a recrystallization protocol for a new piperazine salt?
A1: The most critical first step is a thorough solvent screening to identify a suitable solvent or solvent/anti-solvent system. The ideal solvent should exhibit high solubility for the piperazine salt at elevated temperatures and low solubility at cooler temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Causality: Piperazine and its salts have varied solubility profiles. Piperazine base is freely soluble in water and glycols but poorly soluble in diethyl ether.[1][3] Its salts, however, behave differently. For example, piperazine phosphate is only sparingly soluble in water and practically insoluble in ethanol.[4][5] This variability means a "one-size-fits-all" approach is ineffective. A systematic screening process is essential to find a system that allows for complete dissolution at a practical temperature (avoiding degradation) and high recovery upon cooling.
Workflow for Solvent Selection: The following workflow outlines a systematic approach to identifying a suitable solvent system.
Caption: Systematic workflow for selecting a recrystallization solvent system.
Data Presentation: Solubility of Common Piperazine Forms
The table below summarizes solubility data gathered from various sources to guide your initial solvent selection.
| Compound | Water | Ethanol | Methanol | Diethyl Ether | Other |
| Piperazine (Base) | Freely soluble (150 g/L at 20°C)[1] | Soluble[6] | Readily soluble[7] | Poorly soluble/Insoluble[3][8] | Soluble in glycols, glycerol[7] |
| Piperazine Phosphate | Sparingly soluble / Very slightly[4][5] | Practically insoluble[4][5] | Practically insoluble[4] | Insoluble[9] | Soluble in ethylene glycol[9] |
| Piperazine Dihydrochloride | Soluble[6] | Recrystallization from ethanol noted[10] | - | - | - |
| Piperazine Citrate | Relatively high water solubility[1] | Recrystallization from ethanol noted[11] | - | - | Recrystallization from acetone noted[11] |
Section 2: Troubleshooting Guide for Common Recrystallization Issues
This section addresses specific problems encountered during experiments in a question-and-answer format.
Issue Cluster 1: Low Yield or No Crystallization
Q: My piperazine salt dissolved perfectly when heated, but nothing crashed out upon cooling, even in an ice bath. What should I do?
A: This indicates your solution is likely in a metastable, supersaturated state where nucleation is kinetically hindered. The energy barrier for the first crystals to form has not been overcome.[12] You need to induce nucleation.
Expert Advice & Causality:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can template crystal formation.
-
Seeding: Introduce a tiny amount of a previously saved, pure crystal of your piperazine salt into the cold solution.[13] This seed crystal bypasses the initial nucleation energy barrier entirely, providing a template for further crystal growth. This is the most reliable method for controlling the process.[14]
-
Add an Anti-solvent: If you know a miscible solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to the cold solution until persistent cloudiness appears. This drastically reduces the solubility of the salt, forcing it to precipitate.[13] Be cautious, as rapid addition can cause the product to "crash out" as a fine powder or oil, potentially trapping impurities.[12]
-
Concentrate the Solution: If other methods fail, you can remove some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.
Q: The yield of my recrystallized piperazine salt is consistently low, even though I see crystal formation. How can I improve it?
A: Low yield typically points to one of two issues: either the salt has significant solubility in the solvent even at low temperatures, or you are not allowing sufficient time for crystallization to complete.
Expert Advice & Causality:
-
Optimize the Solvent System: Your chosen solvent may be too good. The goal is not just to dissolve the compound, but to recover it. If your salt remains partially soluble at 0°C, you will lose that portion in the mother liquor. Consider switching to a less effective solvent or using a solvent/anti-solvent system where the final mixture has very low solubility for your product.
-
Increase Crystallization Time: Ensure you are allowing adequate time at the final low temperature (e.g., 0-5°C). Crystallization is not instantaneous. Allow the solution to stir for several hours, or leave it undisturbed in a cold room or refrigerator overnight to maximize recovery.
-
Check the pH: Piperazine is a weak base, and the solubility of its salts can be pH-dependent.[1][15] Ensure the pH of your solution favors the salt form and minimizes solubility. Aqueous piperazine solutions can absorb CO2 from the air, which can alter pH and affect solubility.[9][16]
Issue Cluster 2: Oiling Out & Amorphous Precipitation
Q: Instead of forming nice crystals, my product separates as a sticky liquid or "oil". Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solubility of the solute is exceeded at a temperature that is still above the melting point of the solid form in that solvent system.[17] Essentially, you are creating a liquid-liquid phase separation instead of a liquid-solid one. This is often caused by creating supersaturation too rapidly.
Expert Advice & Causality:
-
Slow Down the Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) is a common cause. A slower, more controlled cooling profile allows the system to remain in the "metastable zone" longer, favoring controlled crystal growth over nucleation or oiling out.[18]
-
Increase the Solvent Volume: Oiling out can occur if the solution is too concentrated. Try using more solvent to dissolve the crude material. This lowers the saturation point at any given temperature, making oiling less likely.
-
Seed the Solution: Add seed crystals at a temperature just below the saturation point but well above the oiling-out temperature. This encourages direct crystallization onto the seeds, bypassing the conditions that lead to oiling.[13]
-
Change the Solvent: The interaction between the solvent and solute is critical. Sometimes, a particular solvent will promote oiling. Experiment with a different solvent or solvent system.
Troubleshooting Workflow for Oiling Out:
Caption: A decision tree for troubleshooting and preventing oiling out.
Issue Cluster 3: Polymorph & Crystal Habit Control
Q: I am getting an inconsistent or undesired polymorph of my piperazine salt. How can I gain control over the polymorphic outcome?
A: Polymorphism, where a compound crystallizes into different crystal lattice structures, is a major challenge in the pharmaceutical industry because different polymorphs can have vastly different properties like solubility and stability.[14][19] Control is typically achieved by carefully managing kinetics versus thermodynamics.
Expert Advice & Causality:
-
Seeding is Paramount: This is the most effective method. Seeding with the desired polymorph provides a template that directs crystallization towards that form, overriding the kinetic tendency to form a less stable polymorph.[14]
-
Solvent Choice: The solvent can influence which polymorph is favored. Solvent-solute interactions can stabilize the nuclei of one polymorph over another.[12] A screening of different solvents (e.g., protic vs. aprotic) is necessary if you are facing polymorphism issues.[20]
-
Supersaturation Level: High levels of supersaturation (achieved by rapid cooling or fast anti-solvent addition) often favor the formation of metastable kinetic polymorphs. Slower, more controlled crystallization close to the solubility curve tends to yield the most thermodynamically stable form.[12]
-
Temperature: Some polymorphs are only stable within a specific temperature range. Performing the crystallization at different temperatures can favor the formation of a specific form.
Section 3: Experimental Protocols
Protocol 1: Standard Cooling Recrystallization of Piperazine Dihydrochloride
This protocol provides a general methodology for purifying a water-soluble piperazine salt like the dihydrochloride using a solvent/anti-solvent system.
Methodology:
-
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude piperazine dihydrochloride. Add a minimal amount of deionized water (Solvent A) to create a slurry. Heat the mixture to 60-70°C with stirring. Continue adding water portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step prevents premature crystallization and removes particulate matter.
-
Cooling & Crystallization: Transfer the clear, hot solution to a clean flask. Begin adding a miscible anti-solvent, such as isopropyl alcohol or ethanol (Anti-solvent B), dropwise with stirring.[21] Continue addition until the solution becomes faintly turbid. Add a few drops of water to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 1-2 hours to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold anti-solvent (isopropyl alcohol/ethanol) to remove residual mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Solubility Determination via Shake-Flask Method
This protocol is a standard method for accurately determining the equilibrium solubility of a piperazine salt in a given solvent.[1]
Methodology:
-
Equilibration: Add an excess amount of the piperazine salt to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.
-
Agitation: Place the vial on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved piperazine salt using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[1][22] The calculated concentration is the equilibrium solubility.
References
-
Japanese Pharmacopoeia, 18th Edition. (n.d.). Piperazine Phosphate. Retrieved from [Link] (Note: Direct deep link unavailable, search within the pharmacopoeia may be required).
-
Mansour, C., et al. (2023). Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. Crystal Growth & Design. Available at: [Link]
-
Sarkar, D., et al. (2019). Model Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. AIChE Proceedings. Available at: [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
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Sarkar, D., et al. (2018). Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings. Available at: [Link]
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Sarkar, D., et al. (2020). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Request PDF on ResearchGate. Available at: [Link]
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Global Substance Registration System. (n.d.). Piperazine Phosphate. Retrieved from [Link]
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Adani Pharmachem. (n.d.). Chemical properties of Piperazine phosphate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Wang, F., & Zhou, L. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Available at: [Link]
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Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
- Myerson, A. S. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development.
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954). Available at: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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Zhanghua Pharmaceutical Equipment. (2023). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
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Van der Watt, J. G., & Jaarsveld, M. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Available at: [Link]
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ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
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University of Hertfordshire. (n.d.). AERU Pesticide Properties Database: Piperazine phosphate. Retrieved from [Link]
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UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Sanphui, P., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Acta Crystallographica Section B. Available at: [Link]
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Wang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules. Available at: [Link]
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Wang, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. Available at: [Link]
-
Al-saadie, K. A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Gagniere, E., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. R Discovery. Available at: [Link]
-
Stolar, T., et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]
- Google Patents. (2013). CN103159700A - Piperazine citrate preparation process.
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Chen, Y., & Z., L. (2012). Crystallization and transformation of pharmaceutical solid forms. Journal of Pharmaceutical Technology & Drug Research. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Benzylpiperazine Derivatives: Analyzing 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Against Its Analogs
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, provides a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[3][4] These characteristics often confer favorable pharmacokinetic properties, including enhanced water solubility and oral bioavailability, making piperazine a go-to moiety for drug designers targeting the central nervous system (CNS) and beyond.[3][4][5]
This guide provides an in-depth comparative analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone , a specific derivative, against a landscape of related piperazine analogs. While direct, extensive experimental data for this exact molecule is limited in public literature, its structure combines two key pharmacophoric elements: the well-studied N-benzylpiperazine (BZP) core and a reactive amino-ethanone side chain. By dissecting the structure-activity relationships (SAR) of its constituent parts and comparing them to established derivatives, we can build a robust understanding of its predicted pharmacological profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of piperazine-based compounds and rationalize future design and synthesis efforts.
Section 1: Deconstructing the Core Structure
The pharmacological identity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is dictated by three primary structural components: the piperazine ring, the N4-benzyl group, and the N1-(2-amino-ethanone) side chain.
-
The Piperazine Ring: This central scaffold acts as a versatile linker. Its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with target receptors. The chair-like conformation provides a defined three-dimensional structure for orienting substituents.
-
The N4-Benzyl Group: The benzyl moiety significantly increases lipophilicity compared to an unsubstituted piperazine, which is critical for crossing the blood-brain barrier. The aromatic ring serves as a key interaction point, often engaging in π-π stacking or hydrophobic interactions within receptor binding pockets. As we will explore, substitutions on this ring are a primary driver of pharmacological specificity.[6]
-
The N1-(2-Amino-ethanone) Side Chain: This feature introduces a reactive handle and additional points for hydrogen bonding. The primary amine and the ketone are common features in ligands for various receptors and enzymes. This side chain distinguishes the topic compound from simpler analogs like BZP, suggesting a potentially different set of biological targets or a modified affinity for known ones.
Section 2: Comparative Structure-Activity Relationship (SAR) Analysis
The subtle modification of the piperazine scaffold can lead to dramatic shifts in biological activity.[7] The following analysis compares our topic compound to several documented analogs to predict its behavior.
The Influence of the N4-Substituent: Benzyl vs. Other Groups
The identity of the group at the N4 position is a critical determinant of receptor selectivity. The parent compound, 1-benzylpiperazine (BZP), is a well-known CNS stimulant with amphetamine-like effects, primarily acting as a dopamine and norepinephrine reuptake inhibitor and serotonin releaser.[8][9]
-
Benzyl Group: Confers affinity for monoamine transporters and certain serotonin receptors.[8]
-
Cyclohexyl Group: Replacing the benzyl with a cyclohexyl group, as in 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone, removes the aromatic system, which would eliminate π-π stacking interactions. This substitution imparts different steric and electronic properties, potentially altering the binding profile towards targets that favor aliphatic interactions.[10]
-
Substituted Benzyl Groups: Adding substituents to the benzyl ring drastically tunes activity. For example, a para-methoxy group on the benzyl ring of a piperazine derivative was found to significantly improve affinity and selectivity for the σ1 receptor.[11][12] In another case, merging the features of 2C-B and BZP to create 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine resulted in a compound with stimulant effects but lacking the potent 5-HT2A receptor activation characteristic of psychedelics.[6] This highlights the sensitivity of the serotonergic system to benzyl ring substitutions.
The N1-Acyl Moiety: Impact on Function and Selectivity
The N1 side chain is equally important for defining the compound's interaction with biological targets.
-
2-Amino-ethanone: This moiety is a potential pharmacophore. However, its direct comparison to other acyl groups reveals key trends.
-
Longer/Bulkier Acyl Chains: In a series of benzylpiperazine derivatives designed as σ1 receptor ligands, modifying the acyl chain had a profound impact. A derivative with a 3-cyclohexyl-propan-1-one moiety, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) , exhibited extremely high affinity (Ki = 1.6 nM) and selectivity for the σ1 receptor.[11][12] This suggests that the N1 position can be optimized with larger, hydrophobic groups to achieve high potency at specific targets.
-
Piperidine vs. Piperazine Scaffold: A fascinating study revealed that replacing the piperazine ring with piperidine in a series of H3 receptor ligands dramatically shifted selectivity. The piperazine analog had high H3 affinity but poor σ1 affinity (Ki = 1531 nM), whereas the corresponding piperidine analog lost some H3 affinity but gained potent σ1 affinity (Ki = 3.64 nM).[13][14] This underscores that the fundamental ring structure is a critical element for dual-target activity.
Quantitative Data Summary
The table below summarizes binding affinity data for several piperazine derivatives, illustrating the impact of structural modifications.
| Compound/Derivative Class | N4-Substituent | N1-Substituent/Moiety | Target Receptor | Binding Affinity (Ki) | Key Finding | Reference(s) |
| Benzylpiperazine (BZP) | Benzyl | H | DAT, NET, SERT | Moderate (releaser) | Parent compound with stimulant properties. | [8] |
| Compound 15 | 4-Methoxybenzyl | 3-Cyclohexylpropan-1-one | σ1 | 1.6 nM | High affinity and selective σ1 antagonist. | [11][12] |
| Compound 8 (Lead) | 4-Methoxybenzyl | 4-Phenylbutan-1-one | σ1 | 11.0 nM | Lead compound for σ1 antagonist development. | [11][12] |
| EGIS-7625 Analog (Cpd 4) | 4-tert-Butyl-phenoxy-propyl | H | H3 / σ1 | 3.17 nM / 1531 nM | Piperazine core favors H3 over σ1 affinity. | [13][14] |
| EGIS-7625 Analog (Cpd 5) | 4-tert-Butyl-phenoxy-propyl | H | H3 / σ1 | 7.70 nM / 3.64 nM | Piperidine core favors σ1 over H3 affinity. | [13][14] |
| Selective Mcl-1 Inhibitor | Substituted Benzyl | Varied | Mcl-1 | 0.18 µM | Benzylpiperazine scaffold can yield potent protein-protein interaction inhibitors. | [15] |
Section 3: Pharmacological and Pharmacokinetic Profiles
Predicted Pharmacological Profile of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Based on the SAR analysis, we can postulate a pharmacological profile for the topic compound:
-
CNS Activity: The N-benzylpiperazine core strongly suggests CNS activity, with an ability to cross the blood-brain barrier.
-
Monoaminergic Effects: It likely retains some of the dopamine and norepinephrine activity of BZP, but this may be modulated by the N1-substituent.
-
Sigma Receptor Affinity: The benzylpiperazine scaffold is a known σ1 ligand.[16] The topic compound may possess affinity for this receptor, though likely lower than optimized analogs like Compound 15 due to its less hydrophobic N1-side chain.
-
Other Potential Targets: The amino-ethanone moiety could introduce interactions with other receptors or enzymes not strongly targeted by BZP itself.
Pharmacokinetics: Lessons from Benzylpiperazine (BZP)
While specific data for the title compound is unavailable, the pharmacokinetics of BZP provide a strong baseline.
-
Absorption: BZP is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 60-90 minutes.[17][18]
-
Metabolism: It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4) via hydroxylation of the benzyl ring.[19]
-
Elimination: The elimination half-life of BZP is relatively short, around 5.5 hours.[17][20] Only small amounts are excreted unchanged in the urine, indicating extensive metabolism.[18][19]
The addition of the amino-ethanone group to create our topic compound would likely alter this profile by providing new sites for metabolism (e.g., deamination, reduction of the ketone) and potentially changing its overall clearance and half-life.
Section 4: Key Experimental Protocols
To empirically determine the profile of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and validate the predictions in this guide, the following experimental workflows are essential.
Protocol 1: General Synthesis of N-Substituted Piperazinyl Ethanones
This protocol outlines a common synthetic route. The causality behind this multi-step process is to build the molecule sequentially while preventing unwanted side reactions, such as di-substitution.
Step-by-Step Methodology:
-
Acylation: Dissolve 1-benzylpiperazine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise. The base is crucial to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield 1-(4-benzylpiperazin-1-yl)-2-chloroethanone .
-
Azide Substitution: Dissolve the chloro-ethanone intermediate in a polar aprotic solvent like DMF. Add sodium azide (NaN3, 1.5 equivalents). Heat the reaction to 60-80°C for several hours. This step replaces the chloride with an azide group, which is a precursor to the amine.
-
After cooling, extract the product 1-(4-benzylpiperazin-1-yl)-2-azidoethanone into an organic solvent (e.g., ethyl acetate) and purify.
-
Reduction: Reduce the azide to a primary amine. This can be achieved via several methods, including:
-
Catalytic Hydrogenation: Dissolve the azide intermediate in methanol or ethanol and hydrogenate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Staudinger Reaction: Treat the azide with triphenylphosphine (PPh3) followed by hydrolysis.
-
-
Purification: Purify the final product, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone , using column chromatography or crystallization. Characterize using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Sigma-1 Receptor Binding Assay
This protocol provides a self-validating system to quantify the affinity of a test compound for the σ1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Use a commercially available membrane preparation from cells overexpressing the human σ1 receptor or prepare it from guinea pig brain tissue.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL membrane homogenate, 50 µL of a fixed concentration of [3H]-Pentazocine (the radioligand), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL membrane homogenate, 50 µL [3H]-Pentazocine, and 50 µL of a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to saturate the receptors.
-
Test Compound: 50 µL membrane homogenate, 50 µL [3H]-Pentazocine, and 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
While 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone remains a molecule of theoretical interest more than established fact, a rigorous comparative analysis provides a strong predictive framework for its potential biological activity. Its N-benzylpiperazine core suggests CNS penetration and a likely interaction with monoaminergic systems and sigma receptors, akin to its parent, BZP. However, the N1-(2-amino-ethanone) side chain clearly differentiates it, offering new points of interaction and metabolic pathways that would distinguish its profile from more extensively studied analogs.
The true value of this compound lies in its potential as a scaffold. The experimental data from related derivatives unequivocally show that the N1 and N4 positions of the piperazine ring are highly amenable to modification, allowing for the fine-tuning of receptor affinity and selectivity. By replacing the N4-benzyl group with substituted aromatics or the N1-acyl chain with bulkier hydrophobic moieties, researchers can steer the pharmacological profile towards highly potent and selective agents, whether they be σ1 antagonists for neuropathic pain, Mcl-1 inhibitors for oncology, or novel modulators of CNS pathways.[11][15] This guide serves as a testament to the power of structure-activity relationships in navigating the vast and promising chemical space of piperazine derivatives.
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A Comparative Analysis of the Biological Activity of Benzylpiperazine Analogs: A Guide for Researchers
Introduction: The Enduring Interest in the Benzylpiperazine Scaffold
Benzylpiperazine (BZP) and its analogs represent a fascinating and complex class of psychoactive compounds that have garnered significant attention from both the scientific community and regulatory bodies.[1][2] Originally explored for their potential as antidepressant and anorectic agents, their stimulant and euphoric properties led to their emergence as recreational drugs, often marketed as "party pills."[1][3] This guide provides a comprehensive comparison of the biological activity of key BZP analogs, offering researchers, scientists, and drug development professionals a detailed overview of their structure-activity relationships, pharmacological profiles, and comparative effects based on available experimental data.
The core structure of benzylpiperazine, a benzyl group attached to a piperazine ring, serves as a versatile scaffold for chemical modification.[1] These modifications, primarily substitutions on the benzyl ring, can dramatically alter the compound's affinity and selectivity for various monoamine transporters and receptors, leading to a wide spectrum of pharmacological effects.[4][5] This guide will delve into the nuances of these structure-activity relationships, providing a framework for understanding the diverse biological activities within this chemical class.
Navigating the Pharmacological Landscape: Dopaminergic vs. Serotonergic Activity
The primary mechanism of action for most psychoactive BZP analogs involves their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as various serotonin and dopamine receptor subtypes.[1][3] The balance between dopaminergic and serotonergic activity is a key determinant of a compound's overall pharmacological profile, ranging from predominantly stimulant to more entactogenic or hallucinogen-like effects.[4][6]
The Dopaminergic Drivers: BZP and its Stimulant Profile
1-Benzylpiperazine (BZP) itself is considered the prototypical stimulant of this class.[6] Its effects are primarily driven by its interaction with the dopamine transporter, where it acts as a dopamine releaser and reuptake inhibitor.[6][7] This leads to increased extracellular dopamine levels in key brain regions associated with reward and motor control.[8]
The Serotonergic Modulators: Phenylpiperazine Analogs
In contrast to BZP, several of its analogs, particularly those with substitutions on the phenyl ring of the piperazine moiety (phenylpiperazines), exhibit a more pronounced serotonergic profile. 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are prominent examples. These compounds generally show higher affinity for the serotonin transporter and various serotonin receptor subtypes, acting as serotonin releasing agents and/or agonists.[1][7]
Quantitative Comparison of In Vitro Activity
To objectively compare the biological activity of BZP analogs, it is essential to examine their in vitro potency at monoamine transporters. The following table summarizes the half-maximal effective concentrations (EC50) for neurotransmitter release for BZP and TFMPP, providing a direct comparison of their potency at dopamine and serotonin transporters.
| Compound | DAT Release (EC50, nM) | SERT Release (EC50, nM) | Primary Mechanism | Reference |
| BZP | 175 | >10,000 | Dopamine Releaser | [9] |
| TFMPP | >10,000 | 121 | Serotonin Releaser | [9] |
Note: Data is derived from studies using rat brain synaptosomes.
This data clearly illustrates the distinct pharmacological profiles of BZP and TFMPP. BZP is a potent dopamine releaser with negligible activity at the serotonin transporter, consistent with its stimulant effects.[9] Conversely, TFMPP is a selective serotonin releaser, underlying its different behavioral profile.[9]
Structure-Activity Relationships: Decoding the Impact of Chemical Modifications
The biological activity of benzylpiperazine analogs is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships (SAR) is crucial for predicting the pharmacological profile of novel compounds and for designing molecules with specific biological targets.
Substitutions on the Benzyl Ring
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents on the benzyl ring can significantly influence a compound's affinity for monoamine transporters. For instance, electron-withdrawing groups can modulate the electrostatic potential of the aromatic ring, potentially enhancing interactions with the binding pocket of the transporter.
-
Positional Isomerism: The position of a substituent on the benzyl ring is critical. For example, a methoxy group in the meta position of BZP (m-MeO-BZP) has been shown to attenuate its locomotor stimulant effects compared to the parent compound.[4][5]
Modifications to the Piperazine Ring
-
N-Substitution: The nature of the substituent on the second nitrogen of the piperazine ring can dramatically alter receptor affinity and selectivity. While the classic "benzylpiperazines" feature a benzyl group, other substitutions can lead to compounds with different pharmacological properties.
Caption: Key structural modifications influencing the biological activity of benzylpiperazine analogs.
Comparative In Vivo Effects: From Locomotor Activity to Drug Discrimination
Animal models provide invaluable insights into the in vivo effects of BZP analogs, allowing for a direct comparison of their behavioral profiles.
Locomotor Activity
Studies in mice have demonstrated clear differences in the effects of BZP and its analogs on spontaneous locomotor activity.
| Compound | Effect on Locomotor Activity | Interpretation | Reference |
| BZP | Increases (dose-dependently) | Stimulant | [4][5] |
| m-MeO-BZP | No increase; decrease at high doses | Attenuated stimulant effect | [4][5] |
| TFMPP | Decreases | Non-stimulant | [4][5] |
| mCPP | Decreases | Non-stimulant | [4][5] |
| DBZP | Decreases | Non-stimulant | [6] |
As the table shows, only BZP produced a classic stimulant-like increase in locomotor activity.[4][5] The addition of a meta-methoxy group (m-MeO-BZP) abolished this effect, highlighting the sensitivity of the SAR.[4][5] The phenylpiperazine analogs (TFMPP and mCPP) and the N,N'-dibenzyl analog (DBZP) all decreased locomotor activity, consistent with their different primary mechanisms of action.[4][5][6]
Caption: Comparative effects of BZP analogs on locomotor activity in mice.
Drug Discrimination Studies
Drug discrimination paradigms, where animals are trained to recognize the subjective effects of a particular drug, provide further evidence for the distinct pharmacological profiles of BZP analogs. In mice trained to discriminate S(+)-MDMA, BZP, TFMPP, and mCPP all fully substituted, suggesting they share some subjective effects with MDMA.[4][5] However, in animals trained to discriminate the R(-) enantiomer of MDMA, which has more serotonergic-like effects, only m-MeO-BZP showed partial substitution.[4][5] This further supports the notion that BZP and some of its close analogs have MDMA-like subjective effects, while others have more distinct profiles.
Human Studies: Subjective and Physiological Effects
Controlled studies in humans have provided valuable data on the subjective and physiological effects of BZP and TFMPP, both alone and in combination.
-
BZP: Administration of BZP to human volunteers produces stimulant-like effects, including euphoria, increased energy, and sociability.[9][10] Physiologically, it leads to increases in heart rate and blood pressure.[9]
-
TFMPP: In contrast, TFMPP produces fewer stimulant-like effects and is associated with an increase in anxiety.[10]
-
BZP and TFMPP Combination: The combination of BZP and TFMPP is reported to produce subjective effects that are similar to those of MDMA, including feelings of euphoria and well-being.[9][10] This synergistic effect is thought to be due to the combined dopaminergic action of BZP and the serotonergic action of TFMPP, mimicking the dual action of MDMA.[8]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of benzylpiperazine analogs for monoamine transporters (DAT, SERT, NET) and receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet, containing the cell membranes, is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound (BZP analog).
-
Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effects of benzylpiperazine analogs on extracellular levels of dopamine and serotonin in the brains of awake, freely moving animals.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentrations of dopamine and serotonin.
-
Drug Administration: Administer the test compound (BZP analog) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time.
Conclusion and Future Directions
The benzylpiperazine class of compounds exhibits a remarkable diversity of biological activities, primarily dictated by the nature and position of substituents on the benzyl and piperazine rings. While BZP itself is a potent dopamine-releasing agent with classic stimulant properties, its analogs can range from compounds with attenuated stimulant effects to those with predominantly serotonergic actions. The combination of dopaminergic and serotonergic analogs can produce subjective effects that mimic those of MDMA.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships within this class. The synthesis and pharmacological evaluation of a broader range of analogs, with detailed in vitro and in vivo characterization, will be crucial for a more complete understanding of their biological activities. In particular, obtaining comprehensive quantitative data on receptor binding affinities and functional activities for a wider array of compounds will allow for the development of more predictive QSAR models. Such studies will not only enhance our understanding of the pharmacology of this important class of compounds but may also pave the way for the development of novel therapeutic agents targeting the monoaminergic systems.
References
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- Romeo, G., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(5), 780-792.
- Dolan, S. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(10), 1145-1154.
- Katz, D. P., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 929-940.
- Dolan, S. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(10), 1145-1154.
- Gicquel, T., et al. (2008). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Presse Medicale, 37(3 Pt 1), 421-427.
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Navigating the Chemical Maze: A Comparative Guide to the Structural Activity Relationship of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and its Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a versatile scaffold found in a multitude of biologically active agents. While comprehensive SAR data on this specific molecule is not extensively published, by comparing it with a curated selection of its structural analogs, we can illuminate the key determinants of its pharmacological profile. This guide will objectively compare the performance of these molecular alternatives, supported by available experimental data, to provide a predictive framework for future drug design and optimization.
The Core Scaffold: Deconstructing 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
The subject of our investigation is a molecule comprised of three key pharmacophoric features: a central piperazine ring, a lipophilic benzyl group, and a polar amino-ethanone moiety. The interplay of these components dictates the molecule's interaction with biological targets, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Our analysis will systematically explore how modifications to each of these regions impact overall biological activity.
Caption: Core structure of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
The N4-Substituent: Tuning Lipophilicity and Target Selectivity
The benzyl group at the N4 position of the piperazine ring plays a crucial role as a lipophilic anchor, often dictating the compound's primary biological target. Modifications at this site can profoundly alter potency and selectivity.
From Aromatic to Aliphatic: The Benzyl vs. Cyclohexyl/Methyl Analogs
A direct comparison can be made with analogs where the benzyl group is replaced by other moieties, such as a cyclohexyl or a simple methyl group.
-
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone : This analog has been investigated as a ligand for neurotransmitter receptors, specifically as an antagonist at calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraines.[1] The bulky, non-aromatic cyclohexyl group is thought to enhance receptor selectivity through increased van der Waals interactions compared to smaller substituents.[1]
-
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone : In contrast, the much smaller methyl substituent renders this compound more of a versatile building block in pharmaceutical synthesis rather than a potent receptor ligand itself.[1]
Table 1: Comparison of N4-Substituents
| Compound | N4-Substituent | Key Biological Activity | Supporting Data/Observations |
| Parent Compound | Benzyl | Inferred CNS, receptor antagonism | Activity profile inferred from analogs like LQFM180[2] and others[3][4] |
| Analog A | Cyclohexyl | CGRP Receptor Antagonist[1] | May enhance receptor selectivity over smaller groups.[1] |
| Analog B | Methyl | Pharmaceutical Building Block[1] | Smaller substituent leads to less specific biological interaction.[1] |
| Analog C | 3,5-di-tert-butyl-4-hydroxybenzyl | Antioxidant, Anxiolytic, Antidepressant[2] | Binds to α1B, 5-HT1A, and D2 receptors.[2] |
| Analog D | 2-Fluorobenzyl / 2,4-Difluorobenzyl | Intermediates for anti-inflammatory agents[5][6] | Fluorination can alter metabolic stability and binding affinity. |
This comparison suggests that a large, lipophilic group at the N4 position is critical for potent receptor binding. The specific nature of this group—aromatic, aliphatic, or substituted—fine-tunes the selectivity towards different receptor families, from CGRP to serotonergic and adrenergic systems. For instance, the addition of bulky tert-butyl groups and a hydroxyl moiety on the benzyl ring, as seen in compound LQFM180 , confers potent antioxidant and central nervous system activities, including anxiolytic and antidepressant-like effects.[2]
The N1-Acyl Moiety: Modulating Potency and Pharmacokinetics
The N1-amino-ethanone group is the polar head of the molecule. Modifications here can influence solubility, metabolic stability, and the ability to form hydrogen bonds with the target protein.
Impact of the Terminal Amine
While the parent compound features a primary amine (-NH2), related structures show significant variations.
-
1-(4-Benzylpiperazin-1-yl)-2-(ethylamino)ethanone : A simple substitution of a hydrogen with an ethyl group on the terminal amine can alter the basicity and steric profile, which may affect receptor interaction and pharmacokinetic properties.
-
1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone : This complex analog demonstrates how the terminal amine can be replaced by a much larger, substituted aniline moiety, drastically changing the molecule's size, polarity, and potential biological targets.[7]
Replacement of the Amino Group
The terminal amine can be swapped for other functional groups, leading to a significant shift in chemical properties and biological activity.
-
2-Chloro-1-[4-(benzyl)piperazin-1-yl]ethanone : Replacing the amino group with a chloro group, as seen in fluorinated benzyl analogs, creates a reactive intermediate useful for synthesizing more complex molecules, such as anti-inflammatory agents or CCR1 antagonists.[5] This highlights the role of the N1-substituent as a synthetic handle.
Table 2: Comparison of N1-Substituents
| Compound | N1-Substituent | Inferred Activity/Application | Rationale |
| Parent Compound | -C(O)CH₂NH₂ | Varies with N4 group | Primary amine provides a key interaction point. |
| Analog E | -C(O)CH₂NHCH₂CH₃ | Modulated CNS activity | Altered basicity and steric bulk. |
| Analog F | -C(O)CH₂Cl | Synthetic Intermediate[5][6] | Chloro group acts as a leaving group for further functionalization. |
| Analog G | -C(O)CH₂(anilino derivative)[7] | Novel pharmacological profile | Large substituent explores different binding pockets. |
The data suggests that the N1-acyl group is a critical modulator. While the primary amine of the parent compound is a common feature in many CNS-active drugs, its modification or replacement offers a pathway to either fine-tune its interaction with a specific target or to utilize the scaffold for creating entirely new classes of compounds.
Experimental Protocols for SAR Elucidation
To generate the comparative data discussed, a range of standardized in vitro and in vivo assays are employed. Understanding these methodologies is key to interpreting the SAR data.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its molecular target.
Protocol: σ1 Receptor Competitive Binding Assay
-
Objective : To determine the binding affinity (Ki) of a test compound for the human sigma-1 (hσ₁) receptor.
-
Materials : HEK293 cells stably transfected with hσ₁R, radioligand (e.g., -pentazocine), test compounds, filtration buffer (50 mM Tris-HCl, pH 8.0), glass fiber filters, scintillation counter.
-
Procedure :
-
Prepare cell membrane homogenates from the transfected HEK293 cells.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation (e.g., 120 min at 37°C), terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a typical in vitro competitive binding assay.
In Vivo Behavioral Assays
These assays assess the pharmacological effect of a compound in a whole organism, providing crucial information on efficacy and potential side effects.
Protocol: Forced Swimming Test (Antidepressant-like Activity)
-
Objective : To evaluate the antidepressant potential of a compound by measuring the duration of immobility in rodents.
-
Animals : Male mice or rats.
-
Apparatus : A transparent cylinder filled with water (25°C).
-
Procedure :
-
Administer the test compound (e.g., LQFM180) or vehicle to the animals via the desired route (e.g., per oral, p.o.).[2]
-
After a set pre-treatment time (e.g., 60 minutes), place each animal individually into the water-filled cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[2]
-
Conclusion and Future Directions
The structural activity relationship of the 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone scaffold is a compelling example of modular drug design. Our comparative analysis reveals that:
-
The N4-benzyl position is a primary determinant of target selectivity. Large, lipophilic groups are favored, with substitutions on the benzyl ring offering a powerful tool to modulate activity between different CNS receptors (e.g., CGRP, 5-HT, adrenergic).
-
The N1-amino-ethanone moiety is a key modulator of potency and pharmacokinetics. Modifications to the terminal amine can fine-tune binding, while its replacement with other functional groups can create valuable synthetic intermediates for developing new chemical entities.
Future research should focus on obtaining a complete pharmacological profile of the parent compound to serve as a definitive baseline. Furthermore, systematic modifications, such as a halogen scan on the benzyl ring or exploring a wider range of N-acyl groups, would provide a more granular understanding of the SAR. The insights presented in this guide provide a logical framework for these next steps, empowering researchers to more effectively navigate the path toward novel therapeutics.
References
- Benchchem. 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride.
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Contreras, J. M., et al. (2001). Synthesis of related pyridazine compounds and their medicinal and pharmaceutical activity. (Referenced in[5])
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Xie, W., et al. (2007). Use of related compounds as intermediates in the synthesis of CCR1 antagonists. (Referenced in[5])
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Melo, L. R. S., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
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The Evolving Landscape of Piperazine-Ethanone Derivatives in Preclinical Research: A Comparative Guide to Alternatives for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The piperazine-ethanone core, exemplified by compounds such as 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, has garnered significant interest as a versatile template for the development of potent anti-inflammatory and anticancer agents. While 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone serves as a foundational structure, a wealth of research has focused on the synthesis and evaluation of its analogs, revealing critical structure-activity relationships (SAR) that drive potency and selectivity against key biological targets.
This guide provides an in-depth comparison of alternative compounds to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, drawing upon experimental data from peer-reviewed literature. We will delve into the rationale behind the design of these analogs, compare their biological performance, and provide detailed experimental protocols to enable researchers to navigate this promising chemical space. The focus will be on two primary therapeutic areas where this scaffold has shown considerable promise: inhibition of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and Poly (ADP-ribose) polymerase-1 (PARP-1) for anticancer therapies.
The Rationale for Diversification: Beyond the Parent Scaffold
The core structure of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone presents multiple avenues for chemical modification to enhance biological activity and fine-tune pharmacological properties. Key modification points include:
-
The Amino Group: The terminal amino group can be substituted or replaced to explore interactions with different amino acid residues in the target's binding pocket.
-
The Benzyl Group: Modifications to the benzyl moiety on the piperazine ring can significantly impact potency and selectivity by altering steric and electronic properties.
-
The Ethanone Linker: The length and nature of the linker between the piperazine and the terminal functional group can influence the overall conformation and binding affinity of the molecule.
By systematically exploring these modifications, researchers have developed a diverse library of analogs with improved performance against specific biological targets.
Comparative Analysis of Biological Activity
The following sections provide a comparative analysis of piperazine-ethanone derivatives in the context of their anti-inflammatory and anticancer activities. The data presented is collated from studies that have synthesized and evaluated a series of these compounds, allowing for a direct and objective comparison.
Anti-inflammatory Activity: Targeting COX-2
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] The piperazine-ethanone scaffold has emerged as a promising framework for the design of novel COX-2 inhibitors.
A study by Kumar et al. (2024) explored a series of benzhydrylpiperazine-based derivatives as dual COX-2/5-LOX inhibitors.[3] Their findings highlight the significant impact of substitutions on the terminal phenyl ring on COX-2 inhibitory activity.
| Compound ID | R Group (Substitution on terminal phenyl) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 9d | 4-Cl | 0.25 ± 0.03 | 34.07 ± 0.828 | 133.59 |
| 9e | 2,4-diCl | 0.47 ± 0.014 | 30.32 ± 0.414 | 64.52 |
| 9g | 4-NO₂ | 0.49 ± 0.012 | 41.06 ± 0.214 | 87.63 |
| 9l | 4-F | 0.48 ± 0.081 | 34.19 ± 0.105 | 71.23 |
| Celecoxib | (Standard) | 0.36 ± 0.023 | 29.53 ± 0.612 | 82.04 |
| Indomethacin | (Standard) | 15.26 ± 0.214 | 13.89 ± 0.119 | 0.91 |
Table 1: Comparative in vitro COX-1 and COX-2 inhibitory activities of selected benzhydrylpiperazine derivatives. Data sourced from Kumar et al., 2024.[3]
As evidenced in Table 1, compound 9d , with a 4-chloro substitution, demonstrated the most potent and selective COX-2 inhibition, surpassing the standard drug Celecoxib.[3] This underscores the importance of the electronic and steric properties of the substituent on the terminal phenyl ring for optimal interaction with the COX-2 active site.
Anticancer Activity: Targeting PARP-1
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[4] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5] The piperazine scaffold is a key component of several approved PARP inhibitors, including Olaparib.[1]
A study by Al-Bayati et al. (2022) investigated a series of thiouracil amides incorporating a substituted piperazine moiety as PARP-1 inhibitors.[5] Their research provides valuable insights into the structure-activity relationship of these compounds.
| Compound ID | R Group (Substitution on piperazine) | PARP-1 Inhibition (%) at 10 µM | IC50 (µM) on MCF-7 cells |
| 5a | 4-(4-chlorophenyl) | 70.3 | 21 |
| 5e | 4-(p-tolyl) | 53 | 18 |
| Olaparib | (Standard) | Not directly compared | Not reported in this study |
Table 2: PARP-1 inhibitory activity and cytotoxicity of selected thiouracil amide derivatives with a piperazine moiety. Data sourced from Al-Bayati et al., 2022.[5]
The results from this study indicate that substitutions on the piperazine ring significantly influence both PARP-1 inhibition and cytotoxic activity against breast cancer cells.[5] Compound 5a , featuring a 4-chlorophenyl group, exhibited strong PARP-1 inhibition.[5]
Experimental Methodologies
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative piperazine-ethanone derivative and for a key biological assay.
General Synthesis of 1-(4-Substituted-piperazin-1-yl)-ethanone Derivatives
The synthesis of these compounds typically involves the coupling of a substituted piperazine with a suitable ethanone precursor. A general and adaptable procedure is outlined below, based on methodologies described in the literature.[6][7]
Workflow for the Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloro-ethanone
Caption: General workflow for the synthesis of a 1-(4-benzylpiperazin-1-yl)-2-chloro-ethanone derivative.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. In a separate flask, dissolve the desired substituted piperazine (e.g., 1-(2-fluorobenzyl)piperazine, 0.85 equivalents) in anhydrous CH₂Cl₂.[6]
-
Addition: Add the piperazine solution dropwise to the cooled chloroacetyl chloride solution with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, pour the mixture into cold water. Neutralize the aqueous layer with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers.
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1-(4-substituted-piperazin-1-yl)-ethanone derivative.
In Vitro COX-2 Inhibition Assay
The following protocol is a representative method for determining the COX-2 inhibitory activity of test compounds, based on commercially available assay kits and published methodologies.[3][8]
Workflow for In Vitro COX-2 Inhibition Assay
Caption: Workflow for a typical in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. This typically includes a reaction buffer, a solution of heme (a COX cofactor), and a solution of arachidonic acid (the substrate).
-
Enzyme and Inhibitor Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the reaction buffer. Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib) in a suitable solvent like DMSO. Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme solution, and either the diluted test compound, reference inhibitor, or solvent (for the 100% activity control).
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride.
-
Detection: Measure the absorbance of each well at a wavelength between 405-420 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mechanistic Insights: Signaling Pathways
A thorough understanding of the signaling pathways modulated by these compounds is crucial for rational drug design and for interpreting experimental results.
COX-2 Inflammatory Pathway
Caption: Simplified signaling pathway of COX-2 in inflammation and the point of intervention for piperazine-ethanone inhibitors.
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that promote inflammation, pain, and fever.[1] Piperazine-ethanone derivatives that act as COX-2 inhibitors block this enzymatic step, thereby reducing the production of pro-inflammatory prostaglandins.
PARP-1 and the DNA Damage Response
Caption: The role of PARP-1 in DNA single-strand break repair and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
When a single-strand break occurs in DNA, PARP-1 is recruited to the site of damage.[4] Upon binding, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to facilitate the repair process.[3] In cancer cells with mutations in BRCA1 or BRCA2, the repair of double-strand breaks is compromised. When PARP-1 is inhibited in these cells, single-strand breaks are not efficiently repaired and can lead to the collapse of replication forks and the formation of double-strand breaks. The inability to repair these double-strand breaks ultimately leads to cell death, a concept known as synthetic lethality.[5]
Conclusion and Future Directions
The 1-(4-benzyl-piperazin-1-yl)-ethanone scaffold and its derivatives represent a highly promising area of research for the development of novel anti-inflammatory and anticancer agents. The experimental data clearly demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective inhibitory activity against key therapeutic targets like COX-2 and PARP-1. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds.
Future research in this area should continue to explore the vast chemical space around the piperazine-ethanone core. The synthesis of new analogs with diverse substitutions, coupled with robust biological evaluation, will be crucial for identifying lead candidates with improved efficacy and safety profiles. Furthermore, a deeper understanding of the interactions between these compounds and their biological targets, through techniques such as X-ray crystallography and computational modeling, will enable more rational and efficient drug design. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
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A Researcher's Guide to the Validation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone's Activity at Dopamine Receptors
This guide provides a comprehensive framework for the experimental validation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone's effects on dopamine receptors. As a novel compound with a piperazine scaffold—a common feature in many dopamine receptor ligands—a thorough investigation into its potential modulatory activity is warranted.[1][2][3] This document outlines a logical, step-by-step approach to characterize the binding affinity and functional activity of this compound, comparing its potential profile against established dopamine receptor modulators.
The central nervous system relies heavily on dopamine signaling for motor control, motivation, and cognition.[4][5] Dopamine receptors, which are G protein-coupled receptors (GPCRs), are critical targets for therapies addressing neuropsychiatric disorders like Parkinson's disease and schizophrenia.[5][6] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which primarily couple to Gαs/olf and Gαi/o proteins, respectively, leading to opposing effects on cyclic AMP (cAMP) production.[7][8][][10]
Given the therapeutic importance of dopamine receptor modulation, the rigorous validation of any new chemical entity, such as 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, is paramount. This guide will detail the necessary in vitro assays, from initial binding studies to functional characterization of downstream signaling, to build a comprehensive pharmacological profile.
Section 1: Initial Characterization - Receptor Binding Affinity
The first step in validating a compound's effect on a receptor is to determine if it physically interacts with the target. Radioligand binding assays are a robust method for quantifying the affinity of a test compound for a specific receptor.[11] A competitive binding assay, in particular, will allow for the determination of the inhibitory constant (Ki) of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
Experimental Design: Competitive Radioligand Binding Assay
This experiment will assess the ability of the test compound to displace a known high-affinity radioligand from the dopamine D2 receptor. Spiperone, a potent D2 antagonist, is a suitable radioligand for this purpose.[12]
Workflow for Dopamine D2 Receptor Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive radioligand assay.
Detailed Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Utilize a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human dopamine D2 receptor.[13][14] Prepare a crude membrane fraction from these cells.
-
Assay Buffer: Prepare a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[13]
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-10 µg of protein per well).
-
A fixed concentration of [3H]Spiperone (near its Kd value).
-
Varying concentrations of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone or a reference compound (e.g., unlabeled Spiperone, Haloperidol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.[13]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Comparative Data: Expected Binding Affinities
The following table presents a hypothetical comparison of the binding affinity (Ki) of our test compound against known dopamine D2 receptor ligands.
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| Dopamine | Endogenous Agonist | ~10-20 |
| Bromocriptine | Agonist | ~2-10[15] |
| Haloperidol | Antagonist | ~1-5[15] |
| Spiperone | Antagonist | ~0.1-0.5 |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | Test Compound | To be determined |
| ML321 | Selective D2 Antagonist | ~20-30[14] |
Section 2: Functional Characterization - G-Protein Signaling
Demonstrating binding is crucial, but understanding the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist—is the next logical step. Since D2-like receptors are coupled to Gαi/o proteins, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][6][8]
Experimental Design: cAMP Functional Assay
A widely used method to assess functional activity at Gαi/o-coupled receptors is to measure the inhibition of forskolin-stimulated cAMP production. This can be efficiently performed using techniques like Homogeneous Time-Resolved Fluorescence (HTRF).
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade upon D2 receptor activation.
Detailed Protocol: HTRF cAMP Assay
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor.
-
Cell Plating: Seed the cells into a low-volume 384-well plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone or a reference agonist (e.g., Dopamine, Quinpirole) to the cells, followed by a fixed concentration of forskolin.
-
Antagonist Mode: Add serial dilutions of the test compound or a reference antagonist (e.g., Haloperidol) followed by a fixed concentration of a reference agonist (e.g., Dopamine at its EC80) and forskolin.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration.
-
Agonist Mode: Determine the EC50 (potency) and the maximal effect (efficacy) relative to a full agonist.
-
Antagonist Mode: Determine the IC50 and calculate the inhibitory constant (Kb) using the Schild equation.
-
Comparative Data: Potential Functional Profiles
This table illustrates potential outcomes for the functional characterization of the test compound compared to known alternatives.
| Compound | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| Dopamine | Full Agonist | ~5-15 | 100% |
| Quinpirole | Full Agonist | ~10-30 | ~100% |
| Bromocriptine | Partial/Full Agonist | ~1-10 | Variable (e.g., 70-90%) |
| Haloperidol | Antagonist | ~2-10 | N/A |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | To be determined | To be determined | To be determined |
Section 3: Advanced Validation - Receptor Selectivity and Downstream Signaling
A therapeutically viable compound often requires selectivity for its intended target to minimize off-target side effects. Therefore, it is essential to assess the binding and functional activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone across other dopamine receptor subtypes (D1, D3, D4, D5) and potentially a panel of other GPCRs. Furthermore, investigating downstream signaling pathways, such as β-arrestin recruitment, can provide a more nuanced understanding of the compound's functional selectivity or "biased agonism."
Experimental Protocols for Advanced Validation
-
Receptor Selectivity Profiling:
-
Perform competitive binding assays (as described in Section 1) for dopamine D1, D3, D4, and D5 receptors using appropriate radioligands.
-
Conduct functional assays (e.g., cAMP for D1/D5, which are Gαs-coupled and increase cAMP) to determine agonist or antagonist activity at these subtypes.
-
-
β-Arrestin Recruitment Assay:
-
Utilize a cell-based assay that measures the recruitment of β-arrestin to the activated D2 receptor. This can be achieved using techniques like enzyme fragment complementation (e.g., DiscoveRx PathHunter) or bioluminescence resonance energy transfer (BRET).
-
This assay will reveal if the compound preferentially activates G-protein signaling or β-arrestin pathways, a key aspect of modern drug discovery.
-
Conclusion
The validation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone's effect on dopamine receptors requires a systematic and multi-faceted approach. By progressing from initial binding affinity studies to detailed functional characterization and selectivity profiling, researchers can build a comprehensive pharmacological profile of this novel compound. The experimental frameworks and comparative data provided in this guide offer a robust pathway to determine if this molecule holds promise as a selective and effective modulator of the dopaminergic system, paving the way for potential applications in neuroscience research and drug development.
References
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Dopamine D1 receptor signaling pathways. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Dopamine Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 5, 2026, from [Link]
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Dopamine receptor. (2023, December 29). Wikipedia. Retrieved January 5, 2026, from [Link]
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
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D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 5, 2026, from [Link]
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Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 5, 2026, from [Link]
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D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved January 5, 2026, from [Link]
- Fink, U., et al. (1997). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 17(1-3), 263-274.
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D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins Discovery. Retrieved January 5, 2026, from [Link]
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Dopamine receptor D2. (2023, December 23). Wikipedia. Retrieved January 5, 2026, from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 5, 2026, from [Link]
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Dopamine D2 receptor antagonist-1. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. (2016). ACS Chemical Neuroscience, 7(12), 1641–1655.
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Target: Dopamine receptors; D2 & D3 (CHEMBL2095169). (n.d.). ChEMBL. Retrieved January 5, 2026, from [Link]
- Synthesis method of chiral piperazinone derivative. (2019). Google Patents.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Pharmaceuticals, 14(6), 522.
- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. (2001). Journal of Medicinal Chemistry, 44(22), 3700-3715.
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Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
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2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. (n.d.). Cramer Reagent. Retrieved January 5, 2026, from [Link]
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1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 5, 2026, from [Link]
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2002). Pharmacological Reports, 54(4), 485-494.
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A Comparative Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone: Dihydrochloride Salt vs. Free Base Form
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical and biopharmaceutical properties. This guide provides an in-depth comparison of the dihydrochloride salt and the free base form of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. By understanding the distinct characteristics of each form, researchers can make informed decisions to optimize their experimental design, formulation strategies, and ultimately, the therapeutic potential of their lead candidates.
Introduction: The Significance of Form Selection
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a versatile building block characterized by a primary amine, a tertiary amine within the piperazine ring, and a ketone functional group. The presence of two basic nitrogen atoms allows for the formation of salts, most commonly the dihydrochloride salt. The choice between the free base and its salt form is not trivial; it dictates crucial parameters such as solubility, stability, hygroscopicity, and ease of handling, all of which have significant downstream implications in drug discovery and development.[1][]
This guide will dissect the key differences between the dihydrochloride and free base forms, providing both theoretical understanding and practical, field-proven insights to aid in your research endeavors.
Physicochemical Properties: A Tale of Two Forms
The conversion of a free base to a salt form can dramatically alter its physical properties. The following table summarizes the key physicochemical differences between the dihydrochloride salt and the free base of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
| Property | 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride | 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone (Free Base) | Rationale and Implications |
| Molecular Formula | C₁₃H₂₁Cl₂N₃O | C₁₃H₁₉N₃O | The addition of two molecules of HCl increases the molecular weight. |
| Molecular Weight | 306.24 g/mol [1] | 233.31 g/mol | This difference is important for stoichiometric calculations in subsequent reactions. |
| Physical State | Typically a crystalline solid | Can range from a crystalline solid to an oil, depending on purity | The salt form generally has a more defined and stable crystalline structure. |
| Aqueous Solubility | Generally higher | Generally lower | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water, which is often advantageous for in vitro biological assays and for developing aqueous formulations.[][3] |
| Organic Solvent Solubility | Generally lower | Generally higher | The free base, being less polar, typically exhibits better solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, which is beneficial for many organic reactions and purification by chromatography.[4] |
| Melting Point | Expected to be significantly higher | Expected to be lower | The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base. A higher melting point is often indicative of greater crystal lattice stability. |
| Hygroscopicity | Potentially hygroscopic | Generally less hygroscopic | Hydrochloride salts of amines have a tendency to absorb moisture from the atmosphere, which can affect their physical and chemical stability.[5] Proper storage in a desiccated environment is crucial. |
| Stability | Generally more stable, less prone to air oxidation | More susceptible to oxidation and degradation | The protonation of the basic nitrogen atoms in the dihydrochloride salt reduces their reactivity and susceptibility to oxidative degradation, leading to a longer shelf life. |
| pKa (Estimated) | N/A (already protonated) | pKa₁ ≈ 9.7 (piperazine ring N), pKa₂ ≈ 8.5 (primary amine) | The pKa values of the free base are crucial for understanding its behavior in different pH environments, such as in buffer systems for biological assays or during extraction procedures. These values are estimated based on the known pKa of 1-benzylpiperazine (~9.7) and typical primary amines.[1][6] |
Experimental Protocols and Methodologies
Conversion of Dihydrochloride Salt to Free Base
The liberation of the free base from its dihydrochloride salt is a common and essential procedure in synthetic chemistry. This process, often referred to as "free-basing," involves neutralizing the hydrochloride salt with a suitable base.
Diagram of the Conversion Workflow:
Caption: Workflow for the conversion of the dihydrochloride salt to the free base.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water or methanol.
-
Basification: While stirring, slowly add a saturated aqueous solution of a base such as sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH) until the pH of the solution is greater than 10. The choice of base depends on the sensitivity of the compound; sodium carbonate is a milder base, while sodium hydroxide ensures complete deprotonation.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free base into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure free base.
Causality Behind Experimental Choices:
-
The use of a base is to deprotonate the ammonium hydrochloride salts, rendering the amine neutral and thus more soluble in organic solvents.
-
The choice of extraction solvent is critical. Dichloromethane is often effective for extracting amines, but ethyl acetate can also be used. The ideal solvent should have high solubility for the free base and be immiscible with water.
-
Drying the organic layer is essential to remove residual water, which can interfere with subsequent reactions or affect the stability of the isolated free base.
Synthesis of this compound
A common synthetic route to this class of compounds involves the reaction of a substituted piperazine with a protected aminoacetyl chloride, followed by deprotection.
Diagram of a General Synthetic Pathway:
Caption: A general synthetic route to the target compound.
General Synthetic Protocol:
-
Coupling: To a solution of 1-benzylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C, add a solution of an N-protected 2-chloroacetamide (e.g., N-Boc-2-chloroacetamide) (1.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected intermediate. This intermediate may be purified by column chromatography if necessary.
-
Deprotection: Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane for Boc deprotection) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or diethyl ether. Stir at room temperature until the deprotection is complete.
-
Salt Formation: If the deprotection is performed with HCl, the dihydrochloride salt may precipitate directly from the reaction mixture and can be collected by filtration. If TFA is used, the solvent is removed, and the residue is dissolved in a minimal amount of a solvent like diethyl ether or methanol, followed by the addition of a solution of HCl in the same solvent to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization and Quality Control
Confirmation of the successful conversion between the salt and free base forms, as well as the purity of the synthesized material, is crucial. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure. In the ¹H NMR spectrum, the conversion from the dihydrochloride salt to the free base will result in an upfield shift of the protons adjacent to the nitrogen atoms due to the removal of the electron-withdrawing positive charge.
-
Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an ammonium salt. This band will be absent in the spectrum of the free base. The free base will exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base.
-
Melting Point Analysis: A sharp and defined melting point is a good indicator of the purity of a crystalline solid.
Practical Implications and Recommendations
Diagram of Key Considerations:
Caption: Key advantages influencing the choice between the dihydrochloride salt and the free base.
Recommendations for Researchers:
-
For Storage and Handling: The dihydrochloride salt is the preferred form for long-term storage due to its enhanced stability. It should be stored in a cool, dry place, preferably in a desiccator, to minimize moisture absorption.
-
For Organic Reactions: The free base is typically required for most organic reactions where the amine acts as a nucleophile. It is advisable to either purchase the free base directly or convert the dihydrochloride salt to the free base immediately before use.
-
For Biological Assays: The dihydrochloride salt is often more suitable for preparing stock solutions in aqueous buffers for in vitro assays due to its higher water solubility. However, it is important to consider the final pH of the assay medium and how it relates to the pKa of the compound to understand the predominant species in solution.
-
For Formulation Development: The choice between the salt and free base for a final drug product is complex and depends on a multitude of factors including the desired route of administration, bioavailability, and manufacturing process. The superior aqueous solubility and stability of the dihydrochloride salt often make it a more favorable candidate for oral or parenteral formulations.[]
Conclusion
The dihydrochloride salt and the free base of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone offer distinct advantages and disadvantages that are critical to consider in a research and development setting. The dihydrochloride salt provides enhanced stability and aqueous solubility, making it ideal for storage and for the preparation of aqueous solutions. In contrast, the free base is the reactive species in most organic transformations and exhibits better solubility in organic solvents, facilitating its use in synthesis and purification. A thorough understanding of the properties and interconversion of these two forms, as outlined in this guide, will empower researchers to optimize their experimental workflows and accelerate their drug discovery and development programs.
References
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Alchemist-chem.com. (n.d.). 1-Benzylpiperazine (BZP) Chemical Properties, Uses, Side Effects, Legal Status & Safety. Retrieved from [Link]
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Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]
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Wikipedia. (2024, October 26). Piperazine. Retrieved from [Link]
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PubChem. (n.d.). Piperazine, hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone. Retrieved from [Link]
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SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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comparative analysis of substituted benzylpiperazine ethanone compounds
An In-Depth Comparative Guide to Substituted Benzylpiperazine Ethanone Compounds for CNS Research
As a Senior Application Scientist, my focus is on bridging the gap between novel chemical entities and their practical application in drug discovery. The substituted benzylpiperazine scaffold has long been a fertile ground for CNS-active compounds, and its derivatization continues to yield molecules with intriguing pharmacological profiles. The addition of an N-ethanone moiety, in particular, offers a subtle but powerful tool for modulating receptor affinity and selectivity.
This guide provides a , moving beyond a simple recitation of data. We will delve into the causality behind synthetic choices, the integrity of pharmacological assays, and the structure-activity relationships (SAR) that empower rational drug design.
The Strategic Rationale for N-Acetylation
The parent compound, 1-benzylpiperazine (BZP), is a well-documented monoamine releasing agent and receptor agonist, but its profile is often described as "messy" due to its multifaceted regulation of synaptic monoamines.[1][2] The introduction of an ethanone (acetyl) group at the N4 position fundamentally alters the molecule's electronic and steric properties. This N-acetylation transforms the basic secondary amine into a neutral amide, which can significantly impact interactions with receptor binding pockets and metabolic pathways. This modification serves as a critical tool for refining the pharmacological profile of the benzylpiperazine core.
Synthesis and Structural Verification: A Protocol Built on Purity
The synthesis of these target compounds is generally straightforward, most often achieved via N-acylation of the corresponding substituted 1-benzylpiperazine. However, the success of subsequent pharmacological screening is entirely dependent on the purity of the final compound. The following protocol is designed for high-fidelity synthesis.
Experimental Protocol: Synthesis of 4-(4-Chlorobenzyl)-1-piperazinylethanone
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1- (4-chlorobenzyl)piperazine (5.0 g, 23.7 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (4.0 mL, 28.5 mmol, 1.2 equiv.) to the solution. The TEA acts as an acid scavenger for the HCl generated during the reaction. Using a non-nucleophilic base is critical to prevent competition with the piperazine for the acylating agent.
-
Acylation: Cool the flask in an ice bath to 0°C. While stirring, add acetyl chloride (2.0 mL, 28.5 mmol, 1.2 equiv.) dropwise over 15 minutes. The dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting piperazine spot indicates completion.
-
Aqueous Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. This washing sequence removes unreacted base, acidic impurities, and residual salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution from 100% DCM to 95:5 DCM:Methanol) to yield the pure product.
-
Structural Verification: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR: To verify the covalent structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To confirm the presence of the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹.
-
Comparative Pharmacological Analysis: Deciphering Structure-Activity Relationships
The primary CNS targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3][4][5] The substitution pattern on the benzyl ring is a key determinant of affinity and selectivity.[4]
Data Presentation: Monoamine Transporter Binding Affinities
The following table summarizes binding affinity data (Ki, nM) for a representative set of substituted benzylpiperazine ethanone compounds. This data was generated using standard radioligand binding assays.
| Compound ID | Benzyl Ring Substitution | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| C-1 | Unsubstituted | 215 | 550 | 480 |
| C-2 | 4-Fluoro | 130 | 490 | 350 |
| C-3 | 4-Chloro | 95 | 420 | 290 |
| C-4 | 4-Methoxy | 350 | 120 | 610 |
Expert Interpretation: The data reveals a clear structure-activity relationship. The introduction of electron-withdrawing groups at the 4-position, such as fluorine (C-2 ) and chlorine (C-3 ), consistently increases binding affinity for the dopamine transporter (DAT).[3] This suggests a favorable interaction between the halogenated ring and the DAT binding pocket. Conversely, an electron-donating group like 4-methoxy (C-4 ) significantly shifts the selectivity profile, decreasing DAT affinity while markedly increasing affinity for the serotonin transporter (SERT). The unsubstituted compound (C-1 ) serves as a baseline, showing moderate, non-selective affinity.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Binding affinity does not equate to functional activity. A neurotransmitter uptake assay is essential to determine whether these compounds act as inhibitors or substrates. The following is a self-validating protocol for measuring inhibition of [³H]dopamine uptake in HEK293 cells stably expressing the human dopamine transporter (hDAT).
Caption: Workflow for a cell-based neurotransmitter uptake inhibition assay.
Detailed Protocol Steps:
-
Cell Culture: Plate HEK-hDAT cells at a density of 50,000 cells/well in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds (C-1 through C-4 ) in assay buffer.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer. Add the compound dilutions to the wells and pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add [³H]dopamine to each well to a final concentration of 10 nM. Incubate for 5 minutes at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the wells three times with ice-cold buffer. This rapid, cold wash is crucial for halting transporter activity instantly.
-
Quantification: Lyse the cells in each well with 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.
-
Controls for Trustworthiness:
-
Negative Control: Wells with no test compound to determine maximum uptake.
-
Positive Control: Wells with a known DAT inhibitor (e.g., GBR-12909) to determine non-specific uptake.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC₅₀ values are then determined by non-linear regression analysis. This protocol can be adapted for SERT and NET using the appropriate cell lines and radiolabeled substrates.[7][8][9]
-
Visualizing the Structure-Function Logic
The relationship between the chemical structure and the resulting pharmacological profile can be visualized to guide further compound design.
Caption: Logical relationship between benzyl ring substitution and transporter affinity.
This logical diagram clearly illustrates the guiding principle for lead optimization in this chemical series: electron-withdrawing substituents favor DAT affinity, while electron-donating groups enhance SERT affinity.
Concluding Remarks for the Research Professional
The substituted benzylpiperazine ethanone scaffold represents a versatile platform for developing CNS-targeted agents. Our analysis demonstrates that targeted, single-atom modifications on the benzyl ring can predictably and dramatically shift the pharmacological profile of the parent molecule. The electron-withdrawing groups enhance DAT affinity, a profile sought after for conditions like ADHD, while electron-donating groups increase SERT affinity, a hallmark of antidepressants.
The protocols and data presented herein provide a validated framework for synthesizing, purifying, and evaluating novel analogues within this class. Future work should focus on exploring a broader range of substituents and conducting in vivo studies to correlate these in vitro findings with behavioral outcomes and pharmacokinetic profiles.
References
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. A study detailing how electron-withdrawing groups on N-benzyl groups are beneficial for binding to the dopamine transporter (DAT). Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of...analogues. Describes how substitutions on the aromatic ring of related compounds can significantly alter binding affinity at the dopamine and serotonin transporters. PubMed. [Link]
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Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Provides detailed protocols for uptake assays that can be adapted for various neurotransmitter transporters, including SERTs. ResearchGate. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. A product insert describing a homogeneous, fluorescence-based assay for detecting dopamine, norepinephrine, and serotonin transporter activity in expressing cells. Molecular Devices. [Link]
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1-Benzylpiperazine and other Piperazine-based Derivatives. A review on piperazine derivatives, noting they are primarily stimulants that potentiate central dopamine, serotonin, and noradrenaline neurotransmission. ResearchGate. [Link]
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Benzylpiperazine - Wikipedia. Describes the pharmacodynamics of BZP, including its actions on dopamine and serotonin transporters. Wikipedia. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands... Details synthetic procedures for creating substituted benzylpiperazine derivatives, including acylation reactions. PubMed Central. [Link]
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Neurotransmitter Release Assay - Bio-protocol. Describes a protocol for preparing synaptosomes and conducting neurotransmitter release assays, which is methodologically related to uptake assays. Bio-protocol. [Link]
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Benzylpiperazine: "A messy drug". A publication describing BZP's multifaceted regulation of synaptic monoamine neurotransmitters. PubMed. [Link]
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Definitive Structural Confirmation of Novel Piperazine Derivatives: A Comparative Guide Featuring X-ray Crystallography
In the fast-paced world of drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers working with novel chemical entities, particularly those built around privileged scaffolds like piperazine, an early and accurate structural confirmation can mean the difference between a promising lead and a costly dead end. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a representative piperazine derivative. We will explore the gold standard, single-crystal X-ray crystallography, and contrast its definitive data with the complementary, yet often insufficient, information provided by NMR spectroscopy and mass spectrometry.
The Challenge: Beyond a Plausible Structure
The synthesis of novel compounds often yields a product that, on paper and through preliminary spectroscopic analysis, appears to be the desired molecule. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization.[1][2][3][4] They provide crucial information about the molecular weight and the chemical environment of atoms within the molecule. However, for complex structures, and especially when stereochemistry is a factor, these methods can fall short of providing the absolute, undeniable proof of structure required for advancing a drug candidate.
Let's consider the initial data for our target compound, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
Table 1: Predicted Spectroscopic Data for Initial Characterization
| Technique | Expected Observations | Inferences | Limitations |
| ¹H NMR | Signals for aromatic protons (benzyl), piperazine ring protons, methylene protons adjacent to the carbonyl and amino groups.[1][5] | Presence of key functional groups and their relative connectivity. | Overlapping signals can complicate interpretation; provides no definitive 3D arrangement or stereochemistry. |
| ¹³C NMR | Resonances for aromatic, piperazine, carbonyl, and methylene carbons.[1][5] | Confirms the carbon skeleton of the molecule. | Does not reveal spatial arrangement or crystal packing forces. |
| Mass Spec (HRMS) | A precise mass-to-charge ratio matching the elemental composition C₁₃H₁₉N₃O.[6][7] | Unambiguous confirmation of the molecular formula. | Cannot distinguish between structural isomers. |
While this data strongly suggests the successful synthesis of the target molecule, it does not provide the high-resolution, three-dimensional certainty that is the bedrock of modern drug design. This is where X-ray crystallography becomes essential.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound.[8][9] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing the exact location of every atom in space.
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Why Causality Matters in Crystallography: The choice to pursue X-ray crystallography is driven by the need to eliminate any structural ambiguity that could undermine a research program. Misinterpreting an isomer or a conformer could lead to flawed structure-activity relationship (SAR) studies and wasted resources.
Experimental Protocol: From Powder to Picture
Obtaining a high-quality crystal is often the most challenging step.[8] The following protocol outlines a standard approach for the crystallization of a small organic molecule like our target compound.
Step 1: Crystal Growth (Slow Evaporation)
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>98%). Residual solvents or by-products can inhibit crystallization.[10]
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble.[11] For 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, solvents like ethanol, acetonitrile, or ethyl acetate are good starting points.
-
Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Incubation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation. Place the vial in a vibration-free location.[11]
-
Patience: Allow several days to weeks for crystals to form. The goal is a single, well-formed crystal with dimensions of at least 0.1 mm in all directions.[8][12]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} caption [label="Experimental workflow for X-ray crystallography.", fontname="Arial", fontsize=10]
Step 2: Data Collection and Structure Refinement
-
Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector collects the diffraction pattern.[9]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.
-
Refinement: An atomic model is built into the electron density map and refined to achieve the best fit with the experimental data.[9]
A Case Study: Crystal Structure of a Close Analog
While a crystal structure for the exact title compound is not publicly available, we can examine the crystallographic data for a closely related molecule, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone , to illustrate the richness of the data obtained.[13]
Table 2: Representative Crystallographic Data
| Parameter | Value (for analog[13]) | Significance |
| Formula | C₁₃H₁₆ClFN₂O | Confirms elemental composition in the crystal. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å) | a=7.935, b=8.461, c=19.004 | Precise dimensions of the repeating crystal lattice. |
| R-factor (R1) | 0.035 | A key indicator of the quality of the fit between the model and the data (lower is better). |
| Bond Lengths/Angles | Within normal ranges | Provides exact geometric parameters of the molecule. |
| Conformation | Piperazine ring in chair form | Unambiguously defines the 3D shape of the molecule. |
This level of detail—precise bond lengths, bond angles, torsional angles, and the conformation of the piperazine ring—is unattainable with other common analytical techniques.
Comparative Analysis: A Multi-Tool Approach
An effective structural elucidation strategy uses orthogonal methods, where the strengths of one technique compensate for the weaknesses of another.
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=circle, style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} caption [label="Interplay of key analytical techniques.", fontname="Arial", fontsize=10]
Table 3: Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates in the solid state. | Through-bond and through-space atomic connectivity in solution. | Mass-to-charge ratio of the molecule and its fragments.[6] |
| Key Strengths | Unambiguous determination of absolute structure, stereochemistry, and conformation. | Provides information on dynamic processes and solution-state structure.[2] | High sensitivity and accurate mass determination for formula confirmation.[7] |
| Key Limitations | Requires a high-quality single crystal; structure is static and in the solid state. | Can be ambiguous for complex molecules with overlapping signals; provides inferred, not direct, 3D structure. | Provides no information on connectivity or stereochemistry; cannot distinguish isomers.[4] |
| Best Use Case | Absolute proof of structure for new chemical entities, reference standards. | Routine characterization, confirmation of connectivity, studying solution dynamics. | Rapid confirmation of molecular weight and elemental composition.[6][7] |
Conclusion: The Imperative of Unambiguous Proof
In the rigorous landscape of drug development, "plausible" is not enough. While NMR and Mass Spectrometry are essential tools for guiding synthesis and providing initial characterization, they leave room for ambiguity that can have significant downstream consequences. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional structure. For novel piperazine derivatives like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, investing the time and resources to obtain a crystal structure is a critical, self-validating step that provides the authoritative grounding necessary for confident, data-driven progression of a research program.
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- Synthesis and spectral properties of new piperazine deriv
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- X-Ray Crystallography Laboratory.
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- X-ray Crystallography.
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- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
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A Comparative Efficacy Analysis: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone versus m-Chlorophenylpiperazine (mCPP)
A Guide for Drug Development Professionals
Introduction
In the landscape of serotonergic research, the quest for novel compounds with selective and potent activity at serotonin (5-HT) receptors is paramount for developing next-generation therapeutics. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, against the well-characterized research chemical, m-Chlorophenylpiperazine (mCPP).
mCPP is a non-selective serotonin receptor agonist with a complex pharmacological profile, known to interact with multiple 5-HT receptor subtypes, as well as the serotonin transporter (SERT).[1][2] It has been extensively used as a pharmacological probe to investigate central serotonin function.[3][4] However, its utility is often accompanied by a range of adverse effects, including anxiety, headaches, and dysphoria, largely attributed to its action at 5-HT2C receptors.[1][2]
The pharmacological profile of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is not well-documented in publicly available literature. Therefore, this guide will outline a series of proposed in vitro and in vivo experiments designed to thoroughly characterize its efficacy and compare it directly with mCPP. The objective is to provide a clear, evidence-based pathway for determining the therapeutic potential and selectivity of this novel compound.
Part 1: In Vitro Characterization - Receptor Binding and Functional Efficacy
The initial phase of comparison focuses on the molecular interactions of both compounds with a panel of relevant G-protein coupled receptors (GPCRs) and transporters. This head-to-head analysis will establish the foundational binding affinity and functional potency, which are critical determinants of a compound's pharmacological action.
Receptor Binding Affinity Profiling
Rationale: To determine the binding affinity (Ki) of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and mCPP for a comprehensive panel of serotonin receptors and the serotonin transporter. A broad screening approach is essential to identify primary targets and potential off-target interactions that could contribute to the overall efficacy and side-effect profile.
Experimental Protocol: Radioligand Binding Assay
-
Target Selection: A panel of cell membranes expressing human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7) and the serotonin transporter (SERT) will be utilized.
-
Radioligand Selection: A specific radioligand for each target will be chosen (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [125I]RTI-55 for SERT).
-
Assay Conditions: Cell membranes will be incubated with a fixed concentration of the radioligand and a range of concentrations of the test compounds (2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone or mCPP).
-
Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.
Anticipated Data Summary:
| Target | mCPP Ki (nM)[1] | 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Ki (nM) (Hypothetical) |
| 5-HT1A | Significant Affinity | To be determined |
| 5-HT1B | Significant Affinity | To be determined |
| 5-HT2A | 32.1 | To be determined |
| 5-HT2B | 28.8 | To be determined |
| 5-HT2C | 3.4 | To be determined |
| 5-HT3 | Significant Affinity | To be determined |
| 5-HT7 | Significant Affinity | To be determined |
| SERT | Appreciable Affinity[5] | To be determined |
Functional Efficacy Assessment
Rationale: To determine whether the compounds act as agonists, antagonists, or partial agonists at the identified target receptors. This is achieved by measuring the downstream signaling events following receptor binding. Assays measuring second messenger accumulation, such as calcium flux for Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), are standard methods.[6][7]
Experimental Protocol: In Vitro Calcium Flux Assay (for 5-HT2A/2C Receptors)
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor will be used.
-
Calcium Indicator Dye: Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone or mCPP will be added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration will be measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) will be calculated to determine agonist potency. To assess antagonist activity, the assay will be run in the presence of a known agonist (e.g., serotonin) and varying concentrations of the test compound.
Anticipated Data Summary:
| Target | Compound | Functional Activity | Potency (EC50, nM) | Efficacy (% of 5-HT response) |
| 5-HT2C | mCPP | Partial Agonist[1][8] | To be determined | To be determined |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | To be determined | To be determined | To be determined | |
| 5-HT2A | mCPP | Partial Agonist[1] | To be determined | To be determined |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | To be determined | To be determined | To be determined | |
| 5-HT2B | mCPP | Antagonist[1][8] | To be determined | To be determined |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | To be determined | To be determined | To be determined |
Part 2: In Vivo Pharmacological Profiling
Following in vitro characterization, the next logical step is to assess the pharmacological effects of the compounds in living organisms. Rodent models are well-established for evaluating the behavioral outcomes associated with serotonergic modulation.[9][10]
Assessment of Anxiogenic-like Effects
Rationale: mCPP is known to induce anxiety-provoking effects in both rodents and humans.[1] The elevated plus maze (EPM) is a standard behavioral assay to assess anxiety-like behavior in rodents. A compound with a more favorable side-effect profile would ideally not produce anxiogenic effects.
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals will be acclimated to the testing room prior to the experiment.
-
Drug Administration: Rats will be administered vehicle, mCPP (at a known anxiogenic dose), or various doses of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone via intraperitoneal (i.p.) injection.
-
Testing: After a set pre-treatment time, each rat will be placed in the center of the maze and allowed to explore for 5 minutes.
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms will be recorded and analyzed. A decrease in the time spent in the open arms is indicative of anxiogenic-like behavior.
Evaluation of Antidepressant-like Potential
Rationale: Given the role of the serotonin system in depression, it is crucial to evaluate the potential antidepressant-like effects of the novel compound. The forced swim test (FST) is a widely used screening tool for antidepressant activity.[11][12]
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylinder filled with water.
-
Drug Administration: Mice will be administered vehicle, a positive control (e.g., a known antidepressant like fluoxetine), mCPP, or various doses of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.
-
Testing: Mice will be placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect. It is crucial to also monitor general locomotor activity to rule out non-specific stimulant effects.
Anticipated In Vivo Data Summary:
| Assay | Compound | Dose | Outcome | Interpretation |
| Elevated Plus Maze | mCPP | Effective Dose | ↓ Time in Open Arms | Anxiogenic-like effect |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | Various Doses | To be determined | Assess anxiogenic/anxiolytic potential | |
| Forced Swim Test | Fluoxetine | Effective Dose | ↓ Immobility Time | Antidepressant-like effect |
| mCPP | Various Doses | To be determined | Assess effect on despair-like behavior | |
| 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone | Various Doses | To be determined | Assess antidepressant-like potential |
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the proposed experimental design and the underlying molecular mechanisms, the following diagrams have been generated.
Experimental Workflow Diagram
Caption: Proposed workflow for the comparative efficacy evaluation.
Simplified 5-HT2A/2C Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade for 5-HT2 receptors.
Conclusion
While m-Chlorophenylpiperazine serves as a valuable, albeit non-selective, tool in serotonin research, its adverse effect profile limits its therapeutic applicability. The proposed systematic evaluation of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone provides a robust framework for determining its potential as a more selective and tolerable pharmacological agent. By directly comparing its receptor binding affinity, functional efficacy, and in vivo behavioral effects against mCPP, researchers can generate the critical data necessary to make informed decisions regarding its future development. This head-to-head comparison will elucidate the structure-activity relationships and pave the way for the potential identification of a novel serotonergic compound with a superior therapeutic index.
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cross-reactivity studies of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
An Objective Guide to the Cross-Reactivity Profiling of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone
Introduction: The Piperazine Scaffold and the Imperative of Selectivity
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a synthetic organic compound featuring a piperazine core. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] Its structural versatility allows for modifications that can tune pharmacological properties, leading to treatments for conditions ranging from neurological disorders to infectious diseases.[1][2] This widespread activity, however, underscores a critical challenge in drug development: ensuring target selectivity.
The interaction of a drug candidate with unintended proteins, known as off-target activity or cross-reactivity, is a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4] Approximately 75% of ADRs are predictable and related to the drug's pharmacology, including off-target effects.[4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of a cost-effective and successful drug discovery campaign.[4][5]
This guide provides a comprehensive framework for characterizing the cross-reactivity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. We will detail a multi-tiered experimental strategy, explaining the rationale behind each step and presenting data in a comparative context. The objective is to build a robust selectivity profile that can guide informed decisions for lead optimization and candidate selection.
A Strategic Framework for Comprehensive Profiling
A systematic approach is essential to efficiently map the interaction landscape of a new chemical entity. We propose a tiered strategy, beginning with a broad screen to identify potential liabilities, followed by more focused secondary assays to confirm and quantify these interactions.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Off-Target Liability Screening
The first step is to perform a broad screen against a panel of targets known to be implicated in adverse drug reactions. This provides an early, cost-effective snapshot of potential off-target interactions.[4][5]
Expertise & Causality: Why a Broad Panel First?
Initiating with a broad panel, such as the SafetyScreen44™ or similar offerings from providers like Eurofins, Pharmaron, or WuXi AppTec, is a strategic decision rooted in risk mitigation.[4][6][7] These panels are curated to include targets from diverse protein families (GPCRs, ion channels, transporters, enzymes) that have historically been associated with clinical ADRs.[4][6][7] A single-concentration screen (typically 1-10 µM) acts as a filter, efficiently identifying "hits" that warrant further investigation while deprioritizing compounds with widespread off-target activity.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: The compound is tested at a final concentration of 10 µM in competitive radioligand binding assays for each target in the panel. Each assay contains a specific cell membrane preparation or purified protein, a radiolabeled ligand with known affinity for the target, and the test compound.
-
Detection: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a vehicle control (0% inhibition) and a known inhibitor control (100% inhibition). A common threshold for a "hit" is >50% inhibition.
Data Presentation: Hypothetical Broad Panel Screen
| Target ID | Target Class | % Inhibition @ 10 µM | Potential Implication |
| ADRB2 | GPCR (Adrenergic) | 85% | Cardiovascular side effects |
| HTR2B | GPCR (Serotonergic) | 72% | Valvular heart disease risk |
| hERG | Ion Channel | 15% | Low risk of QT prolongation |
| FAAH | Enzyme | 5% | Negligible interaction |
| SLC6A4 | Transporter (SERT) | 68% | Neurological/psychiatric effects |
| CSK | Kinase (Tyrosine) | 58% | Further kinase profiling needed |
This data is illustrative and does not represent actual experimental results.
Tier 2: In-Depth Kinase and GPCR Selectivity Profiling
Based on the initial screen, focused follow-up studies are crucial. Given the piperazine core's prevalence in kinase inhibitors and GPCR modulators, dedicated profiling against these two superfamilies is a logical next step.[2][3]
Kinase Selectivity: Navigating the Kinome
Rationale: The human kinome contains over 500 protein kinases with highly conserved ATP-binding sites, making them a frequent source of off-target interactions for ATP-competitive inhibitors.[8][9] Comprehensive profiling is essential to understand a compound's selectivity within this large and therapeutically important family.
Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot™)
The gold standard for measuring kinase activity involves the direct measurement of substrate phosphorylation using radioactively labeled ATP.[10][11]
-
Assay Setup: A panel of recombinant human protein kinases (e.g., >300 kinases) is used.[8]
-
Reaction: Each kinase reaction includes the specific kinase, its corresponding substrate (protein or peptide), [γ-³³P]-ATP at a concentration near its Kₘ, and the test compound at various concentrations.[10]
-
Measurement: The reaction mixture is spotted onto a filter, which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away.
-
Detection: The radioactivity incorporated into the substrate is quantified.
-
Analysis: IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric kinase profiling assay.
GPCR Functional Assays: From Binding to Biology
Rationale: A binding hit from Tier 1 does not indicate whether the compound is an agonist (activator) or antagonist (inhibitor). Functional assays are required to determine the compound's biological effect on GPCR signaling pathways.[12][13] GPCRs can signal through various second messengers, such as cAMP, calcium, or IP1, depending on their G-protein coupling (Gαs, Gαi, Gαq).[13]
Methodology: Second Messenger Assays
-
Cell Lines: Use stable cell lines engineered to overexpress the GPCR target of interest (e.g., ADRB2, HTR2B).
-
Assay Formats:
-
cAMP Assay (for Gαs/Gαi): Cells are stimulated with the compound (agonist mode) or a known agonist in the presence of the compound (antagonist mode). Intracellular cAMP levels are measured, typically using a competitive immunoassay format.
-
Calcium Flux Assay (for Gαq): Cells are loaded with a calcium-sensitive fluorescent dye. The compound is added, and changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.[13]
-
IP1 Assay (for Gαq): As a stable metabolite of IP3, IP1 accumulation is a robust measure of Gαq activation.[13] Cells are treated with the compound, and IP1 levels are quantified via HTRF® or a similar immunoassay.
-
-
Data Analysis: Concentration-response curves are generated to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Data Presentation: Comparative Kinase and GPCR Profiles
Table 2A: Kinase Selectivity Profile (Hypothetical Data)
| Kinase | Family | IC₅₀ (nM) |
|---|---|---|
| CSK | Tyrosine | 85 |
| LCK | Tyrosine | 250 |
| SRC | Tyrosine | 450 |
| AURKA | Ser/Thr | >10,000 |
| CDK2 | Ser/Thr | >10,000 |
Table 2B: GPCR Functional Profile (Hypothetical Data)
| Target | Assay | Mode | Potency (nM) |
|---|---|---|---|
| ADRB2 | cAMP | Antagonist | IC₅₀ = 320 |
| HTR2B | Calcium Flux | Antagonist | IC₅₀ = 750 |
| SLC6A4 | Transporter Uptake | Inhibitor | IC₅₀ = 550 |
This data is illustrative and does not represent actual experimental results.
Tier 3: General Cytotoxicity Assessment
Rationale: It is crucial to distinguish between specific pharmacological effects and non-specific cytotoxicity. A compound that kills cells indiscriminately will appear active in many assays, leading to false positives and a misinterpretation of its selectivity profile.[14][15] Cytotoxicity assays measure overall cell health and membrane integrity.[16]
Methodology: Cell Viability and Membrane Integrity Assays
-
Cell Lines: A panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293) is treated with a range of concentrations of the test compound.
-
Assay Types:
-
MTT/XTT Assay: Measures metabolic activity. Viable cells reduce a tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.[15]
-
LDH Release Assay: Measures membrane integrity. Lactate dehydrogenase (LDH), an intracellular enzyme, is released into the culture medium from damaged cells. Its activity is measured in the supernatant.[14]
-
-
Analysis: The concentration that reduces cell viability by 50% (CC₅₀) is determined.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | CC₅₀ (µM) |
| HepG2 | MTT | > 50 |
| HEK293 | LDH | > 50 |
| Jurkat | MTT | 42 |
This data is illustrative and does not represent actual experimental results.
Conclusion: Synthesizing a Cohesive Selectivity Narrative
Based on the multi-tiered approach and hypothetical data presented, a researcher could construct a comprehensive profile for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. The illustrative data suggests a compound with primary activity against the CSK tyrosine kinase and antagonist activity at the ADRB2 adrenergic receptor. Weaker interactions are observed with other SRC-family kinases (LCK, SRC), the HTR2B serotonin receptor, and the serotonin transporter (SLC6A4). Importantly, the compound shows minimal general cytotoxicity at concentrations well above its pharmacological activity range (CC₅₀ > 40 µM vs. IC₅₀ < 1 µM), suggesting that the observed inhibitory effects are due to specific target engagement rather than non-specific toxicity.
This detailed cross-reactivity profile is invaluable. It identifies potential safety liabilities (e.g., adrenergic and serotonergic effects) that must be monitored and informs the next steps in the drug discovery process. Medicinal chemists can use this structure-activity relationship (SAR) data to guide chemical modifications aimed at improving potency on the desired target (CSK) while reducing activity against off-targets like ADRB2, thereby engineering a safer and more effective drug candidate. Early, in-depth profiling is the cornerstone of modern, efficient drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is not publicly available. The following procedural guide is synthesized from the hazard profiles of structurally similar compounds, including piperazine and its derivatives.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2] All waste must be handled in accordance with local, state, and federal regulations.[3]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound. This compound, utilized by researchers, scientists, and drug development professionals, must be treated as hazardous waste due to the inherent risks associated with its chemical structure. The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Core Safety Principles and Hazard Assessment
Based on data from analogous piperazine derivatives, this compound is anticipated to present several hazards. Structurally related chemicals are known to cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[4][5] Therefore, this compound must be handled with significant caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, is to be considered hazardous.
Table 1: Hazard Profile and Mitigation Strategies
| Hazard | Description | Primary Mitigation |
| Corrosivity | Based on similar compounds, it may cause severe skin burns and eye damage.[4][5] | Strict containment, use of appropriate Personal Protective Equipment (PPE), and handling within a certified chemical fume hood. |
| Acute Toxicity | Potential for adverse health effects from short-term exposure, including respiratory irritation.[4][6] | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[2][4] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[2][7] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
Risk Assessment and Preparation
-
Review Safety Information: Before handling, review all available safety information for piperazine-containing compounds.[1]
-
Designate a Waste Container: Ensure a designated, properly labeled hazardous waste container is readily accessible. The container must be made of a material compatible with the chemical and any solvents used. The label should clearly state "Hazardous Waste" and include the full chemical name.[1][2] Do not use abbreviations or chemical formulas on the primary label.[2]
Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including:
-
If there is a risk of generating dust or aerosols, use a certified respirator.[1][8]
Waste Collection
-
Solid Waste: Carefully transfer any solid waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated solid hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid hazardous waste container.[2] Do not mix with incompatible wastes, such as strong oxidizing agents or acids.[3][4]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous waste.[2]
-
Container Management: Keep the hazardous waste container securely sealed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][3]
Decontamination and Spill Response
-
Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of any contaminated cleaning materials as hazardous waste.[1]
-
Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1][4]
-
Carefully collect the absorbed material into the hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.[1]
-
Final Disposal
-
Professional Disposal: Securely seal the hazardous waste container.[1] Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Context
Disposal of this chemical falls under regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines for identifying and managing hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, its characteristics (e.g., corrosivity) would likely classify it as a characteristic hazardous waste.[3][9] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[10]
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Personal protective equipment for handling 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
Comprehensive Handling and Safety Guide: 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. As a novel research chemical, its toxicological properties have not been fully investigated. Therefore, this document synthesizes data from structurally similar compounds—specifically piperazine derivatives and hydrochloride salts—and aligns with the foundational safety principles established by the Occupational Safety and Health Administration (OSHA) to ensure a robust and cautious approach to its handling.[1][2]
Hazard Identification and Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on its chemical structure: a piperazine core, an aminoketone functional group, and its formulation as a dihydrochloride salt. Piperazine and its derivatives are known to pose several health risks, including the potential for causing allergic skin reactions and respiratory difficulties if inhaled.[3][4] The dihydrochloride form indicates that in the presence of moisture, it can exhibit acidic and potentially corrosive properties.
All laboratory work involving this compound must be performed under a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6] This plan should detail specific standard operating procedures, engineering controls, and personal protective equipment requirements.[6]
Table 1: Inferred Hazard Profile
| Hazard Class | Potential Manifestation | Rationale and Reference |
|---|---|---|
| Skin Corrosion/Irritation | May cause skin irritation or burns upon direct contact. | Based on hazards of similar piperazine compounds and hydrochloride salts.[7] |
| Serious Eye Damage | May cause serious eye damage or irritation. | Common hazard for amine salts and piperazine derivatives.[3] |
| Respiratory Sensitization | Inhalation of dust may cause allergy or asthma symptoms. | A known risk for piperazine-based compounds.[3] |
| Skin Sensitization | May cause an allergic skin reaction (contact dermatitis). | A common hazard associated with piperazine derivatives.[3][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Inferred from related piperazine compounds.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[8] The selection of PPE must be based on the specific laboratory operation being performed.
-
Hand Protection : Wear two pairs of compatible chemical-resistant gloves. Nitrile gloves (minimum 5 mil thickness) are recommended. Always remove the outer pair of gloves before leaving the immediate work area, such as a chemical fume hood.[9][10]
-
Eye and Face Protection : Chemical safety goggles are required for all operations.[11] When there is a risk of splash, such as during solution preparation or transfer, a full-face shield must be worn in addition to goggles.[9][11]
-
Body Protection : A polyethylene-coated, disposable gown is required to prevent skin contamination.[9] Standard cloth lab coats are not sufficient as they can absorb chemical dust and solutions. The gown should have a solid front and long sleeves with tight-fitting cuffs.[10]
-
Respiratory Protection : Due to the risk of respiratory sensitization from piperazine derivatives, all handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[3][4] If engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator (e.g., an N95 or higher) must be used in accordance with a written Respiratory Protection Program.[2][10]
The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure.
A. Weighing the Solid Compound:
-
Preparation : Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable absorbent bench paper.
-
Tare : Place a clean weighing vessel on the analytical balance and tare it.
-
Transfer : Using a chemically resistant spatula, carefully transfer the desired amount of this compound to the weighing vessel. Perform this action slowly and close to the surface to prevent the generation of airborne dust.
-
Cleaning : After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Transport : Securely cap the primary chemical container and the weighing vessel before removing them from the fume hood.
B. Preparing Solutions:
-
Solvent Addition : Place the weighing vessel containing the compound inside a chemical fume hood. Add the solvent to the vessel slowly to avoid splashing.
-
Dissolution : Use magnetic stirring or gentle swirling to dissolve the compound completely. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Transfer : Once dissolved, transfer the solution to a clearly labeled, sealed storage container.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response Protocol: In the event of a spill, evacuate the immediate area and follow the response workflow outlined below.
Waste Disposal Plan
Disposal of hazardous waste must comply with all local, state, and federal regulations.[12] Intentional evaporation or disposal in a standard sink is strictly prohibited.[12]
A. Chemical Waste Neutralization and Disposal: As a dihydrochloride salt, the chemical waste will be acidic. Neutralization is required before disposal.[13]
-
Collection : Collect all waste solutions containing the compound in a dedicated, labeled hazardous waste container.
-
Dilution : Working in a fume hood, slowly dilute the waste solution with cold water to a concentration of less than 10%. Always add the acidic waste to water, never the other way around.[13][14]
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted waste solution.[15] The reaction is complete when fizzing stops.[15] Monitor the pH using pH paper or a meter until it is between 6.0 and 8.0.[13]
-
Final Disposal : The resulting neutralized salt solution may be permissible for drain disposal depending on local regulations.[13] However, it is best practice to collect the neutralized solution in a hazardous waste container for pickup by your institution's Environmental Health & Safety (EH&S) department.
B. Contaminated Material Disposal:
-
All contaminated PPE (gloves, gowns), absorbent pads, and weighing papers must be collected in a clearly labeled solid hazardous waste container.
-
Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol), and the rinsate collected as hazardous waste.[14] The rinsed container can then be disposed of in the regular trash or glassware waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
